Product packaging for D-ribo-Phytosphingosine-13C2,d2(Cat. No.:CAS No. 237757-10-7)

D-ribo-Phytosphingosine-13C2,d2

Cat. No.: B030863
CAS No.: 237757-10-7
M. Wt: 321.5 g/mol
InChI Key: AERBNCYCJBRYDG-OZKODUJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-ribo-Phytosphingosine-13C2,d2 (CAS 237757-10-7) is a stable isotope-labeled analog of phytosphingosine, a naturally occurring antimicrobial sphingolipid. This compound is synthesized with two carbon-13 atoms and two deuterium atoms, making it an essential internal standard for precise quantitative analysis in lipidomics research using techniques such as mass spectrometry. The labeled compound plays a significant role in probing complex cellular processes where native phytosphingosine is involved, including cell differentiation and the mediation of anti-inflammatory responses . As a key sphingolipid backbone, the unlabeled D-ribo-phytosphingosine is a precursor to more complex molecules, and its monophosphate ester has been identified as a potential modulator of cellular processes, suggesting a diversity of biological activities comparable to the well-studied sphingosine-1-phosphate . The specific stereochemistry of the D-ribo-phytosphingosine scaffold is crucial for its biological function, and efficient synthetic routes have been established to access this important structure . This stable isotope-labeled version allows researchers to accurately track and measure the compound's distribution, metabolism, and interaction within biological systems, providing deeper insights into the fundamental mechanisms of sphingolipid-mediated signaling. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₆¹³C₂H₃₇D₂NO₃ B030863 D-ribo-Phytosphingosine-13C2,d2 CAS No. 237757-10-7

Properties

IUPAC Name

(2R,3S,4R)-2-amino-1,1-dideuterio(1,2-13C2)octadecane-1,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18+/m1/s1/i15+1D2,16+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERBNCYCJBRYDG-OZKODUJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([13C@H]([C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580529
Record name (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237757-10-7
Record name (3S,4R)-2-Amino(1,2-~13~C_2_,1,1-~2~H_2_)octadecane-1,3,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

D-ribo-Phytosphingosine-13C2,d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled sphingolipid crucial for advanced research in cellular biology and drug development. This document details its chemical and physical properties, biological significance, and application in sophisticated analytical techniques.

Introduction to this compound

This compound is an isotopically labeled form of D-ribo-phytosphingosine, a naturally occurring sphingoid base. The incorporation of two carbon-13 (¹³C) atoms and two deuterium (²H or d) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart. This allows for precise and accurate measurement of endogenous D-ribo-phytosphingosine levels in various biological matrices, overcoming challenges of sample loss during preparation and variations in instrument response.[1]

Physicochemical Properties

The fundamental properties of both unlabeled and the isotopically labeled D-ribo-phytosphingosine are summarized below for comparative analysis.

PropertyD-ribo-PhytosphingosineThis compound
Synonyms (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, 4-D-Hydroxysphinganine-
Molecular Formula C₁₈H₃₉NO₃C₁₆¹³C₂H₃₇D₂NO₃
Molecular Weight 317.5 g/mol [2]Approx. 321.5 g/mol
CAS Number 388566-94-7237757-10-7[2]
Appearance PowderSolid
Storage Temperature -20°C-20°C
Solubility DMF: 10 mg/ml, DMSO: 2 mg/ml, Ethanol: miscible[3]Similar to unlabeled form

Biological Significance of D-ribo-Phytosphingosine

D-ribo-phytosphingosine is a key bioactive lipid that plays a fundamental role in the structural integrity of cell membranes and participates in a variety of cellular signaling pathways.[4] It is found in a wide range of organisms, from yeast and plants to mammals.

Role in Yeast

In yeast, such as Saccharomyces cerevisiae, phytosphingosine is a crucial component of sphingolipids and a critical signaling molecule, particularly in response to heat stress.[4] It can be phosphorylated by the kinases Pkh1 and Pkh2, initiating a signaling cascade that influences endocytosis and cell wall integrity.[5][6]

Role in Mammalian Cells

In mammalian cells, phytosphingosine and its phosphorylated metabolite, phytosphingosine-1-phosphate (P1P), are involved in regulating cell growth, differentiation, and apoptosis.[7][8] P1P, similar to the well-studied sphingosine-1-phosphate (S1P), can act as an extracellular ligand for G protein-coupled receptors (GPCRs), thereby initiating intracellular signaling cascades that affect a wide array of cellular processes.[7][8]

Signaling Pathways

Phytosphingosine and its phosphorylated form are integral to complex signaling networks. The following diagrams illustrate key pathways in yeast and mammalian cells.

Pkh1/Pkh2 Signaling Pathway in Yeast

Pkh_Signaling_Yeast PHS Phytosphingosine (PHS) Pkh1_2 Pkh1 / Pkh2 Kinases PHS->Pkh1_2 activates Ypk1_Ykr2 Ypk1 / Ykr2 Kinases Pkh1_2->Ypk1_Ykr2 phosphorylates & activates Pkc1 Pkc1 Kinase Pkh1_2->Pkc1 phosphorylates & activates Endocytosis Endocytosis Ypk1_Ykr2->Endocytosis CellWall Cell Wall Integrity Pkc1->CellWall

Caption: Pkh1/Pkh2 signaling pathway in yeast.

Phytosphingosine-1-Phosphate (P1P) Signaling in Mammalian Cells

P1P_Signaling_Mammalian cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular P1P_ext Phytosphingosine-1-Phosphate (P1P) GPCR G Protein-Coupled Receptor (GPCR) P1P_ext->GPCR binds G_protein G Protein GPCR->G_protein activates Effector Downstream Effectors (e.g., PLC, AC, Rho) G_protein->Effector modulates Response Cellular Responses (Growth, Differentiation, Apoptosis) Effector->Response LCMS_Workflow Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Lipid Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification (Ratio of Analyte to Internal Standard) LCMS->Quant

References

An In-depth Technical Guide to D-ribo-Phytosphingosine-13C2,d2: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled sphingolipid, D-ribo-Phytosphingosine-13C2,d2. It details its chemical structure, physicochemical properties, and its role in biochemical pathways. Furthermore, this guide outlines relevant experimental protocols for its analysis and discusses its applications in research and drug development.

Chemical Structure and Properties

This compound is an isotopically labeled version of D-ribo-phytosphingosine, a bioactive sphingoid base. The labeling with two Carbon-13 (¹³C) atoms and two deuterium (d) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

The foundational molecule, D-ribo-phytosphingosine, is a key component of sphingolipids in various organisms, including yeast, plants, and mammals.[1] It consists of an 18-carbon aliphatic chain with amino and hydroxyl groups, playing crucial roles in cellular structure and signaling.[1][2]

Chemical Structure

The systematic IUPAC name for D-ribo-phytosphingosine is (2S,3S,4R)-2-aminooctadecane-1,3,4-triol.[3][4][5] The isotopic labels in this compound are typically introduced at specific positions in the molecule, though the exact location can vary depending on the synthesis method.

Physicochemical Properties

The physicochemical properties of this compound are largely comparable to its unlabeled form, with the primary difference being its molecular weight.

PropertyValue (D-ribo-Phytosphingosine)Value (this compound)Reference
Molecular Formula C₁₈H₃₉NO₃C₁₆¹³C₂H₃₇D₂NO₃[3][4][6][7][8]
Molecular Weight 317.51 g/mol 321.5 g/mol [3][4][6][8]
Appearance White to off-white solidNo Data Available[4]
Melting Point 102 °CNo Data Available[4]
Boiling Point 483.7±40.0 °C (Predicted)No Data Available[4]
Solubility Soluble in Ethanol (up to 2 mg/ml)No Data Available[4]
Storage Temperature -20°C-20°C[4]
Stability Stable for 1 year as supplied. Solutions in ethanol may be stored at -20°C for up to 1 month.No Data Available[4]

Biological Significance and Signaling Pathways

Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P), are bioactive molecules involved in various cellular processes.[9][10] They play roles in stress responses, cell differentiation, and apoptosis.[11] Understanding these pathways is crucial for elucidating disease mechanisms and identifying potential therapeutic targets.

Sphingolipid Metabolism

D-ribo-Phytosphingosine is a key intermediate in the sphingolipid metabolic pathway. This pathway begins with the condensation of serine and palmitoyl-CoA and leads to the formation of ceramides, which are central hubs in sphingolipid metabolism.[12][13]

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramides Dihydroceramides Sphinganine->Dihydroceramides CerS Phytosphingosine D-ribo-Phytosphingosine Sphinganine->Phytosphingosine DES2/SUR2 S1P Sphingosine-1-Phosphate Sphinganine->S1P SphK Ceramides Ceramides Dihydroceramides->Ceramides DES Ceramides->Sphinganine CDase Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramides->Complex_Sphingolipids Various enzymes Phytoceramides Phytoceramides Phytosphingosine->Phytoceramides CerS PHS1P Phytosphingosine-1-Phosphate Phytosphingosine->PHS1P SphK

Caption: Simplified overview of the de novo sphingolipid biosynthesis pathway.

Phytosphingosine Signaling

Phytosphingosine and its phosphorylated form are increasingly recognized as important signaling molecules. For instance, PHS1P has been shown to regulate genes involved in mitochondrial respiration in yeast.[9][10] In plants, phytosphingosine is involved in defense responses.[14] In mammalian skin, it influences keratinocyte differentiation and can inhibit inflammatory responses.[11]

Phytosphingosine_Signaling Ext_Signal External Stimuli (e.g., Stress, Growth Factors) Phytosphingosine D-ribo-Phytosphingosine Ext_Signal->Phytosphingosine SphK Sphingosine Kinase (SphK) Phytosphingosine->SphK PHS1P Phytosphingosine-1-Phosphate (PHS1P) SphK->PHS1P Receptors Intracellular/Surface Receptors PHS1P->Receptors Downstream_Effectors Downstream Effectors (e.g., Transcription Factors, Kinases) Receptors->Downstream_Effectors Cellular_Response Cellular Responses (e.g., Gene Expression, Apoptosis, Differentiation) Downstream_Effectors->Cellular_Response

Caption: General signaling pathway involving phytosphingosine and its phosphate.

Experimental Protocols

The use of isotopically labeled standards like this compound is central to accurate quantification in lipidomics studies, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction

A common procedure for extracting sphingolipids from biological samples involves a single-phase or two-phase extraction method.

Protocol: Single-Phase Extraction for Sphingoid Bases

  • Homogenization: Homogenize the biological sample (e.g., cells, tissue) in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of this compound to the homogenate.

  • Solvent Addition: Add a mixture of chloroform and methanol to the sample.

  • Vortexing and Incubation: Vortex the mixture thoroughly and incubate at a specified temperature.

  • Centrifugation: Centrifuge the sample to pellet any precipitates.

  • Supernatant Collection: Collect the supernatant containing the lipid extract.

  • Drying and Reconstitution: Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar sphingolipids.

Table: Exemplary LC-MS/MS Parameters for Phytosphingosine Analysis [15]

ParameterSetting
LC Column HILIC silica column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.2% formic acid and 200 mM ammonium formate
Mobile Phase B Acetonitrile with 0.2% formic acid
Gradient A time-programmed gradient from high organic to higher aqueous content
Flow Rate 250 - 400 µL/min
Column Temperature 50°C
Injection Volume 2 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Phytosphingosine) Precursor ion (m/z) -> Product ion (m/z)
MRM Transition (Phytosphingosine-13C2,d2) Precursor ion (m/z) -> Product ion (m/z)

Note: Specific MRM transitions need to be optimized based on the instrument and the exact labeling pattern of the internal standard.

Experimental_Workflow Sample Biological Sample (Cells, Tissue, etc.) Spike Spike with This compound Sample->Spike Extraction Lipid Extraction (e.g., Single-Phase Extraction) Spike->Extraction LC_Separation LC Separation (e.g., HILIC) Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis Results Quantitative Results of Endogenous Phytosphingosine Data_Analysis->Results

Caption: A typical workflow for the quantitative analysis of phytosphingosine.

Applications in Research and Drug Development

The use of this compound as an internal standard is critical for a variety of research applications:

  • Lipidomics Studies: Accurate quantification of phytosphingosine levels in different biological states (e.g., disease vs. healthy) to identify biomarkers and understand disease pathogenesis.

  • Drug Discovery and Development:

    • Target Validation: Investigating how drug candidates modulate sphingolipid metabolism.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Tracking the levels of phytosphingosine in response to drug treatment.

  • Fundamental Biological Research: Elucidating the precise roles of phytosphingosine in cellular signaling pathways.

Conclusion

This compound is an indispensable tool for researchers in the field of sphingolipid biology. Its use as an internal standard enables accurate and precise quantification of endogenous D-ribo-phytosphingosine, thereby facilitating a deeper understanding of its roles in health and disease. The methodologies and information presented in this guide provide a solid foundation for the effective utilization of this labeled compound in advanced research and development settings.

References

An In-depth Technical Guide to the Synthesis of Isotopically Labeled Phytosphingosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for synthesizing isotopically labeled phytosphingosine, a crucial tool for researchers in sphingolipid metabolism, signaling, and drug development. The ability to trace and quantify phytosphingosine and its metabolites is paramount to understanding their roles in various physiological and pathological processes, including skin barrier function, inflammation, and apoptosis. This document details both biological and chemical synthesis strategies for deuterium, carbon-13, and nitrogen-15 labeling, presents quantitative data in structured tables, and illustrates relevant biological pathways using detailed diagrams.

Introduction to Phytosphingosine and Isotopic Labeling

Phytosphingosine is a bioactive sphingoid base, structurally similar to sphingosine but with an additional hydroxyl group. It is a key component of ceramides and other complex sphingolipids, particularly abundant in plants, yeast, and mammalian skin. Isotopically labeled phytosphingosine analogues, where specific atoms are replaced with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are indispensable for a variety of research applications. These labeled compounds serve as internal standards for accurate quantification by mass spectrometry, as tracers to elucidate metabolic pathways, and as probes in nuclear magnetic resonance (NMR) studies to investigate molecular interactions.

Biosynthetic Pathways for Isotopic Labeling

The de novo biosynthesis of phytosphingosine offers a versatile route for incorporating isotopic labels by providing labeled precursors in cell or yeast cultures. The pathway begins with the condensation of a fatty acyl-CoA, typically palmitoyl-CoA, with serine.

The key steps for labeling are as follows:

  • Nitrogen-15 Labeling: Can be achieved by supplying ¹⁵N-labeled L-serine to the culture medium. The nitrogen atom from serine is directly incorporated into the phytosphingosine backbone.

  • Carbon-13 Labeling: Can be accomplished by using ¹³C-labeled L-serine or ¹³C-labeled palmitic acid as precursors. The choice of labeled precursor will determine the position of the ¹³C atoms in the final molecule.

  • Deuterium Labeling: Can be introduced by using deuterated L-serine or deuterated palmitic acid.

De Novo Synthesis Pathway of Phytosphingosine

The biosynthesis of phytosphingosine is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum.

Phytosphingosine Biosynthesis cluster_pathway De Novo Biosynthesis 15N-Serine 15N-Serine L-Serine L-Serine 15N-Serine->L-Serine 13C-Palmitoyl-CoA 13C-Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA 13C-Palmitoyl-CoA->Palmitoyl-CoA D-Palmitoyl-CoA D-Palmitoyl-CoA D-Palmitoyl-CoA->Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Palmitoyl-CoA->3-Ketodihydrosphingosine SPT L-Serine->3-Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-KSR Phytosphingosine Phytosphingosine Dihydrosphingosine->Phytosphingosine DES2/SUR2

De Novo Biosynthesis of Phytosphingosine.

Chemical Synthesis of Isotopically Labeled Phytosphingosine

Chemical synthesis provides precise control over the position of isotopic labels, which is often challenging to achieve through biosynthetic methods. The stereoselective synthesis of phytosphingosine, with its multiple chiral centers, is a complex undertaking.

Deuterium Labeling

Table 1: Summary of a Representative Deuterium Labeling Approach for a Related Sphingoid Base

Labeled CompoundLabeling PositionPrecursorKey ReagentReported YieldIsotopic EnrichmentReference
3,4,5-trideuterio-d-erythro-sphingosineC3, C4, C5N-Boc-L-serine methyl esterNaBD₄, ND₄Cl in D₂ONot SpecifiedHigh[1]

Note: This data is for sphingosine, a structurally related molecule. The methodology may be adaptable for phytosphingosine synthesis.

Carbon-13 Labeling

A regio- and stereoselective method for the incorporation of a ¹³C nuclide into D-ribo-phytosphingosine has been reported. This synthesis utilizes a samarium(II) iodide (SmI₂)-mediated three-component coupling reaction with a ¹³C-labeled isocyanide, which serves as a ¹³CH-NH₂ precursor.

Table 2: Summary of a C-13 Labeling Synthesis for Phytosphingosine

Labeled CompoundLabeling PositionKey ReactionKey ReagentReported YieldIsotopic EnrichmentReference
[2-¹³C]D-ribo-C₁₈-phytosphingosineC2SmI₂-mediated three-component coupling¹³C-labeled isocyanideNot SpecifiedHigh(Chemistry Letters, 2003)

Note: The full paper is required to extract detailed yield and enrichment data.

Nitrogen-15 Labeling

Nitrogen-15 can be incorporated into the phytosphingosine molecule by utilizing a ¹⁵N-labeled nitrogen source during the chemical synthesis. A common strategy involves the use of ¹⁵N-labeled ammonia or an azide precursor in the introduction of the amino group.

Table 3: Potential Nitrogen-15 Labeling Strategies

Labeled CompoundLabeling PositionPotential PrecursorPotential Key ReagentExpected YieldExpected Isotopic Enrichment
[2-¹⁵N]D-ribo-phytosphingosineN at C2Appropriately protected sugar derivative¹⁵N-azide (e.g., NaN₃-¹⁵N) or ¹⁵NH₃Dependent on specific route>98%

Note: This table represents a plausible synthetic approach, as specific literature with quantitative data on ¹⁵N-phytosphingosine synthesis is scarce.

Experimental Protocols

Detailed experimental protocols are critical for the successful synthesis of isotopically labeled compounds. The following sections outline generalized procedures based on published methodologies for sphingolipid synthesis.

General Procedure for Biosynthetic Labeling in Yeast
  • Culture Preparation: Prepare a suitable yeast culture medium (e.g., YPD).

  • Precursor Addition: Add the desired isotopically labeled precursor (e.g., ¹⁵N-L-serine, ¹³C-palmitic acid) to the medium at a concentration optimized for uptake and incorporation.

  • Yeast Inoculation and Growth: Inoculate the medium with a starter culture of Saccharomyces cerevisiae and incubate at 30°C with shaking until the desired cell density is reached.

  • Cell Harvesting: Harvest the yeast cells by centrifugation.

  • Lipid Extraction: Extract the total lipids from the yeast pellet using a suitable solvent system (e.g., chloroform:methanol).

  • Purification: Purify the isotopically labeled phytosphingosine from the total lipid extract using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.

General Considerations for Chemical Synthesis

The chemical synthesis of isotopically labeled phytosphingosine requires careful planning and execution of a multi-step reaction sequence. Key considerations include:

  • Starting Material: The choice of an appropriate chiral starting material is crucial for establishing the correct stereochemistry.

  • Protecting Groups: Orthogonal protecting groups are necessary to selectively mask and deprotect the multiple hydroxyl and amino functionalities.

  • Isotope Incorporation: The isotopic label should be introduced at a late stage of the synthesis if possible, to maximize the overall yield of the labeled product.

  • Purification and Characterization: Rigorous purification by chromatography and thorough characterization by NMR and mass spectrometry are essential to confirm the structure and isotopic enrichment of the final product.

Phytosphingosine Signaling Pathways

Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate (P1P), are involved in various cellular signaling pathways that regulate processes such as cell growth, apoptosis, and inflammation.

Phytosphingosine-1-Phosphate Signaling in Yeast

In yeast, phytosphingosine-1-phosphate has been shown to play a role in regulating gene expression related to mitochondrial respiration.[2]

P1P_Signaling_Yeast Phytosphingosine Phytosphingosine P1P P1P Phytosphingosine->P1P Sphingosine Kinase HAP_complex HAP Complex (HAP2/3/4/5) P1P->HAP_complex Activates Mitochondrial_Respiration_Genes Mitochondrial Respiration Genes HAP_complex->Mitochondrial_Respiration_Genes Upregulates Transcription

Phytosphingosine-1-Phosphate Signaling in Yeast.
Phytosphingosine in Skin Barrier Function

In mammalian skin, phytosphingosine is a crucial component of ceramides that form the lipid barrier of the stratum corneum, which is essential for preventing water loss and protecting against external insults.

Phytosphingosine_Skin_Barrier Phytosphingosine Phytosphingosine Ceramide_Synthase Ceramide Synthase Phytosphingosine->Ceramide_Synthase Phytoceramides Phytoceramides Ceramide_Synthase->Phytoceramides Fatty_Acids Fatty_Acids Fatty_Acids->Ceramide_Synthase Stratum_Corneum_Lipid_Matrix Stratum Corneum Lipid Matrix Phytoceramides->Stratum_Corneum_Lipid_Matrix Skin_Barrier_Function Skin Barrier Function Stratum_Corneum_Lipid_Matrix->Skin_Barrier_Function Maintains

Role of Phytosphingosine in Skin Barrier Function.

Conclusion

The synthesis of isotopically labeled phytosphingosine is a challenging yet essential endeavor for advancing our understanding of sphingolipid biology. This guide has provided an overview of the key biosynthetic and chemical strategies for deuterium, carbon-13, and nitrogen-15 labeling. While detailed protocols for the chemical synthesis of labeled phytosphingosine remain somewhat limited in the public domain, the methodologies presented for related sphingolipids offer a solid foundation for further development. The continued availability of these powerful research tools will undoubtedly fuel future discoveries in the multifaceted roles of phytosphingosine in health and disease.

References

Function of phytosphingosine in cellular processes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Cellular Functions of Phytosphingosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytosphingosine (PHS), a naturally occurring sphingolipid, is an essential structural component of cellular membranes and a highly bioactive molecule involved in a multitude of cellular processes.[1][2] Initially recognized for its crucial role in maintaining the skin's permeability barrier, recent research has illuminated its function as a potent signaling molecule.[3][4][5] This technical guide provides a comprehensive overview of the core functions of phytosphingosine in cellular processes, with a specific focus on its roles in inducing apoptosis, regulating the cell cycle, and modulating inflammatory and microbial responses. We consolidate quantitative data, present detailed experimental methodologies, and provide visual diagrams of key signaling pathways to serve as a resource for researchers and professionals in drug development.

Role of Phytosphingosine in Apoptosis

Phytosphingosine is a potent inducer of apoptosis in various human cancer cell lines.[6][7] Its mechanism of action involves the activation of both death receptor-independent and mitochondria-mediated apoptotic pathways.[8][9]

Signaling Pathways in Phytosphingosine-Induced Apoptosis

Phytosphingosine triggers apoptosis through a dual-pronged approach:

  • Direct Caspase-8 Activation : PHS can activate caspase-8 in a manner that is independent of death receptors (DRs) like Fas, DR4, or DR5.[6][8] This activated caspase-8 then initiates a downstream caspase cascade, leading to the activation of executioner caspases such as caspase-3 and caspase-9, ultimately resulting in poly(ADP-ribose) polymerase (PARP) cleavage and DNA fragmentation.[6][7]

  • Mitochondrial Pathway Activation : PHS induces the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[7][8] This event disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[6][9] The released cytochrome c then contributes to the activation of caspase-9 and the subsequent apoptotic cascade.[9][10] Notably, this Bax translocation can occur independently of caspase-8 activity.[11] Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit PHS-induced apoptosis, confirming the critical role of the mitochondrial pathway.[9]

G PHS Phytosphingosine Casp8 Caspase-8 Activation (DR-Independent) PHS->Casp8 Bax Bax Translocation (from Cytosol) PHS->Bax Akt Akt Dephosphorylation PHS->Akt inactivates Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondria Bax->Mito inserts into membrane CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Akt->Mito inhibits (indirectly)

Caption: Phytosphingosine-induced apoptotic signaling pathways.
Quantitative Data on Apoptotic Effects

The cytotoxic and apoptotic effects of phytosphingosine have been quantified across various cell lines.

Cell LineTreatment ConcentrationEffectReference
Jurkat (Human T-cell lymphoma)<4 µM (6h)>50% reduction in cell viability[9]
Jurkat5 µg/mlInduction of apoptosis, PARP cleavage[8]
NCI-H460 (Human lung cancer)10 µg/mlInduction of apoptosis, PARP cleavage[8]
CNE2 (Nasopharyngeal carcinoma)0-25 µmol/L (24h)DNA damage, inhibition of cell proliferation[12]
A549 (Lung adenocarcinoma)Dose-dependentG2/M arrest, apoptosis, increased Bax/Bcl-2 ratio[13]

Function in Cell Cycle Regulation

Beyond inducing apoptosis, phytosphingosine and its derivatives can arrest the cell cycle, thereby inhibiting cell proliferation.[9][12] This function is primarily linked to the induction of DNA damage and the subsequent activation of cell cycle checkpoint proteins.[12]

Signaling Pathway of PHS-Induced Cell Cycle Arrest

Exposure to phytosphingosine leads to observable DNA damage, including the formation of micronuclei.[12] This damage triggers the DNA damage response (DDR) pathway:

  • Sensor Activation : The ATM (Ataxia-Telangiectasia Mutated) kinase is activated in response to DNA double-strand breaks.

  • Transducer Phosphorylation : ATM phosphorylates key downstream targets, including the tumor suppressor protein p53.

  • Effector Activation : Phosphorylated p53 (p-p53) upregulates the expression of the cyclin-dependent kinase inhibitor p21.[12]

  • Cell Cycle Blockade : p21 inhibits the activity of S phase-related protein complexes, specifically CDK2/Cyclin A2 and CDK2/Cyclin E1.[12] This inhibition prevents the transition from G1 to S phase or causes arrest within the S and G2/M phases of the cell cycle.[9][12][14]

G PHS Phytosphingosine DNA_damage DNA Damage (Micronuclei formation) PHS->DNA_damage ATM ATM Activation DNA_damage->ATM p53 p53 Phosphorylation ATM->p53 p21 p21 Expression ↑ p53->p21 CDK_Cyclin CDK2 / Cyclin A2 CDK2 / Cyclin E1 p21->CDK_Cyclin inhibits Arrest S and G2/M Phase Arrest CDK_Cyclin->Arrest progression blocked

Caption: PHS-induced cell cycle arrest via DNA damage response.

Antimicrobial and Anti-inflammatory Functions

Phytosphingosine possesses significant antimicrobial and anti-inflammatory properties, making it a key component of the skin's natural defense system.[1][15][16]

Antimicrobial Activity

PHS demonstrates strong inhibitory effects against various microorganisms, including the acne-causing bacterium Propionibacterium acnes.[1][17] This antimicrobial action helps to prevent the colonization of pathogenic bacteria on the skin, thereby reducing the incidence of acne lesions.[1]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of phytosphingosine are mediated through the suppression of key pro-inflammatory signaling pathways, including NF-κB and MAPKs (p38, ERK, JNK).[18] By inhibiting these pathways, PHS reduces the production of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, IL-8, and TNF-α.[15][18] This activity helps to soothe irritated skin and reduce the redness and swelling associated with inflammatory skin conditions like acne, eczema, and psoriasis.[1][15][17]

Cytokine/FactorEffect of PHSImplicationReference
P. acnesInhibits growthAcne management[1]
IL-1α, IL-1β, IL-6, TNF-αSuppresses mRNA levelsReduces inflammation[15]
NF-κB, MAPK (p38, ERK, JNK)Inhibits signalingBlocks inflammatory cascade[18]
PGE2, NOSuppresses productionReduces inflammatory mediators[18]

Role in Skin Barrier Function and Ceramide Biosynthesis

Phytosphingosine is a fundamental lipid in the stratum corneum, the outermost layer of the skin.[1] It serves as a precursor to ceramides, which are the dominant lipids responsible for maintaining the skin's barrier function and retaining moisture.[4][19]

Specifically, PHS stimulates the biosynthesis of phytoceramides (Ceramide NP), one of the most abundant ceramide classes in the skin.[20] It achieves this by uniquely upregulating the expression of several key enzymes in the ceramide synthesis pathway:[20][21]

  • Dihydroceramide C4-desaturase (DES2): Converts dihydroceramide into ceramide NP.

  • Ceramide Synthase 3 (CERS3)

  • ELOVL4

By boosting ceramide production, phytosphingosine reinforces the skin's lipid barrier, reduces transepidermal water loss (TEWL), and enhances skin hydration.[1][5]

Detailed Experimental Protocols

Protocol for Analysis of Phytosphingosine-Induced Apoptosis

This protocol outlines the key steps to determine and quantify apoptosis in human cancer cells treated with phytosphingosine.[6][8]

G Start 1. Cell Culture & Treatment (e.g., Jurkat cells) Treat 2. Treat with Phytosphingosine (e.g., 5-10 µg/ml) Start->Treat Harvest 3. Harvest Cells at Time Points (e.g., 3, 6, 9h) Treat->Harvest Analysis 4. Apoptosis Analysis Harvest->Analysis Hoechst A. Hoechst 33258 Staining (Nuclear Morphology) Analysis->Hoechst Flow B. Flow Cytometry (PI Staining) (Sub-G1 Population) Analysis->Flow DNA_frag C. DNA Fragmentation Assay (DNA Laddering) Analysis->DNA_frag Western D. Western Blot (Caspase/PARP Cleavage) Analysis->Western

Caption: Experimental workflow for apoptosis analysis.
  • Cell Culture and Treatment :

    • Culture human cancer cells (e.g., Jurkat, NCI-H460) in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

    • Seed cells to an appropriate density and allow them to attach or stabilize.

    • Treat cells with varying concentrations of phytosphingosine (e.g., 5-10 µg/ml) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle-only control.

  • Hoechst 33258 Staining for Nuclear Morphology :

    • After treatment, harvest cells and wash with PBS.

    • Fix cells (e.g., with 4% paraformaldehyde).

    • Stain cells with Hoechst 33258 solution.

    • Observe cells under a fluorescence microscope. Apoptotic cells will display condensed chromatin and fragmented nuclei.

  • Flow Cytometry for Sub-G1 Analysis :

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash cells and resuspend in PBS containing RNase A and propidium iodide (PI).

    • Analyze the cell population using a flow cytometer. The sub-G1 peak, representing cells with fragmented DNA, indicates the apoptotic population.[6]

  • DNA Fragmentation Assay :

    • Harvest treated cells and lyse them.

    • Extract DNA using a phenol-chloroform extraction method or a commercial kit.

    • Run the extracted DNA on a 1.5-2% agarose gel.

    • Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.[6]

  • Western Blot for Caspase and PARP Cleavage :

    • Prepare total cell lysates from treated and control cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against caspase-8, caspase-9, caspase-3, and PARP.

    • Use appropriate secondary antibodies and detect signals using an enhanced chemiluminescence (ECL) system. Cleavage of these proteins is a hallmark of apoptosis.[8]

Protocol for Antimicrobial Activity Assay

This protocol describes a method to test the inhibitory effect of phytosphingosine on microbial growth.[17]

  • Microorganism Preparation : Culture the target microorganism (e.g., P. acnes) in a suitable liquid broth until it reaches the logarithmic growth phase.

  • Inoculation : Prepare agar plates with the appropriate growth medium. Spread a standardized inoculum of the microorganism onto the surface of the plates.

  • Application of PHS : Create wells in the agar or place sterile paper discs onto the surface. Apply a known concentration of phytosphingosine solution to the wells/discs. Use a vehicle control and a positive control (e.g., an antibiotic like triclosan).[17]

  • Incubation : Incubate the plates under conditions optimal for the microorganism's growth (e.g., anaerobically for P. acnes).

  • Measurement : After incubation, measure the diameter of the zone of inhibition (the clear area around the well/disc where microbial growth is prevented). A larger zone indicates greater antimicrobial activity.

Conclusion

Phytosphingosine is a multifaceted sphingolipid with profound effects on critical cellular processes. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as an anti-cancer agent.[8][12][22] Concurrently, its anti-inflammatory and antimicrobial properties, coupled with its fundamental role in maintaining skin barrier integrity, underscore its therapeutic value in dermatology and cosmetic science.[1][3][17] The detailed mechanisms presented in this guide, involving direct caspase activation, mitochondrial disruption, and modulation of key signaling pathways like NF-κB and MAPK, provide a solid foundation for future research and the development of novel therapeutic strategies targeting these cellular events.

References

D-ribo-Phytosphingosine metabolism and pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to D-ribo-Phytosphingosine Metabolism and Pathways

Introduction

D-ribo-phytosphingosine (PHS), a bioactive sphingolipid, is a fundamental structural component of cell membranes in a variety of organisms, including fungi, plants, and mammals.[1][2] Structurally, it is an 18-carbon amino alcohol backbone, similar to other sphingoid bases like sphingosine and sphinganine, but with a distinct hydroxyl group at the C4 position.[2][3] Beyond its structural role, PHS and its metabolites are critical signaling molecules involved in a myriad of cellular processes, such as cell death, stress responses, and regulation of enzyme activity.[2][4][5] In human skin, PHS is a key precursor for the synthesis of phytoceramides, which are essential for maintaining the epidermal permeability barrier.[6][7]

This technical guide provides a comprehensive overview of the core metabolic pathways of D-ribo-phytosphingosine, including its biosynthesis and degradation. It details key experimental protocols for its study and presents quantitative data to support the described mechanisms. The information is intended for researchers, scientists, and drug development professionals working in the field of sphingolipid biology.

D-ribo-Phytosphingosine Biosynthesis

The primary route for the formation of PHS-containing sphingolipids (phytoceramides) in mammals involves the hydroxylation of dihydroceramide. This reaction is catalyzed by dihydroceramide Δ4-desaturase (DES2). Free PHS can then be generated through the breakdown of these phytoceramides.

G cluster_synthesis PHS Biosynthesis DHCer Dihydroceramide PhytoCer Phytoceramide (4-Hydroxyceramide) DHCer->PhytoCer Dihydroceramide C4-desaturase (DES2) PHS D-ribo-Phytosphingosine (PHS) PhytoCer->PHS Ceramidase FattyAcid Fatty Acid PhytoCer->FattyAcid Ceramidase

Caption: Biosynthesis pathway of D-ribo-phytosphingosine from dihydroceramide.

In cultured human keratinocytes, treatment with PHS has been shown to uniquely stimulate the expression of DES2, the enzyme responsible for converting dihydroceramide into phytoceramide (specifically Ceramide NP), leading to a significant increase in its production.[6] This suggests a positive feedback loop where PHS promotes the synthesis of its own ceramide precursors.

D-ribo-Phytosphingosine Degradation

The degradation of PHS is a multi-step pathway that occurs in the endoplasmic reticulum and ultimately converts PHS into an odd-numbered fatty acid, pentadecanoic acid (C15:0).[8][9][10] This pathway involves phosphorylation, cleavage, and a series of fatty acid α-oxidation reactions.

The entire degradation pathway consists of six main reactions:

  • Phosphorylation : PHS is phosphorylated at the C1 position by a sphingosine kinase (SPHK), likely SPHK2, to form phytosphingosine-1-phosphate (PHS-1-P).[11]

  • Cleavage : PHS-1-P is irreversibly cleaved by sphingosine-1-phosphate lyase (SGPL1) to produce 2-hydroxy-hexadecanal (a C16 fatty aldehyde) and phosphoethanolamine.[11][12]

  • Oxidation : The fatty aldehyde is oxidized to 2-hydroxypalmitic acid (a C16 2-hydroxy fatty acid) by the aldehyde dehydrogenase ALDH3A2.[10][11]

  • CoA Addition : 2-hydroxypalmitic acid is converted to its CoA thioester, 2-hydroxy-palmitoyl-CoA, by an acyl-CoA synthetase.[11]

  • C1 Removal (α-oxidation) : The 2-hydroxyacyl-CoA lyase 2 (HACL2) removes the carboxyl group, yielding a C15 fatty aldehyde, pentadecanal.[10][11]

  • Final Oxidation : Pentadecanal is oxidized by ALDH3A2 to the final product, pentadecanoic acid (C15:0).[10][11]

G cluster_degradation PHS Degradation Pathway PHS D-ribo-Phytosphingosine (PHS) PHS1P PHS-1-Phosphate (PHS-1-P) PHS->PHS1P Sphingosine Kinase (SPHK2) C16_Ald 2-Hydroxy-Hexadecanal (C16 Aldehyde) PHS1P->C16_Ald SGPL1 C16_FA 2-Hydroxypalmitic Acid (C16 2-OH FA) C16_Ald->C16_FA ALDH3A2 C16_CoA 2-Hydroxy-palmitoyl-CoA C16_FA->C16_CoA Acyl-CoA Synthetase C15_Ald Pentadecanal (C15 Aldehyde) C16_CoA->C15_Ald HACL2 (α-oxidation) C15_FA Pentadecanoic Acid (C15:0) C15_Ald->C15_FA ALDH3A2

Caption: The multi-step degradation pathway of D-ribo-phytosphingosine.

Role in Signaling

Like sphingosine, PHS can be phosphorylated by sphingosine kinases (SphK) to form phytosphingosine-1-phosphate (PHS-1-P).[13][14] This phosphorylated form is a potent signaling molecule. In plants, PHS and PHS-1-P are involved in stress signaling and plant immunity, including the induction of systemic acquired resistance.[14] In mammalian cells, while less studied than sphingosine-1-phosphate (S1P), PHS-1-P is expected to have comparable roles in modulating cellular processes.[4][13] The balance between PHS/PHS-1-P and their ceramide counterparts is regulated by kinases and phosphatases, forming a dynamic equilibrium that can dictate cellular fate, such as apoptosis or survival.[15]

G cluster_signaling PHS Signaling Axis PHS D-ribo-Phytosphingosine (PHS) PHS1P PHS-1-Phosphate (PHS-1-P) PHS->PHS1P Sphingosine Kinase (SphK) S1P Phosphatase (SPPase) Signaling Downstream Cellular Responses (e.g., Stress Resistance, Apoptosis) PHS1P->Signaling

Caption: The reversible phosphorylation of PHS creates the signaling molecule PHS-1-P.

Quantitative Data Summary

Quantitative analysis of sphingolipids is crucial for understanding their metabolic flux and signaling functions. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of PHS Treatment on Gene Expression in Human Keratinocytes

GeneFunctionFold Change upon PHS Treatment
SPTSerine palmitoyltransferase (de novo synthesis)Markedly Increased
CERS3Ceramide Synthase 3Markedly Increased
ELOVL4Fatty acid elongaseMarkedly Increased
DES2Dihydroceramide C4-desaturaseUniquely & Markedly Increased

Data synthesized from a study on cultured human keratinocytes, which showed that PHS treatment stimulates the expression of key genes in ceramide biosynthesis.[6]

Table 2: LC-MS/MS Analysis of Ceramide Species after PHS Treatment

Ceramide SpeciesFold Change upon PHS Treatment
Ceramide NP (Phytoceramide)> 20-fold increase
Ceramide NSNo significant enhancement
Ceramide NDSNo significant enhancement

This data, from liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, highlights the specific and dramatic increase in phytoceramide levels following PHS treatment in keratinocytes.[6]

Experimental Protocols

The study of PHS metabolism relies on a suite of advanced biochemical and analytical techniques.

Quantification of PHS by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of sphingolipids from complex biological samples.[16][17] The method involves lipid extraction, chromatographic separation, and detection by mass spectrometry.

Methodology:

  • Internal Standard Spiking : Prior to extraction, samples (e.g., cell lysates, plasma) are spiked with a known amount of a deuterated internal standard, such as Phytosphingosine-d7, to correct for sample loss and matrix effects.[2]

  • Lipid Extraction : Lipids are extracted from the aqueous sample using a biphasic solvent system, typically a modified Bligh-Dyer extraction with chloroform, methanol, and water.

  • Chromatographic Separation : The lipid extract is injected into a liquid chromatography system, usually with a C18 reversed-phase column. A gradient of organic solvents is used to separate the different sphingolipid species based on their polarity.

  • Mass Spectrometry Detection : The eluent from the LC is directed into a tandem mass spectrometer. PHS is typically ionized using electrospray ionization (ESI) in positive mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., m/z 318.3 for PHS) is selected and fragmented, and a specific product ion is monitored.[17][18]

G cluster_lcms LC-MS/MS Workflow for PHS Quantification Sample Biological Sample (e.g., Cell Lysate) Spike Spike with Internal Standard (e.g., PHS-d7) Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer) Spike->Extract LC LC Separation (Reversed-Phase) Extract->LC MS Tandem MS Detection (ESI-MRM) LC->MS Quant Data Analysis & Quantification MS->Quant

Caption: General experimental workflow for quantifying PHS using LC-MS/MS.

Sphingosine Kinase (SphK) Activity Assay

This assay measures the activity of SphK, the enzyme that phosphorylates PHS. A common method relies on quantifying the amount of ATP consumed during the phosphorylation reaction.[19]

Methodology:

  • Reaction Setup : The reaction is initiated by mixing the enzyme source (e.g., purified recombinant enzyme or cell lysate), the sphingoid substrate (PHS or sphingosine), and a known concentration of ATP in a reaction buffer.

  • Incubation : The reaction is allowed to proceed for a set time (e.g., 30-120 minutes) at an optimal temperature (e.g., 37°C).

  • Reaction Termination & ATP Detection : The reaction is stopped, and an ATP detection reagent is added. This reagent typically contains luciferase and its substrate, luciferin. The remaining ATP fuels a light-producing reaction.

  • Signal Measurement : The luminescence is measured using a luminometer. The signal is inversely proportional to the SphK activity; lower light levels indicate higher ATP consumption and thus higher kinase activity.[19]

Sphingosine-1-Phosphate Phosphatase (SPPase) Activity Assay

SPPase activity can be determined by measuring the release of inorganic phosphate (Pi) from the PHS-1-P substrate.

Methodology:

  • Reaction Setup : The enzyme source is incubated with the substrate, PHS-1-P, in a suitable buffer.

  • Incubation : The mixture is incubated to allow the enzymatic dephosphorylation to occur.

  • Phosphate Detection : The reaction is stopped, and a reagent that forms a colored complex with free inorganic phosphate, such as Malachite Green, is added.[20]

  • Quantification : The absorbance of the colored complex is measured with a spectrophotometer. The amount of phosphate released is calculated by comparing the absorbance to a standard curve generated with known concentrations of phosphate.[20] This value is directly proportional to the SPPase activity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Role of D-ribo-phytosphingosine in Yeast and Mammals

Abstract

D-ribo-phytosphingosine (PHS) is a bioactive sphingolipid, a class of lipids integral to cellular structure and signaling.[1][2] As a structural backbone of more complex sphingolipids, PHS is prevalent in fungi, plants, and to a lesser extent, mammalian tissues.[1] Beyond its structural role, PHS and its phosphorylated derivative, phytosphingosine-1-phosphate (PHS1P), have emerged as critical signaling molecules in a variety of cellular processes. In the budding yeast Saccharomyces cerevisiae, PHS is a key mediator of the heat stress response and regulates cell growth and nutrient uptake.[1][2][3] In mammals, PHS exhibits potent pro-apoptotic activity in cancer cells and is involved in modulating inflammatory and immune responses.[2][4] This technical guide provides a comprehensive overview of the biological functions of D-ribo-phytosphingosine in yeast and mammals, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used for its study.

Introduction to D-ribo-phytosphingosine

D-ribo-phytosphingosine, chemically known as (2S,3S,4R)-2-aminooctadecane-1,3,4-triol, is a long-chain amino alcohol that serves as a fundamental component of sphingolipids.[1][5] Unlike sphingosine, the major long-chain base in mammals, phytosphingosine contains a hydroxyl group at the C-4 position.[6][7] This structural difference arises from distinct metabolic pathways in yeast and mammals.[6][8] While readily available from yeast fermentation processes, PHS is also found in mammalian tissues, particularly in the epidermis, where it contributes to the skin's barrier function.[1][9] Its diverse biological activities, ranging from structural support to intricate cellular signaling, have made it a subject of significant research interest.[2]

Biological Role of D-ribo-phytosphingosine in Yeast (S. cerevisiae)

In Saccharomyces cerevisiae, sphingolipids are essential for viability, and PHS is a central molecule in their metabolism and signaling.[6]

Structural and Metabolic Hub

The biosynthesis of sphingolipids in yeast begins with the condensation of serine and palmitoyl-CoA.[8] Through a series of enzymatic steps, dihydrosphingosine (DHS) is formed. The C-4 hydroxylase Sur2p then converts DHS to phytosphingosine (PHS).[8][10] PHS can then be acylated to form phytoceramide or phosphorylated by the kinases Lcb4p and Lcb5p to generate phytosphingosine-1-phosphate (PHS1P).[10][11] These complex sphingolipids are integral components of the plasma membrane and are involved in protein sorting and the formation of lipid microdomains.[6]

Signaling Functions

Heat Stress Response: One of the most well-characterized roles of PHS in yeast is its involvement in the heat stress response.[2][12] Increased temperatures lead to a rapid accumulation of PHS, which in turn inhibits nutrient import and arrests cell growth, allowing the cell to adapt to the stressful conditions.[3][11]

Growth Inhibition and Nutrient Import: Exogenous application of PHS has been shown to specifically inhibit yeast growth.[3] This effect is mediated by the inhibition of nutrient transporters for substances like uracil, tryptophan, leucine, and histidine.[3] Genetic studies using mutant yeast strains have confirmed that PHS itself, rather than its metabolites like phytoceramide or PHS1P, is the primary mediator of this growth inhibition.[3]

Phytosphingosine-1-Phosphate (PHS1P) Signaling: While PHS has direct signaling roles, its phosphorylated form, PHS1P, has been identified as a distinct signaling molecule.[12][13] Using an integrative analysis of genomic, transcriptomic, and lipidomic data, researchers have shown that PHS1P specifically regulates genes involved in mitochondrial respiration through the HAP complex transcription factor.[12][13] This discovery highlighted a novel signaling function for a sphingolipid previously thought to be only a metabolic intermediate.

Biological Role of D-ribo-phytosphingosine in Mammals

In mammalian cells, PHS is less abundant than in yeast but plays crucial roles, particularly in the skin and in regulating cell fate.

Skin Barrier Function

PHS is a natural component of the human stratum corneum, the outermost layer of the skin.[9][14] As a constituent of ceramides, it is essential for maintaining the skin's lipid barrier, which protects against environmental damage and prevents excessive water loss.[1]

Induction of Apoptosis in Cancer Cells

A significant area of research is the potent pro-apoptotic (cell death-inducing) activity of PHS in various human cancer cell lines.[4] PHS treatment triggers several key apoptotic events:

  • Caspase Activation: It induces the activation of initiator caspase-8 in a death receptor-independent manner, as well as the downstream executioner caspases-9 and -3.[4]

  • Mitochondrial Pathway: PHS promotes the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[4] This disrupts the mitochondrial membrane potential and leads to the release of cytochrome c into the cytoplasm, a critical step in activating the intrinsic apoptotic pathway.[4]

  • Bcl-2 Family Modulation: PHS has been observed to diminish the interaction between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, further promoting cell death.[4]

These findings suggest that PHS could be a potential therapeutic agent for cancer treatment.[4]

Anti-inflammatory and Immunomodulatory Properties

Phytosphingosine and its derivatives have been noted for their anti-inflammatory and immunomodulatory activities, although the mechanisms are still being elucidated.[2] These properties are of interest for dermatological applications and the treatment of inflammatory conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological effects of D-ribo-phytosphingosine.

Table 1: Effects of Exogenous D-ribo-phytosphingosine on Yeast

ParameterOrganismConcentrationEffectReference
Growth InhibitionS. cerevisiae20 µMInhibition of cell growth[3]
Nutrient UptakeS. cerevisiae20 µMInhibition of uracil, tryptophan, leucine, and histidine uptake[3]
HypersensitivityS. cerevisiae (elo2Δ mutant)5 µMIncreased sensitivity to PHS-induced growth inhibition[3]

Table 2: Apoptotic Effects of D-ribo-phytosphingosine on Human Cancer Cells

Cell LineAssayConcentrationObservationReference
Various Human Cancer CellsHoechst 33258 StainingNot SpecifiedFeatures of apoptosis observed[4]
Various Human Cancer CellsFlow CytometryNot SpecifiedIncrease in sub-G1 population (indicative of apoptosis)[4]
Various Human Cancer CellsDNA Fragmentation AssayNot SpecifiedDNA laddering characteristic of apoptosis[4]
Various Human Cancer CellsWestern BlotNot SpecifiedCleavage of Poly(ADP-ribose) polymerase (PARP)[4]

Experimental Protocols

Protocol for Sphingolipid Extraction and Analysis by LC-MS

This protocol provides a general method for the analysis of sphingolipids, including PHS, from cell cultures.

1. Cell Harvesting and Quenching:

  • Harvest cultured cells (e.g., yeast or mammalian) by centrifugation.
  • Wash the cell pellet with ice-cold PBS.
  • Quench metabolic activity by resuspending the pellet in a pre-chilled extraction solvent mixture, typically chloroform:methanol (1:2, v/v).

2. Lipid Extraction (Bligh-Dyer Method):

  • Add an appropriate internal standard (e.g., Phytosphingosine-d7) to the sample for quantification.[7]
  • Vortex the mixture vigorously for 15 minutes at 4°C.
  • Add chloroform and water to induce phase separation. The final ratio should be approximately chloroform:methanol:water (2:2:1.8, v/v/v).
  • Centrifuge to separate the aqueous (upper) and organic (lower) phases.
  • Carefully collect the lower organic phase containing the lipids.
  • Dry the extracted lipids under a stream of nitrogen gas.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol).
  • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
  • Use a suitable column (e.g., C18 reverse-phase) and a gradient elution program to separate the different lipid species.
  • The mass spectrometer is operated in a mode (e.g., Multiple Reaction Monitoring - MRM) that allows for the specific detection and quantification of PHS and other sphingolipids based on their unique mass-to-charge ratios and fragmentation patterns.

Protocol for Assessing PHS-Induced Apoptosis by Western Blot

This protocol describes the detection of key apoptotic markers in mammalian cells treated with PHS.

1. Cell Culture and Treatment:

  • Plate mammalian cells at an appropriate density and allow them to adhere overnight.
  • Treat the cells with the desired concentration of PHS (dissolved in a suitable vehicle like DMSO or ethanol) for various time points (e.g., 0, 6, 12, 24 hours). Include a vehicle-only control.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells directly on the plate using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

3. Protein Quantification:

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-cytochrome c). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
  • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[15]

Visualization of Pathways and Workflows

Sphingolipid Metabolism in S. cerevisiae

Sphingolipid_Metabolism_Yeast cluster_0 De Novo Synthesis cluster_1 PHS Hub Ser_PalmCoA Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Ser_PalmCoA->KDS Lcb1/2p DHS Dihydrosphingosine (DHS) KDS->DHS Tsc10p DHC Dihydroceramide DHS->DHC Lag1/Lac1p PHS D-ribo-Phytosphingosine (PHS) DHS->PHS Sur2p PHC Phytoceramide DHC->PHC Sur2p PHS->PHC Lag1/Lac1p PHS1P PHS-1-Phosphate PHS->PHS1P Lcb4/5p ComplexSL Complex Sphingolipids (IPC, MIPC, M(IP)2C) PHC->ComplexSL Aur1p, etc.

Caption: Core sphingolipid metabolic pathway in S. cerevisiae.

PHS-Induced Apoptotic Signaling in Mammalian Cells

PHS_Apoptosis_Mammals PHS D-ribo-Phytosphingosine aCasp8 Active Caspase-8 PHS->aCasp8 Direct Activation? Bax_mito Bax (Mitochondria) PHS->Bax_mito Casp8 Pro-Caspase-8 aCasp3 Active Caspase-3 aCasp8->aCasp3 Bax_cyto Bax (Cytosol) Mito Mitochondria Bax_mito->Mito Translocation CytC Cytochrome c Release Mito->CytC Apaf1 Apoptosome Formation CytC->Apaf1 aCasp9 Active Caspase-9 Apaf1->aCasp9 Casp9 Pro-Caspase-9 aCasp9->aCasp3 Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: PHS-induced apoptotic signaling cascade in mammalian cells.

Experimental Workflow for PHS Bioactivity

Experimental_Workflow start Start: Culture Cells (Yeast or Mammalian) treat Treat with PHS (Dose-response & Time-course) start->treat pheno Phenotypic Analysis (e.g., Growth Assay, Viability) treat->pheno harvest Harvest Cells for Molecular Analysis treat->harvest data Data Integration & Interpretation pheno->data lipidomics Lipidomics (LC-MS) - Quantify PHS uptake - Profile metabolic changes harvest->lipidomics proteomics Proteomics (Western Blot) - Analyze signaling proteins (e.g., Caspases) harvest->proteomics lipidomics->data proteomics->data end Conclusion on PHS Role data->end

Caption: Workflow for investigating the biological effects of PHS.

Conclusion

D-ribo-phytosphingosine is a multifaceted sphingolipid that transcends its role as a simple structural component. In yeast, it is a critical regulator of the cellular response to stress and a gatekeeper of nutrient utilization. In mammals, it is not only integral to skin health but also a potent endogenous molecule that can trigger programmed cell death in cancer cells. The distinct signaling pathways modulated by PHS and its phosphorylated derivatives in these different organisms underscore the evolutionary importance and functional diversity of sphingolipid signaling. Further research into the specific protein targets and downstream effectors of PHS will undoubtedly provide deeper insights into fundamental cellular processes and may pave the way for novel therapeutic strategies in oncology and dermatology.

References

An In-depth Technical Guide to Sphingolipidomics and the Critical Role of Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sphingolipidomics

Sphingolipidomics is a specialized branch of lipidomics that focuses on the comprehensive analysis of sphingolipids, a class of lipids characterized by a sphingoid base backbone.[1] These molecules are not merely structural components of cellular membranes but also serve as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2][3] The complexity of the sphingolipidome, with its vast number of structurally distinct molecular species, necessitates advanced analytical techniques for accurate identification and quantification.[4][5] This guide provides an in-depth overview of the core concepts in sphingolipidomics, with a particular focus on the indispensable role of internal standards in achieving reliable quantitative data.

Sphingolipids are broadly categorized into ceramides, sphingomyelins, and glycosphingolipids.[3] Ceramide, the simplest sphingolipid, consists of a sphingoid base linked to a fatty acid via an amide bond. It serves as a central hub in sphingolipid metabolism, from which more complex sphingolipids are synthesized.[6] The "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), highlights the importance of accurately quantifying these key signaling molecules.

The Imperative for Internal Standards in Quantitative Sphingolipidomics

Quantitative analysis in sphingolipidomics is fraught with challenges, including variations in extraction efficiency, matrix effects during ionization, and instrument response.[7] Internal standards (IS) are essential for correcting these variations and ensuring the accuracy and reproducibility of quantitative data.[7] An ideal internal standard is a molecule that is chemically similar to the analyte of interest but can be distinguished by mass spectrometry, typically through stable isotope labeling (e.g., ¹³C or ²H).[8]

Stable isotope-labeled lipids are considered the gold standard for absolute quantification in lipidomics.[8] These standards are added to the sample at the very beginning of the workflow, ideally before extraction, to account for variability in every subsequent step.[9] Commercially available internal standard mixtures, such as the SPLASH™ LIPIDOMIX™, provide a convenient solution by offering a range of isotope-labeled standards covering major lipid classes, including sphingolipids.[10]

The fundamental principle behind the use of internal standards is that the IS and the endogenous analyte will behave identically during sample preparation and analysis. By measuring the ratio of the analyte signal to the internal standard signal, any variations introduced during the process can be normalized, leading to a more accurate quantification of the analyte's concentration.

Key Signaling Pathways in Sphingolipid Metabolism

Understanding the major metabolic pathways is crucial for interpreting sphingolipidomics data. Below are diagrams of three central pathways: the de novo synthesis pathway, the sphingomyelin catabolism and ceramide signaling pathway, and the sphingosine-1-phosphate (S1P) signaling pathway.

De Novo Sphingolipid Synthesis Pathway

This pathway describes the synthesis of ceramides from basic building blocks.

de_novo_synthesis cluster_Golgi Golgi Apparatus serine Serine + Palmitoyl-CoA keto_sphinganine 3-Ketosphinganine serine->keto_sphinganine SPT sphinganine Sphinganine (Dihydrosphingosine) keto_sphinganine->sphinganine KSR dh_ceramide Dihydroceramide sphinganine->dh_ceramide CerS ceramide Ceramide dh_ceramide->ceramide DEGS1 sm Sphingomyelin ceramide->sm SMS gc Glucosylceramide ceramide->gc GCS sphingomyelin_catabolism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling stress Stress Stimuli (e.g., TNF-α, FasL) sm Sphingomyelin ceramide Ceramide sm->ceramide SMase sphingosine Sphingosine ceramide->sphingosine Ceramidase apoptosis Apoptosis ceramide->apoptosis s1p Sphingosine-1-Phosphate sphingosine->s1p SPHK1/2 proliferation Cell Proliferation & Survival s1p->proliferation s1p_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling s1p_ext S1P s1pr S1P Receptor (S1PR1-5) s1p_ext->s1pr g_protein G Proteins (Gi, Gq, G12/13) s1pr->g_protein downstream Downstream Effectors (e.g., Rac, PLC, Rho) g_protein->downstream cellular_response Cellular Responses (Migration, Proliferation, Survival) downstream->cellular_response lc_ms_workflow sample Biological Sample (Tissue, Plasma, Cells) is_spike Spike with Internal Standards sample->is_spike extraction Lipid Extraction (e.g., Folch, Bligh-Dyer) is_spike->extraction lc_separation LC Separation (e.g., C18 Reverse Phase) extraction->lc_separation ms_detection MS/MS Detection (e.g., MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis results Quantitative Results data_analysis->results

References

Physical and chemical properties of D-ribo-Phytosphingosine-13C2,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled version of the naturally occurring sphingolipid, D-ribo-phytosphingosine. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cellular biology, particularly in the field of sphingolipid metabolism and signaling.

Introduction

D-ribo-Phytosphingosine is a bioactive sphingoid base that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] Its involvement in key signaling pathways has made it a molecule of significant interest in biomedical research. The isotopically labeled variant, this compound, is an indispensable tool for researchers, primarily utilized as an internal standard in mass spectrometry for the accurate quantification of its unlabeled counterpart in complex biological samples.[3][4] It is also employed in metabolic labeling studies to trace the metabolic fate of phytosphingosine in cellular systems.[5][6][7]

Physical and Chemical Properties

The physical and chemical properties of this compound are nearly identical to those of the unlabeled D-ribo-Phytosphingosine, with the primary difference being a higher molecular weight due to the presence of two carbon-13 and two deuterium isotopes.

Table 1: Physical and Chemical Properties of D-ribo-Phytosphingosine and its Isotopically Labeled Analog

PropertyD-ribo-PhytosphingosineThis compoundData Source
Chemical Formula C₁₈H₃₉NO₃¹³C₂C₁₆H₃₇D₂NO₃[8][9]
Molecular Weight 317.5 g/mol Approx. 321.5 g/mol [8][9]
Appearance White to off-white solidExpected to be a white to off-white solid[10]
Melting Point 102 °CNot empirically determined, but expected to be very similar to the unlabeled form.[10]
Solubility Soluble in Ethanol (up to 2 mg/ml), DMF (10 mg/ml), DMSO (2 mg/ml).[8][10]Expected to have similar solubility.
Stability Stable for 1 year from date of purchase as supplied. Solutions in ethanol may be stored at -20°C for up to 1 month.[10]Expected to have similar stability.

Note: Properties for this compound are based on the properties of the unlabeled compound and the known mass increase from isotopic labeling. Direct experimental data for the labeled compound is not widely available.

Signaling Pathways Involving Phytosphingosine

Phytosphingosine and its derivatives are integral components of cellular signaling cascades that regulate critical cellular functions. A primary mechanism of action is the induction of apoptosis (programmed cell death) in various cell types, including cancer cells.[1][2][11][12][13]

One of the key pathways involves the activation of caspases, a family of proteases that execute the apoptotic program. Phytosphingosine has been shown to induce the activation of caspase-8, which can then initiate a cascade leading to the activation of downstream effector caspases like caspase-3.[13]

Furthermore, phytosphingosine can influence the mitochondria-mediated apoptotic pathway.[1][2][12] This involves the translocation of pro-apoptotic proteins like Bax from the cytosol to the mitochondria, leading to the release of cytochrome c.[12][13] Cytochrome c, in conjunction with other factors, activates caspase-9, which in turn activates effector caspases.

Phytosphingosine-Induced Apoptosis Pathways Phytosphingosine Phytosphingosine Caspase8 Caspase-8 Activation Phytosphingosine->Caspase8 Bax Bax Translocation to Mitochondria Phytosphingosine->Bax Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis1 Apoptosis Caspase3->Apoptosis1 Apoptosis2 Apoptosis Caspase3->Apoptosis2 CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3

Caption: Phytosphingosine-induced apoptosis signaling pathways.

Experimental Protocols

The primary application of this compound is as an internal standard for mass spectrometry-based quantification of endogenous phytosphingosine. Below is a generalized workflow for such an experiment.

Quantification of Phytosphingosine in Biological Samples using LC-MS/MS

1. Sample Preparation and Lipid Extraction:

  • Biological samples (e.g., cells, tissues, plasma) are homogenized in a suitable buffer.

  • A known amount of this compound internal standard is added to the homogenate.

  • Lipids are extracted using a biphasic solvent system, such as chloroform/methanol/water.

  • The organic phase containing the lipids is collected and dried under a stream of nitrogen.

2. Liquid Chromatography (LC) Separation:

  • The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol).

  • The sample is injected into a liquid chromatography system equipped with a C18 reverse-phase column.

  • A gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) is used to separate the different lipid species.

3. Mass Spectrometry (MS/MS) Detection:

  • The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions are monitored for both the analyte (D-ribo-phytosphingosine) and the internal standard (this compound).

    • Analyte: Monitor the transition for unlabeled phytosphingosine.

    • Internal Standard: Monitor the transition for this compound, which will have a mass shift corresponding to the isotopic labels.

  • The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in sample extraction and instrument response.

4. Data Analysis:

  • A calibration curve is generated using known concentrations of unlabeled phytosphingosine and a fixed concentration of the internal standard.

  • The concentration of phytosphingosine in the biological sample is determined by interpolating the normalized peak area ratio from the calibration curve.

LC-MS/MS Quantification Workflow SamplePrep 1. Sample Preparation - Homogenization - Add Internal Standard (this compound) LipidExt 2. Lipid Extraction (e.g., Chloroform/Methanol) SamplePrep->LipidExt LC 3. LC Separation (C18 Column) LipidExt->LC MS 4. MS/MS Detection (MRM Mode) LC->MS DataAnalysis 5. Data Analysis - Peak Area Integration - Normalization to Internal Standard - Quantification via Calibration Curve MS->DataAnalysis

Caption: Workflow for phytosphingosine quantification using LC-MS/MS.

Conclusion

This compound is a critical tool for researchers investigating the roles of phytosphingosine in health and disease. Its use as an internal standard enables accurate and precise quantification of this important bioactive lipid, facilitating a deeper understanding of its metabolic pathways and signaling functions. This guide provides essential information to support the effective use of this isotopically labeled compound in a research setting.

References

D-ribo-Phytosphingosine-13C2,d2 certificate of analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled version of the naturally occurring sphingolipid, D-ribo-phytosphingosine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their studies.

D-ribo-phytosphingosine is a crucial bioactive lipid involved in various cellular processes. It is a fundamental component of ceramides and other complex sphingolipids, playing a significant role in maintaining the structural integrity of cell membranes.[1][2] Furthermore, it acts as a signaling molecule, modulating cellular growth and mediating the heat stress response in yeast.[2] Its involvement extends to the synthesis of other key lipid mediators, including phytosphingosine-1-phosphate and inositol phosphorylceramide.[2][3]

The isotopically labeled this compound serves as an invaluable internal standard for quantitative analysis of phytosphingosine and related sphingolipids using mass spectrometry-based techniques.[4] Its known concentration and distinct mass shift allow for precise and accurate quantification in complex biological matrices.

Physicochemical Properties and Specifications

The following tables summarize the typical physicochemical properties and specifications for D-ribo-Phytosphingosine and its isotopically labeled forms, based on data from various suppliers. Note that exact values may vary by lot and supplier, and users should always refer to the specific Certificate of Analysis provided with their product.

Table 1: General Properties of D-ribo-Phytosphingosine

PropertyValue
Synonyms 4-D-Hydroxysphinganine, (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Molecular Formula C18H39NO3
Molecular Weight 317.5 g/mol [5]
Appearance White to off-white powder
Purity >99% (by TLC)[1][2]
Storage Temperature -20°C[1][2]
Solubility Soluble in methanol[6]

Table 2: Isotopic Labeling Specifications for this compound

PropertyValue
Isotopic Labels 2 x 13C, 2 x 2H (Deuterium)
Expected Molecular Formula C16 13C2 H37 2H2 NO3
Expected Molecular Weight ~321.5 g/mol
Isotopic Purity Typically ≥99%

Experimental Protocols

Preparation of Stock Solutions

A common procedure for preparing a stock solution of D-ribo-Phytosphingosine involves dissolving the powdered compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Methanol (LC-MS grade)

  • Glass vial with a PTFE-lined cap

  • Analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a clean glass vial.

  • Add the calculated volume of methanol to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Cap the vial tightly and vortex thoroughly to dissolve the powder.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C.

Quantification of Phytosphingosine in Biological Samples by LC-MS/MS

This protocol outlines a general workflow for the quantification of endogenous phytosphingosine in a biological sample, such as cell lysates or tissue homogenates, using this compound as an internal standard.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • This compound internal standard stock solution

  • Extraction solvent (e.g., chloroform:methanol mixture)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Workflow:

G sample Biological Sample is_spike Spike with This compound Internal Standard sample->is_spike extraction Lipid Extraction is_spike->extraction drying Dry Down Extract extraction->drying reconstitution Reconstitute in Injection Solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data G cluster_membrane Cell Membrane cluster_cytosol Cytosol Cer Ceramide PIS Phytosphingosine Cer->PIS Ceramidase P1P Phytosphingosine-1-Phosphate (P1P) PIS->P1P Sphingosine Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) P1P->Downstream P1P Receptors

References

Methodological & Application

Application Notes and Protocols for the Quantification of D-ribo-Phytosphingosine using D-ribo-Phytosphingosine-13C2,d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals.

Introduction

D-ribo-phytosphingosine is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] It is a key component of ceramides in the skin and is involved in signaling pathways that regulate inflammation and other physiological responses. Accurate quantification of D-ribo-phytosphingosine in biological matrices is essential for understanding its role in health and disease and for the development of novel therapeutics.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and specific quantification of lipids.[2] The use of a stable isotope-labeled internal standard, such as D-ribo-Phytosphingosine-13C2,d2, is critical for achieving high accuracy and precision. This internal standard mimics the analyte's chemical and physical properties, thereby compensating for variations in sample preparation, chromatographic retention, and ionization efficiency. This application note provides a detailed protocol for the quantification of D-ribo-phytosphingosine in a cell culture matrix using this compound as an internal standard.

Signaling Pathway of Phytosphingosine

Phytosphingosine and its phosphorylated derivative, phytosphingosine-1-phosphate, are involved in multiple signaling pathways. For instance, in dermatology, phytosphingosine is known to modulate the microphthalmia-associated transcription factor (MITF) signaling pathway, which is a key regulator of melanogenesis. By influencing this pathway, phytosphingosine can inhibit melanin synthesis. Additionally, phytosphingosine and its derivatives have been shown to ameliorate skin inflammation by inhibiting the NF-κB and JAK/STAT signaling pathways in keratinocytes.

Phytosphingosine_Signaling cluster_extracellular Extracellular cluster_cell Cell Phytosphingosine Phytosphingosine Receptor Receptor Phytosphingosine->Receptor Binds to Inhibition_of_NF_kB Inhibition of NF-κB Pathway Receptor->Inhibition_of_NF_kB Leads to Inhibition_of_JAK_STAT Inhibition of JAK/STAT Pathway Receptor->Inhibition_of_JAK_STAT Leads to Anti_inflammatory_Response Anti-inflammatory Response Inhibition_of_NF_kB->Anti_inflammatory_Response Results in Inhibition_of_JAK_STAT->Anti_inflammatory_Response Results in

Figure 1: Simplified diagram of a phytosphingosine anti-inflammatory signaling pathway.

Experimental Protocols

This protocol is designed for the quantification of D-ribo-phytosphingosine in cultured cells.

Materials and Reagents
  • D-ribo-Phytosphingosine (Analyte)

  • This compound (Internal Standard)

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • 1-Butanol

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • HPLC vials

Sample Preparation
  • Cell Harvesting:

    • Wash cultured cells (e.g., 1 x 10^6 cells) twice with ice-cold PBS.[3]

    • Scrape cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

    • Centrifuge at 1000 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Lipid Extraction:

    • To the cell pellet, add 20 µL of the internal standard working solution (this compound in methanol).

    • Add 500 µL of cell homogenate buffer (e.g., a buffer containing 200 mM citric acid and 270 mM disodium hydrogenphosphate, pH 4).[1]

    • Add 1 mL of 1-butanol and vortex vigorously for 1 minute.[1]

    • Add 500 µL of water-saturated 1-butanol and vortex for another minute.[1]

    • Centrifuge at 3000 x g for 10 minutes at room temperature to separate the phases.

    • Carefully transfer the upper butanol phase to a clean microcentrifuge tube.

    • Evaporate the butanol extract to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.[1]

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90% Acetonitrile with 0.2% formic acid and 10 mM ammonium formate).

    • Vortex for 30 seconds and transfer the solution to an HPLC vial with an insert for analysis.

LC-MS/MS Method
  • Liquid Chromatography:

    • Column: HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[1]

    • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate[1]

    • Mobile Phase B: Acetonitrile with 0.2% formic acid[1]

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient:

      Time (min) %A %B
      0.0 10 90
      2.5 50 50
      3.5 50 50
      3.6 10 90

      | 5.0 | 10 | 90 |

  • Mass Spectrometry:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Ion Spray Voltage: 5500 V

    • Source Temperature: 400°C

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      D-ribo-Phytosphingosine 318.3 300.3 20
      D-ribo-Phytosphingosine 318.3 282.3 25

      | this compound | 322.3 | 304.3 | 20 |

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare 1 mg/mL stock solutions of D-ribo-phytosphingosine and this compound in methanol.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the D-ribo-phytosphingosine stock solution. Prepare a separate working solution for the internal standard.

  • Calibration Curve: Prepare a calibration curve by spiking a blank matrix (e.g., cell lysate from a control group) with the D-ribo-phytosphingosine working solutions to achieve a concentration range of 1-1000 ng/mL. Add a constant amount of the internal standard to each calibration standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a blank matrix in the same manner as the calibration standards.

Data Presentation

The quantitative performance of the method should be evaluated. The following table summarizes the expected performance characteristics based on similar published methods for sphingolipid analysis.[1][4]

ParameterExpected Performance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (% Bias) Within ±15%
Recovery 85-115%

Workflow Visualization

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Cell_Harvesting Cell Harvesting Add_IS Addition of Internal Standard (this compound) Cell_Harvesting->Add_IS Lipid_Extraction Liquid-Liquid Extraction Add_IS->Lipid_Extraction Evaporation Evaporation to Dryness Lipid_Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MSMS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of D-ribo-Phytosphingosine Calibration_Curve->Quantification

Figure 2: Experimental workflow for the quantification of D-ribo-phytosphingosine.

Conclusion

This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of D-ribo-phytosphingosine in cell culture samples using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is crucial for minimizing analytical variability and ensuring reliable results. This method can be adapted for other biological matrices and will be a valuable tool for researchers investigating the role of phytosphingosine in various physiological and pathological processes.

References

Application Notes and Protocols for Metabolic Labeling of Sphingolipids with D-ribo-Phytosphingosine-13C2,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that play critical roles in cell structure, signaling, and regulation.[1] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the study of these pathways crucial for drug development and biomedical research. Metabolic labeling with stable isotope-labeled precursors is a powerful technique to trace the dynamics of metabolic pathways in living cells.[2] D-ribo-Phytosphingosine-¹³C₂,d₂ is a stable isotope-labeled version of phytosphingosine, a sphingoid base found in yeast, plants, and some mammalian tissues.[3] This document provides detailed application notes and protocols for using D-ribo-Phytosphingosine-¹³C₂,d₂ to study sphingolipid metabolism.

The incorporation of D-ribo-Phytosphingosine-¹³C₂,d₂ into complex sphingolipids allows for their detection and quantification by mass spectrometry.[4][5] A key feature of phytosphingosine metabolism is its degradation into odd-numbered fatty acids, a pathway distinct from other sphingoid bases.[3] This unique metabolic fate allows for the tracing of its breakdown products and their subsequent incorporation into other lipid classes.

Data Presentation

Table 1: Expected Mass-to-Charge Ratios (m/z) of D-ribo-Phytosphingosine-¹³C₂,d₂ and its Metabolites. This table provides a reference for setting up mass spectrometry experiments to detect the labeled compounds. The exact m/z will depend on the fatty acid composition of the ceramides and complex sphingolipids, and the examples below use palmitic acid (16:0) for illustration.

CompoundAbbreviationIsotopic LabelAdductExpected m/z (Precursor Ion)Expected m/z (Product Ion)
D-ribo-Phytosphingosine-¹³C₂,d₂PHS-¹³C₂,d₂¹³C₂,d₂[M+H]⁺322.3304.3
Phyto-ceramide(d18:0/16:0)-¹³C₂,d₂PhytoCer(16:0)-¹³C₂,d₂¹³C₂,d₂[M+H]⁺560.5304.3
Phyto-sphingomyelin(d18:0/16:0)-¹³C₂,d₂PhytoSM(16:0)-¹³C₂,d₂¹³C₂,d₂[M+H]⁺747.6184.1
Pentadecanoic acid-¹³C₂,d₂C15:0 FA-¹³C₂,d₂¹³C₂,d₂[M-H]⁻245.2245.2
Phosphatidylcholine(15:0/16:0)-¹³C₂,d₂PC(15:0/16:0)-¹³C₂,d₂¹³C₂,d₂[M+H]⁺736.6184.1

Table 2: Illustrative Quantitative Data from a Time-Course Metabolic Labeling Experiment. This table shows hypothetical data from an experiment where cells are incubated with D-ribo-Phytosphingosine-¹³C₂,d₂ over 24 hours. The data represents the percentage of the labeled form of each lipid species relative to its total pool. This data is for illustrative purposes only.

Time (hours)Labeled PHS (%)Labeled PhytoCer (%)Labeled PhytoSM (%)Labeled C15:0 FA in PC (%)
00000
1501551
42540205
1210604515
245555025

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the general procedure for labeling adherent mammalian cells with D-ribo-Phytosphingosine-¹³C₂,d₂. Optimization of cell type, labeling concentration, and incubation time may be required.

Materials:

  • D-ribo-Phytosphingosine-¹³C₂,d₂

  • Mammalian cell line of choice (e.g., HEK293, HeLa, CHO)

  • Complete cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of D-ribo-Phytosphingosine-¹³C₂,d₂ in ethanol.

    • Complex the labeled phytosphingosine to fatty acid-free BSA. A 1:1 molar ratio is recommended.

    • Dilute the complexed D-ribo-Phytosphingosine-¹³C₂,d₂ into complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Labeling:

    • Aspirate the old medium from the cells and wash once with PBS.

    • Add the prepared labeling medium to each well.

    • Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 0.5 mL of ice-cold PBS to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

Protocol 2: Lipid Extraction

This protocol is for the extraction of total lipids from the cell pellets obtained in Protocol 1.

Materials:

  • Cell pellets

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • Water, HPLC grade

  • Internal standards for sphingolipids (optional, for absolute quantification)

Procedure:

  • Resuspend the cell pellet in 100 µL of water.

  • Add 375 µL of methanol and 125 µL of chloroform.

  • Vortex vigorously for 2 minutes.

  • Add 125 µL of chloroform and 125 µL of water.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at room temperature to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of labeled sphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate

  • Mobile Phase B: Methanol/acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate

  • Gradient: A suitable gradient from 60% B to 100% B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

MS/MS Conditions:

  • Ionization Mode: Positive ESI for most sphingolipids, negative ESI for fatty acids.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Set up MRM transitions for the expected labeled and unlabeled sphingolipids and their metabolites (refer to Table 1).

  • Collision Energy and other source parameters: Optimize for each compound.

Mandatory Visualization

G cluster_workflow Experimental Workflow A Cell Culture B Metabolic Labeling with D-ribo-Phytosphingosine-13C2,d2 A->B C Cell Harvesting B->C D Lipid Extraction C->D E LC-MS/MS Analysis D->E F Data Analysis E->F

Caption: Experimental workflow for metabolic labeling.

G cluster_pathway Metabolic Fate of this compound cluster_salvage Salvage Pathway cluster_degradation Degradation Pathway PHS This compound Cer Phyto-Ceramides-13C2,d2 PHS->Cer PHS1P Phytosphingosine-1-P-13C2,d2 PHS->PHS1P SM Phyto-Sphingomyelin-13C2,d2 Cer->SM GSL Complex Glycosphingolipids-13C2,d2 Cer->GSL HPA 2-OH Palmitic Acid-13C2,d2 PHS1P->HPA C15FA C15:0 Fatty Acid-13C2,d2 HPA->C15FA OtherLipids Incorporation into Glycerophospholipids C15FA->OtherLipids

Caption: Phytosphingosine metabolic pathways.

References

Application Notes and Protocols for the Use of D-ribo-Phytosphingosine-13C2,d2 in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribo-phytosphingosine is a bioactive sphingolipid involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Its phosphorylated derivative, phytosphingosine-1-phosphate (P1P), acts as a critical signaling molecule in pathways governing stress responses, immune function, and inflammation. Accurate quantification of D-ribo-phytosphingosine in biological matrices is therefore essential for understanding its physiological and pathological roles.

This document provides a detailed protocol for the quantitative analysis of D-ribo-phytosphingosine using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of D-ribo-Phytosphingosine-13C2,d2 as an internal standard ensures high accuracy and precision by correcting for variations in sample preparation and matrix effects during analysis.

Signaling Pathways of Phytosphingosine

Phytosphingosine and its phosphorylated form, P1P, are integral components of the sphingolipid signaling cascade. Phytosphingosine can be phosphorylated by sphingosine kinases (SphK) to generate P1P.[1][2][3][4] P1P can then act as an intracellular second messenger or be exported to activate G-protein coupled receptors, initiating downstream signaling events that influence a variety of cellular functions.

Phytosphingosine Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm External_Signal External Signal (e.g., Stress, Growth Factors) GPCR G-Protein Coupled Receptor (GPCR) External_Signal->GPCR SphK Sphingosine Kinase (SphK) GPCR->SphK activates Phytosphingosine D-ribo-Phytosphingosine Phytosphingosine->SphK substrate P1P Phytosphingosine-1-Phosphate (P1P) SphK->P1P phosphorylates Downstream_Effectors Downstream Effectors (e.g., NF-κB, JAK/STAT, MAPK) P1P->Downstream_Effectors activates Cellular_Response Cellular Response (Inflammation, Proliferation, Survival) Downstream_Effectors->Cellular_Response Lipidomics Experimental Workflow Sample_Collection 1. Sample Collection (Cells, Plasma, Tissue) Spiking 2. Spiking with Internal Standard (this compound) Sample_Collection->Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Bligh-Dyer Method) Spiking->Lipid_Extraction Evaporation_Reconstitution 4. Solvent Evaporation & Reconstitution Lipid_Extraction->Evaporation_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis (HILIC Separation, MRM Detection) Evaporation_Reconstitution->LC_MS_Analysis Data_Processing 6. Data Processing & Quantification LC_MS_Analysis->Data_Processing

References

Application of D-ribo-Phytosphingosine-13C2,d2 in Skin Barrier Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily localized in the stratum corneum, is essential for preventing excessive water loss and protecting the body from external insults. Ceramides, a major class of lipids in the stratum corneum, are critical for maintaining the structural integrity and function of this barrier. Phytosphingosine-containing ceramides, such as ceramide NP, play a significant role in skin health.[1][2] Understanding the biosynthesis and metabolism of these specific ceramides is crucial for developing effective dermatological therapies. D-ribo-Phytosphingosine-13C2,d2 is a stable isotope-labeled version of the naturally occurring D-ribo-phytosphingosine, a key precursor in the synthesis of phytoceramides.[3][4] This isotopic labeling allows for the precise tracing and quantification of its metabolic fate within the complex lipid environment of the skin, offering a powerful tool for skin barrier research.[5][6]

The use of stable isotope-labeled compounds in conjunction with mass spectrometry has become a preferred method in lipidomics for its high specificity and ability to differentiate between endogenous and newly synthesized molecules.[5][7][8][9] this compound, with its dual labeling of carbon-13 and deuterium, provides a distinct mass shift that facilitates its unambiguous detection and the tracking of its incorporation into various ceramide species. This application note details the utility of this compound in elucidating the dynamics of phytoceramide metabolism and its impact on skin barrier function.

Key Applications

  • Tracing Ceramide Biosynthesis: Elucidating the metabolic pathways of phytosphingosine incorporation into various ceramide classes within keratinocytes and skin equivalents.

  • Quantifying Ceramide Turnover: Measuring the rate of synthesis and degradation of specific phytoceramides under various physiological and pathological conditions.

  • Evaluating Drug Efficacy: Assessing the impact of novel therapeutic agents on phytoceramide metabolism and skin barrier restoration.

  • Investigating Disease Pathomechanisms: Studying alterations in phytoceramide profiles in skin disorders such as atopic dermatitis and psoriasis, where ceramide imbalances are implicated.[1][10]

Experimental Protocols

Protocol 1: In Vitro Analysis of Phytoceramide Synthesis in Human Keratinocytes

This protocol describes the use of this compound to trace its incorporation into ceramides in cultured human keratinocytes.

Materials:

  • Human epidermal keratinocytes (HEK)

  • Keratinocyte growth medium

  • This compound

  • Cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

  • Internal standards for mass spectrometry (e.g., C17-ceramide)

  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Procedure:

  • Cell Culture: Culture HEKs in keratinocyte growth medium until they reach 70-80% confluency.

  • Labeling: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol). Add the labeled phytosphingosine to the cell culture medium at a final concentration of 1-10 µM.

  • Incubation: Incubate the cells with the labeled precursor for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the time-course of incorporation.

  • Cell Harvesting: At each time point, wash the cells with PBS, detach them using trypsin-EDTA, and centrifuge to obtain a cell pellet.

  • Lipid Extraction: Resuspend the cell pellet in PBS and add the lipid extraction solvent. Vortex thoroughly and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • Sample Preparation for MS: Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipids in an appropriate solvent for HPLC-MS/MS analysis, adding an internal standard for quantification.

  • HPLC-MS/MS Analysis: Separate the lipid species using a suitable HPLC column and detect the labeled and unlabeled ceramides using a mass spectrometer operating in multiple reaction monitoring (MRM) or a high-resolution mode.

Protocol 2: Ex Vivo Analysis of Phytoceramide Metabolism in Human Skin Explants

This protocol outlines the application of this compound to study ceramide metabolism in a more physiologically relevant ex vivo human skin model.

Materials:

  • Human skin explants

  • Culture medium for skin explants

  • This compound

  • Topical formulation vehicle (e.g., cream or ointment base)

  • Tape stripping supplies (e.g., D-squame tape)

  • Homogenizer

  • Lipid extraction solvent

  • HPLC-MS/MS system

Procedure:

  • Explant Culture: Place human skin explants in a culture medium at the air-liquid interface.

  • Topical Application: Prepare a topical formulation containing this compound. Apply a defined amount of the formulation to the surface of the skin explants.

  • Incubation: Incubate the explants for a specified period (e.g., 24, 48, 72 hours).

  • Stratum Corneum Collection: At the end of the incubation, perform tape stripping to collect the stratum corneum layers.

  • Epidermis-Dermis Separation: Separate the epidermis from the dermis using standard techniques (e.g., heat or enzymatic digestion).

  • Lipid Extraction: Extract lipids from the tape strips, epidermis, and dermis separately using an appropriate solvent.

  • Sample Preparation and Analysis: Process the lipid extracts and analyze them by HPLC-MS/MS as described in Protocol 1.

Data Presentation

The quantitative data obtained from the mass spectrometric analysis can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Incorporation of this compound into Ceramide NP in Human Keratinocytes

Time (hours)Labeled Ceramide NP (pmol/mg protein)Unlabeled Ceramide NP (pmol/mg protein)
00150.2 ± 12.5
615.8 ± 2.1148.9 ± 11.8
1235.2 ± 3.5152.1 ± 13.0
2468.9 ± 5.7155.4 ± 14.2
4895.1 ± 8.3153.8 ± 13.5

Table 2: Distribution of Labeled Ceramide NP in Human Skin Explants after 48 hours

Skin LayerLabeled Ceramide NP (ng/mg tissue)
Stratum Corneum25.6 ± 3.1
Epidermis18.2 ± 2.5
Dermis2.1 ± 0.5

Visualization of Pathways and Workflows

G cluster_0 De Novo Sphingolipid Synthesis cluster_1 Phytoceramide Synthesis Serine Serine 3-Ketosphinganine 3-Ketosphinganine Serine->3-Ketosphinganine Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Phytosphingosine Phytosphingosine Dihydroceramide->Phytosphingosine DES2 Labeled_Phytosphingosine This compound Labeled_Phytoceramide Labeled Ceramide NP Labeled_Phytosphingosine->Labeled_Phytoceramide CerS

Figure 1: Simplified signaling pathway of phytoceramide synthesis.

G Start Start Cell_Culture Culture Human Keratinocytes Start->Cell_Culture Labeling Add this compound Cell_Culture->Labeling Incubation Incubate for Various Time Points Labeling->Incubation Harvesting Harvest Cells Incubation->Harvesting Lipid_Extraction Extract Lipids Harvesting->Lipid_Extraction MS_Analysis HPLC-MS/MS Analysis Lipid_Extraction->MS_Analysis Data_Analysis Quantify Labeled and Unlabeled Ceramides MS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for in vitro analysis.

G Labeled_Phytosphingosine This compound + 2 13C + 2 2H Incorporation Incorporation into Ceramide Backbone Labeled_Phytosphingosine->Incorporation Labeled_Ceramide Labeled Ceramide + 4 Da Mass Shift Incorporation->Labeled_Ceramide Detection Mass Spectrometry Detection Labeled_Ceramide->Detection

Figure 3: Logical relationship of isotopic labeling and detection.

Conclusion

This compound is a valuable tool for researchers in dermatology and cosmetic science. Its application allows for detailed investigation into the metabolic dynamics of phytoceramides, providing insights into skin barrier homeostasis and the mechanisms of skin diseases. The protocols and data presented here serve as a guide for designing and conducting experiments to explore the intricate role of phytosphingosine in skin health and to evaluate the efficacy of new therapeutic interventions.

References

Application Notes and Protocols: D-ribo-Phytosphingosine-13C2,d2 in Neurodegenerative Disease Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Sphingolipids, a complex class of lipids, are not only integral structural components of cell membranes in the central nervous system but also act as critical signaling molecules involved in cell growth, differentiation, and apoptosis. Alterations in sphingolipid metabolism have been increasingly implicated in the progression of neurodegeneration.

D-ribo-Phytosphingosine is a key bioactive sphingoid base involved in various cellular processes. Its phosphorylated form, phytosphingosine-1-phosphate (P1P), is a potent signaling molecule. To accurately quantify the subtle but significant changes in phytosphingosine levels in the context of neurodegenerative diseases, highly sensitive and specific analytical methods are required. Mass spectrometry (MS)-based lipidomics, particularly when coupled with stable isotope-labeled internal standards, provides the necessary precision and accuracy.

D-ribo-Phytosphingosine-13C2,d2 is a stable isotope-labeled internal standard designed for the quantification of D-ribo-phytosphingosine by MS. Its chemical structure is nearly identical to the endogenous analyte, ensuring similar ionization efficiency and fragmentation patterns, which is crucial for correcting for variations during sample preparation and analysis. The mass shift introduced by the heavy isotopes allows for its clear differentiation from the unlabeled endogenous phytosphingosine.

Applications in Neurodegenerative Disease Research

The use of this compound as an internal standard in lipidomics studies enables researchers to:

  • Accurately Quantify Phytosphingosine Levels: Obtain precise measurements of phytosphingosine concentrations in various biological samples, including brain tissue, cerebrospinal fluid (CSF), and plasma, from patients with neurodegenerative diseases and healthy controls.

  • Investigate Altered Sphingolipid Metabolism: Elucidate the specific changes in the sphingolipid metabolic network associated with AD, PD, and other neurodegenerative conditions.

  • Identify Potential Biomarkers: Investigate whether phytosphingosine levels, either alone or in combination with other lipids, can serve as diagnostic or prognostic biomarkers for neurodegenerative diseases.

  • Elucidate Disease Mechanisms: Explore the role of phytosphingosine and its downstream signaling pathways in the molecular mechanisms underlying neurodegeneration, such as neuroinflammation and neuronal cell death.[1]

  • Evaluate Therapeutic Efficacy: Assess the impact of novel therapeutic interventions on sphingolipid metabolism in preclinical models and clinical trials.

Quantitative Data in Neurodegenerative Diseases

While specific studies utilizing this compound for absolute quantification of phytosphingosine in neurodegenerative diseases are emerging, the existing literature using other internal standards consistently points towards dysregulation of sphingolipid pathways. The following table summarizes representative relative changes in key sphingolipids, including phytosphingosine derivatives, observed in brain tissue of patients with Alzheimer's and Parkinson's disease.

SphingolipidAlzheimer's Disease (Fold Change vs. Control)Parkinson's Disease (Fold Change vs. Control)Reference
Phytoceramides No significant changeNo significant change[2]
Sphingosine-1-Phosphate (S1P) Altered signalingReduced receptor expression[1][3]
Ceramides IncreasedAltered levels[4][5]
Sulfatides DecreasedElevated[5]

Note: This table is a summary of findings from multiple studies and the exact fold changes can vary depending on the brain region, disease stage, and analytical methodology. The use of this compound is expected to provide more precise and accurate quantification of phytosphingosine itself.

Experimental Protocols

Sample Preparation from Brain Tissue

This protocol outlines the extraction of sphingolipids from brain tissue for subsequent analysis by LC-MS/MS.

Materials:

  • Frozen brain tissue (~50 mg)

  • This compound internal standard solution (in methanol)

  • Homogenizer (e.g., bead beater or sonicator)

  • Chloroform

  • Methanol

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS grade solvents

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50 mg of frozen brain tissue in a pre-chilled tube.

    • Add a known amount of this compound internal standard solution. The amount should be optimized to be within the linear range of the calibration curve.

    • Add 1 mL of ice-cold methanol and homogenize the tissue thoroughly.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the homogenate, add 2 mL of chloroform and vortex vigorously for 1 minute.

    • Add 0.8 mL of deionized water and vortex again for 1 minute to induce phase separation.

    • Centrifuge at 3000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new tube.

    • Re-extract the upper aqueous phase and the protein pellet with another 2 mL of chloroform, vortex, and centrifuge as before.

    • Combine the lower organic phases.

  • Solvent Evaporation and Reconstitution:

    • Dry the combined organic extract under a gentle stream of nitrogen at 37°C.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/acetonitrile).

    • Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis of Phytosphingosine

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of phytosphingosine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: Linear gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-20 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Endogenous D-ribo-Phytosphingosine (C18): Precursor ion (m/z) -> Product ion (m/z). Specific m/z values need to be determined empirically but will be based on the structure of phytosphingosine.

    • This compound: Precursor ion (m/z) -> Product ion (m/z). The precursor and product ions will be shifted by +4 Da compared to the endogenous analyte.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Signaling Pathways and Experimental Workflows

Phytosphingosine-1-Phosphate (P1P) Signaling in Neuroinflammation

Phytosphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form phytosphingosine-1-phosphate (P1P). P1P can then act as a signaling molecule by binding to S1P receptors (S1PRs) on the surface of various cells in the brain, including neurons, astrocytes, and microglia. This signaling can modulate neuroinflammatory responses.

P1P_Signaling Phytosphingosine Phytosphingosine SphK Sphingosine Kinase (SphK1/2) Phytosphingosine->SphK Phosphorylation P1P Phytosphingosine-1-Phosphate (P1P) SphK->P1P S1PRs S1P Receptors (S1PRs) P1P->S1PRs Binds to Microglia Microglia/ Astrocytes S1PRs->Microglia Activates Neuronal_Survival Neuronal Survival S1PRs->Neuronal_Survival Promotes Neuroinflammation Neuroinflammation (Cytokine Release) Microglia->Neuroinflammation Modulates

Caption: P1P signaling in neuroinflammation.

Experimental Workflow for Neurodegenerative Disease Lipidomics

The following diagram illustrates a typical workflow for a lipidomics study investigating the role of phytosphingosine in neurodegenerative diseases, from sample collection to data analysis.

Lipidomics_Workflow Sample_Collection Sample Collection (Brain Tissue, CSF, Plasma) Internal_Standard Addition of This compound Sample_Collection->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Internal_Standard->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis (MRM Mode) Lipid_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration, Quantification) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Comparison of Disease vs. Control) Data_Processing->Statistical_Analysis Pathway_Analysis Biological Interpretation & Pathway Analysis Statistical_Analysis->Pathway_Analysis

References

Application Notes and Protocols for Sphingolipid Analysis using D-ribo-Phytosphingosine-13C2,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a complex class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive molecules involved in various cellular processes, including signal transduction, proliferation, apoptosis, and inflammation.[1][2] The accurate quantification of sphingolipid species is crucial for understanding their roles in health and disease and for the development of novel therapeutics. This document provides detailed protocols for the sample preparation and analysis of sphingolipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a specific focus on the application of D-ribo-Phytosphingosine-13C2,d2 as an internal standard for robust quantification.

The use of stable isotope-labeled internal standards, such as this compound, is the preferred method for quantitative lipidomics.[3] These standards exhibit nearly identical physical and chemical properties to their endogenous counterparts, ensuring similar extraction efficiency and ionization response, thereby correcting for variations during sample preparation and analysis.[3] This application note details a comprehensive workflow from sample extraction to data analysis, providing researchers with a reliable methodology for sphingolipid profiling.

Sphingolipid Metabolism Overview

Sphingolipid metabolism is a complex network of interconnected pathways. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA.[4] Through a series of enzymatic reactions, this leads to the formation of ceramides, which serve as the central hub for the synthesis of more complex sphingolipids like sphingomyelin, and glycosphingolipids.[5][6] The "salvage" pathway allows for the recycling of sphingosine back into ceramides.[6] Key bioactive sphingolipids such as sphingosine-1-phosphate (S1P) are also generated, which are involved in critical signaling cascades.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine (Sphinganine) Serine_PalmitoylCoA->Dihydrosphingosine de novo synthesis Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPP1 Signaling Cellular Signaling (Proliferation, Survival, Apoptosis) S1P->Signaling

Caption: Simplified overview of sphingolipid metabolism and signaling.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (MeOH), Chloroform (CHCl3), Acetonitrile (ACN), Isopropanol (IPA), Water (H2O) - all LC-MS grade.

  • Acids/Bases: Formic acid, Ammonium formate, Trifluoroacetic acid (TFA).

  • Internal Standard: this compound. Prepare a stock solution in a suitable solvent (e.g., methanol).

  • Other Reagents: Butylated hydroxytoluene (BHT) as an antioxidant.[7]

  • Glassware: Use borosilicate glass tubes with Teflon-lined caps to prevent lipid adhesion.[8]

Sample Preparation Workflow

The following diagram outlines the general workflow for preparing biological samples for sphingolipid analysis.

Sample_Prep_Workflow Sample Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization / Lysis (if necessary for cells/tissues) Sample->Homogenization IS_Spike Spike with Internal Standard (this compound) Homogenization->IS_Spike Extraction Lipid Extraction (e.g., Methanol/Chloroform) IS_Spike->Extraction Centrifugation Phase Separation / Pellet Debris (Centrifugation) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Evaporate to Dryness (under Nitrogen or SpeedVac) Supernatant->Drying Reconstitution Reconstitute in Injection Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

References

Application Notes and Protocols for Studying Sphingolipid Metabolism in Cell Culture using D-ribo-Phytosphingosine-13C2,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for utilizing D-ribo-Phytosphingosine-13C2,d2 as a stable isotope-labeled tracer to investigate sphingolipid metabolism in cell culture. By employing advanced mass spectrometry techniques, researchers can track the incorporation of this labeled precursor into various downstream sphingolipid species, enabling the quantitative analysis of metabolic flux through the sphingolipid salvage pathway. These insights are crucial for understanding the roles of sphingolipids in cellular processes and for the development of novel therapeutics targeting sphingolipid-related pathologies.

Introduction to D-ribo-Phytosphingosine and Sphingolipid Metabolism

Sphingolipids are a class of lipids that are integral to the structural integrity of cell membranes and are active participants in a myriad of cellular signaling pathways, including those regulating cell growth, differentiation, and apoptosis.[1][2] The metabolic network governing sphingolipid homeostasis is complex, comprising three main interconnected pathways: the de novo synthesis pathway, the catabolic/degradative pathway, and the salvage pathway.[3]

D-ribo-phytosphingosine is a key long-chain base that serves as a backbone for a variety of sphingolipids found in organisms ranging from yeast to mammals.[4] Exogenously supplied sphingoid bases are readily taken up by cultured cells and are primarily metabolized through the salvage pathway, where they are acylated to form ceramides.[1][5] These ceramides can then be further metabolized to more complex sphingolipids such as sphingomyelin and glycosphingolipids.[2][3]

The use of stable isotope-labeled precursors, such as this compound, in combination with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a powerful and precise method for tracing the metabolic fate of these molecules.[6][7] This approach allows for the differentiation between pre-existing (unlabeled) and newly synthesized (labeled) sphingolipid pools, providing a dynamic view of sphingolipid metabolism.

Key Metabolic Pathways

The Sphingolipid Salvage Pathway

The salvage pathway is a critical component of sphingolipid metabolism, responsible for recycling sphingoid bases derived from the breakdown of complex sphingolipids.[1][3] As illustrated below, exogenous D-ribo-Phytosphingosine enters this pathway and is utilized by ceramide synthases to generate phytoceramides. These can then be converted into a variety of complex sphingolipids.

Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Tracer This compound Phyto Labeled D-ribo-Phytosphingosine Tracer->Phyto Cellular Uptake Cer Labeled Phytoceramides Phyto->Cer Ceramide Synthase Degradation Degradation Products Phyto->Degradation Phosphorylation & Lysis ComplexSL Labeled Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Cer->ComplexSL Sphingomyelin Synthase, Glucosylceramide Synthase, etc.

Figure 1: Incorporation of this compound into the sphingolipid salvage pathway.

Experimental Workflow

A typical experimental workflow for studying sphingolipid metabolism using this compound involves several key steps, from cell culture and labeling to sample preparation and analysis.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293, HeLa, Fibroblasts) B 2. Metabolic Labeling Incubate cells with This compound A->B C 3. Cell Harvesting and Quenching Wash with ice-cold PBS and quench metabolism B->C D 4. Lipid Extraction (e.g., Bligh-Dyer or Folch method) C->D E 5. Sample Preparation Dry down lipid extract and reconstitute in appropriate solvent D->E F 6. LC-MS/MS Analysis Separate and detect labeled and unlabeled sphingolipids E->F G 7. Data Analysis Quantify isotopic enrichment and calculate metabolic flux F->G

Figure 2: General experimental workflow for metabolic labeling studies.

Detailed Experimental Protocols

Materials and Reagents
  • This compound (Supplier to be specified)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol, Chloroform, Water (LC-MS grade)

  • Internal standards (e.g., C17-sphingosine, C17-ceramide)

  • Cell scrapers

  • Glass vials with Teflon-lined caps

Protocol for Metabolic Labeling of Cultured Cells
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvesting. Allow cells to adhere and grow for 24-48 hours.

  • Preparation of Labeling Medium: Prepare the metabolic labeling medium by dissolving this compound in a suitable vehicle (e.g., ethanol) and then diluting it in the cell culture medium to a final concentration of 5-20 µM. Ensure the final concentration of the vehicle is non-toxic to the cells (typically <0.1%).

  • Labeling: Remove the existing culture medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to each well.

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Lipid Extraction
  • Harvesting: At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Quenching and Collection: Add 1 mL of ice-cold methanol to each well to quench metabolic activity. Scrape the cells and transfer the cell suspension to a glass tube.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the methanol suspension, add 0.5 mL of chloroform and vortex thoroughly.

    • Add 1 mL of chloroform and 0.9 mL of water, vortexing after each addition to ensure a single phase.

    • Vortex for an additional 2 minutes, then centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids into a new glass vial.

  • Drying and Reconstitution: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen. Reconstitute the dried lipid film in a known volume (e.g., 100-200 µL) of a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol for LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

    • Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 60% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to detect the specific transitions of labeled and unlabeled sphingolipids.

    • Key Transitions: The exact m/z values for precursor and product ions will depend on the specific ceramide species being analyzed. The incorporation of ¹³C₂ and d₂ will result in a mass shift of +4 Da in the phytosphingosine backbone. For example:

      • Unlabeled Phytosphingosine (d18:0): Precursor m/z 318.3 -> Product m/z 282.3 (loss of 2 H₂O)

      • Labeled Phytosphingosine (d18:0, ¹³C₂,d₂): Precursor m/z 322.3 -> Product m/z 286.3

      • Unlabeled Phytoceramide (d18:0/16:0): Precursor m/z 556.5 -> Product m/z 318.3

      • Labeled Phytoceramide (d18:0, ¹³C₂,d₂/16:0): Precursor m/z 560.5 -> Product m/z 322.3

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis can be presented in tabular format to clearly illustrate the incorporation of the labeled phytosphingosine into various sphingolipid species over time.

Table 1: Hypothetical Time-Course of Labeled Sphingolipid Incorporation
Time (hours)Labeled Phytosphingosine (pmol/mg protein)Labeled Phytoceramides (C16:0) (pmol/mg protein)Labeled Sphingomyelin (d18:0/16:0) (pmol/mg protein)
00.0 ± 0.00.0 ± 0.00.0 ± 0.0
115.2 ± 1.85.8 ± 0.70.5 ± 0.1
48.5 ± 1.118.3 ± 2.23.1 ± 0.4
122.1 ± 0.335.6 ± 4.112.7 ± 1.5
24< 0.542.1 ± 5.025.3 ± 3.0

Data are presented as mean ± standard deviation from a representative experiment.

Table 2: Isotopic Enrichment of Key Sphingolipids at 24 hours
Sphingolipid Species% Labeled
Phytosphingosine>95%
Phytoceramides (total)65%
Sphingomyelin (phytosphingosine-containing)48%
Glucosylceramides (phytosphingosine-containing)35%

Isotopic enrichment is calculated as (Labeled species / (Labeled species + Unlabeled species)) * 100.

Troubleshooting and Considerations

  • Cell Viability: Ensure that the concentration of this compound and the vehicle used for its delivery are not cytotoxic. Perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue exclusion assay).

  • Internal Standards: The use of appropriate internal standards for each class of sphingolipid is crucial for accurate quantification, as they correct for variations in extraction efficiency and instrument response.[6]

  • Isotopic Overlap: Be aware of the natural isotopic abundance of elements (especially ¹³C) in your analytes, which can interfere with the detection of the labeled species. Correction algorithms may be necessary for accurate quantification.

  • Mass Spectrometer Calibration: Regular calibration of the mass spectrometer is essential for accurate mass measurement and consistent fragmentation patterns.

Conclusion

The methodologies outlined in this document provide a robust framework for investigating the metabolic flux of sphingolipids in a cell culture setting. By tracing the fate of this compound, researchers can gain valuable quantitative insights into the dynamics of the sphingolipid salvage pathway. This knowledge is fundamental for advancing our understanding of the complex roles of sphingolipids in health and disease and for the development of targeted therapeutic interventions.

References

Application Note: Quantitative Analysis of D-ribo-Phytosphingosine using a Stable Isotope-Labeled Internal Standard by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals engaged in sphingolipidomics, biomarker discovery, and drug metabolism studies.

Introduction: Phytosphingosine (PHS) is a bioactive sphingolipid involved in various cellular processes, including signaling pathways that regulate stress responses and cell growth.[1][2][3] Accurate quantification of PHS in complex biological matrices is crucial for understanding its physiological and pathological roles. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a highly sensitive and specific method for this purpose. The use of a stable isotope-labeled internal standard, such as D-ribo-Phytosphingosine-13C2,d2, is the preferred approach for quantitative bioanalysis.[4][5] This internal standard mimics the chemical and physical properties of the endogenous analyte, correcting for variability in sample extraction, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[6]

This document provides a detailed protocol for the extraction and quantitative analysis of D-ribo-Phytosphingosine from biological samples using a this compound internal standard with LC-HRMS.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for sphingolipid extraction.[7][8]

Reagents:

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized Water

  • This compound internal standard (IS) solution (concentration to be optimized based on expected analyte levels)

Procedure:

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue homogenate, or plasma) in a suitable buffer.

  • Spiking IS: Add a known amount of the this compound internal standard solution to the homogenate.

  • Lipid Extraction:

    • Add 1 mL of a Chloroform:Methanol (1:2, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.3 mL of Chloroform and 0.3 mL of water.

    • Vortex again for 2 minutes and centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

LC-HRMS Analysis

The following parameters are a starting point and should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Conditions: Hydrophilic Interaction Chromatography (HILIC) is often suitable for separating polar sphingolipids.[9]

ParameterValue
Column HILIC Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.2% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.2% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 50°C
Injection Volume 2-5 µL

Gradient Elution Program:

Time (min)% Mobile Phase B
0.095
2.550
3.550
3.695
5.095

High-Resolution Mass Spectrometry (HRMS) Parameters: Analysis is performed in positive electrospray ionization (ESI) mode.[9][10]

ParameterValue
Ionization Mode ESI Positive
Scan Mode Full MS / dd-MS2 (Data-Dependent Acquisition) or PRM (Parallel Reaction Monitoring)
Mass Resolution > 70,000 FWHM
Scan Range (Full MS) m/z 150-500
Collision Energy 30-40 eV (for MS2, requires optimization)
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 40 (arbitrary units)
Aux Gas Flow Rate 10 (arbitrary units)

Data Presentation

Quantitative Data Summary: The quantification relies on the extraction of high-resolution accurate mass chromatograms for the analyte and the internal standard.

CompoundMolecular FormulaPrecursor Ion [M+H]⁺Exact m/z
D-ribo-Phytosphingosine (Analyte)C₁₈H₃₉NO₃[C₁₈H₄₀NO₃]⁺318.3003
This compound (IS)¹³C₂C₁₆H₃₇D₂NO₃[¹³C₂C₁₆H₃₈D₂NO₃]⁺~322.3195

Note: The exact m/z of the internal standard is calculated based on the addition of two ¹³C and two deuterium atoms, replacing their lighter isotopes.

Fragmentation Data: For confirmation, characteristic product ions should be monitored in MS2 scans. A common fragmentation for sphingoid bases is the neutral loss of water.[7]

Precursor Ion (m/z)Characteristic Fragment Ion (m/z)Description
318.3003300.2897[M+H-H₂O]⁺
318.3003282.2791[M+H-2H₂O]⁺

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Cells, Plasma) Homogenize Homogenization & Spiking with IS Sample->Homogenize Extract Liquid-Liquid Extraction (Chloroform/Methanol) Homogenize->Extract Dry Dry Down & Reconstitute Extract->Dry LC HILIC Separation Dry->LC MS HRMS Detection (Full MS / dd-MS2) LC->MS Process Peak Integration & Ratio Calculation (Analyte/IS) MS->Process Quant Quantification via Calibration Curve

Caption: Workflow for sphingolipid analysis.

Phytosphingosine Signaling Pathway

G PHS Phytosphingosine (PHS) PHS1P Phytosphingosine-1-Phosphate (PHS-1-P) PHS->PHS1P Phosphorylation Signal Downstream Signaling (e.g., Stress Response, Cell Death) PHS1P->Signal Activates SphK Sphingosine Kinase (SphK) SphK->PHS1P ATP ATP ADP ADP ATP->ADP

Caption: PHS phosphorylation signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of D-ribo-Phytosphingosine-13C2,d2 by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of D-ribo-Phytosphingosine using D-ribo-Phytosphingosine-13C2,d2 as an internal standard by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

What are the optimal LC-MS parameters for D-ribo-Phytosphingosine analysis?

Optimization of LC-MS parameters is critical for achieving accurate and reproducible quantification of D-ribo-Phytosphingosine. Below are recommended starting points for method development.

Liquid Chromatography (LC)

Two common chromatographic approaches for sphingolipid analysis are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC can be advantageous for achieving co-elution of the analyte and its internal standard[1].

Table 1: Recommended Starting LC Conditions

ParameterReversed-Phase (RP)Hydrophilic Interaction (HILIC)
Column C18, 2.1 mm x 50 mm, <2 µmAmide or Silica, 2.1 mm x 100 mm, <2 µm
Mobile Phase A Water with 0.1-0.2% Formic Acid & 5 mM Ammonium FormateAcetonitrile with 0.2% Formic Acid & 200 mM Ammonium Formate[1]
Mobile Phase B Methanol/Acetonitrile (e.g., 9:1 v/v) with 0.1-0.2% Formic Acid & 5 mM Ammonium FormateWater with 0.2% Formic Acid & 200 mM Ammonium Formate[1]
Flow Rate 0.2 - 0.5 mL/min0.2 - 0.4 mL/min
Column Temp. 40 - 60 °C30 - 50 °C
Injection Vol. 1 - 10 µL1 - 10 µL
Example Gradient Start at 50-70% B, linear gradient to 100% B over 5-10 min, hold for 2-3 min, re-equilibrate.Start at 95% A, linear gradient to 60-70% A over 5-10 min, hold for 2-3 min, re-equilibrate.

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of sphingoid bases like phytosphingosine[2]. Analysis is performed in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity[2].

Table 2: Recommended Starting MS Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 500 °C
Cone Gas Flow 50 - 100 L/hr
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon

MRM Transitions

The molecular weight of D-ribo-Phytosphingosine is 317.5 g/mol [3]. The precursor ion in positive ESI mode will be the protonated molecule [M+H]+. The internal standard, this compound, will have a mass increase of 4 Da. Fragmentation of phytosphingosine typically involves neutral losses of water[4].

Table 3: Predicted MRM Transitions for D-ribo-Phytosphingosine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-ribo-Phytosphingosine 318.3282.3 ([M+H-2H₂O]⁺)15 - 25
300.3 ([M+H-H₂O]⁺)10 - 20
This compound (IS) 322.3286.3 ([M+H-2H₂O]⁺)15 - 25
304.3 ([M+H-H₂O]⁺)10 - 20

Note: Collision energies should be optimized for your specific instrument.

How should I prepare my samples for analysis?

Proper sample preparation is crucial to minimize matrix effects and ensure accurate quantification. A liquid-liquid extraction is commonly employed for sphingolipids.

Experimental Protocol: Lipid Extraction

  • Internal Standard Spiking: To an appropriate volume of your sample (e.g., plasma, cell lysate), add a known amount of this compound internal standard solution.

  • Solvent Addition: Add a mixture of chloroform and methanol (1:2, v/v).

  • Vortex and Incubate: Vortex the mixture thoroughly and incubate at 48°C for 30-60 minutes.

  • Phase Separation: Add chloroform and water to induce phase separation.

  • Centrifugation: Centrifuge the samples to pellet any precipitates and clearly separate the aqueous and organic layers.

  • Extract Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the extracted lipids under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis, such as the initial mobile phase composition.

What is the role of the this compound internal standard?

The stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification. It has nearly identical chemical and physical properties to the endogenous analyte[5]. This means it will behave similarly during sample extraction, chromatography, and ionization. By adding a known amount of the SIL-IS to each sample before processing, any variations in sample handling or instrument response can be normalized, leading to more accurate and precise results[6][7].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column degradation- Dilute the sample.- Ensure the mobile phase pH is appropriate for the analyte's pKa.- Replace the analytical column.
Low Signal Intensity - Inefficient ionization- Poor sample recovery- Ion suppression from matrix components- Optimize ESI source parameters (e.g., capillary voltage, gas flows).- Re-evaluate the extraction procedure for efficiency.- Improve sample cleanup or adjust chromatographic conditions to separate the analyte from interfering matrix components.
High Background Noise - Contaminated solvents or reagents- Carryover from previous injections- Use high-purity, LC-MS grade solvents and fresh mobile phase additives.- Implement a robust needle and column wash protocol between injections.
Retention Time Shifts - Inconsistent mobile phase composition- Fluctuating column temperature- Column aging- Prepare fresh mobile phases daily.- Ensure the column oven is maintaining a stable temperature.- Use a guard column and replace the analytical column as needed.
Inaccurate Quantification - Isotopic overlap from the analyte to the internal standard channel- Non-linearity of the calibration curve- Check for and correct for any isotopic contribution from the M+4 peak of the native analyte to the internal standard signal, especially at high analyte concentrations[1][8].- Ensure the calibration curve is prepared correctly and covers the expected concentration range of the samples. Use a weighted regression if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation (RP or HILIC) Reconstitute->LC MS MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: LC-MS workflow for phytosphingosine analysis.

Simplified Sphingolipid Metabolism

sphingolipid_pathway cluster_pathway Simplified Sphingolipid Metabolism Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine (Sphinganine) Serine->DHS Ceramide Ceramide DHS->Ceramide Phyto D-ribo-Phytosphingosine Ceramide->Phyto PhytoP Phytosphingosine-1-Phosphate Phyto->PhytoP

Caption: Simplified phytosphingosine metabolic pathway.

References

Minimizing ion suppression effects for D-ribo-Phytosphingosine-13C2,d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize ion suppression effects during the analysis of D-ribo-Phytosphingosine-13C2,d2 by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3][4] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[4][5][6] For this compound, which often serves as an internal standard, ion suppression can still be problematic, as severe suppression can lead to a loss of signal even for the standard, compromising the entire quantitative assay.[7]

Q2: What are the primary causes of ion suppression in bioanalytical samples?

A: The primary causes of ion suppression are endogenous components of the biological matrix that co-elute with the analyte.[4] In plasma or serum samples, phospholipids are a major contributor to ion suppression, particularly in positive electrospray ionization (+ESI) mode.[7][8][9] Other sources include salts, proteins, detergents, and co-administered drugs or their metabolites.[1][8][9]

Q3: My signal for this compound is low and inconsistent. Could this be ion suppression?

A: Yes, low and inconsistent signal intensity is a classic symptom of ion suppression.[1][10] When the composition of the matrix varies between samples, the degree of ion suppression can also vary, leading to poor reproducibility and accuracy.[11] It is crucial to determine if the analyte is eluting in a region of suppression.[5]

Q4: How can I detect and confirm the presence of ion suppression?

A: A common method to identify ion suppression is the post-column infusion experiment.[2][3][10] In this technique, a constant flow of this compound solution is introduced into the mobile phase after the analytical column but before the mass spectrometer.[3] A blank matrix sample is then injected. Any dip in the constant baseline signal indicates the elution of interfering components from the matrix that are causing ion suppression.[3][10]

Q5: What are the most effective strategies to minimize ion suppression?

A: The most effective strategies involve a combination of rigorous sample preparation and optimized chromatographic separation.[5][6]

  • Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components, especially phospholipids.[12][13][14]

  • Chromatography: Adjusting the chromatographic conditions (e.g., mobile phase, gradient, or column chemistry) to separate the analyte from the regions of ion suppression is a key strategy.[2][5][12]

  • Sample Dilution: If sensitivity allows, simply diluting the sample can reduce the concentration of matrix components and thereby lessen ion suppression.[15][16]

  • Internal Standards: Using a stable isotope-labeled internal standard like this compound is crucial for compensating for ion suppression, as it co-elutes and experiences similar suppression effects as the analyte, allowing for a reliable analyte/internal standard ratio.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low signal intensity / Poor sensitivity Co-elution of this compound with matrix components (e.g., phospholipids).[7]1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or LLE to remove interferences.[1][14] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation between the analyte and interfering peaks.[12] 3. Check for Source Contamination: Clean the MS ion source.
Poor reproducibility / High %RSD Variable matrix effects between samples.[4][11]1. Enhance Sample Preparation: Use a robust sample preparation technique like HybridSPE-Phospholipid to specifically target and remove phospholipids.[13] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to normalize the effects.[2][12]
Peak shape issues (splitting, broadening) Contaminants in the sample or on the column.[1]1. Column Maintenance: Ensure the column is properly maintained and not overloaded. 2. Adjust Ionization Conditions: Optimize ion source parameters and gas flows to improve peak shape.[1]
Gradual loss of signal over an injection sequence Accumulation of non-volatile matrix components (like lipids) on the column or in the MS source.[10]1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly interfering components (e.g., early-eluting salts or late-eluting lipids).[15] 2. Thorough Column Wash: Incorporate a strong organic wash at the end of each chromatographic run to clean the column.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is designed to selectively remove phospholipids from plasma/serum samples, a common source of ion suppression.[12][13]

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., a reverse-phase with ion exchange) with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Pretreat 100 µL of plasma sample by adding 200 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 5 minutes. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar interferences. Follow with a wash of 1 mL of 40:60 methanol/water to remove moderately polar interferences.

  • Elution: Elute the this compound and related analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion for Ion Suppression Assessment

This protocol helps visualize the regions of ion suppression in your chromatogram.[3][10]

  • Setup: Prepare a 100 ng/mL solution of this compound in your mobile phase. Using a syringe pump, deliver this solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the MS ion source.

  • Stabilization: Begin the LC run with your standard mobile phase gradient and allow the infused signal for this compound to stabilize, creating a constant, elevated baseline.

  • Injection: Inject a blank plasma/serum sample that has been processed using your standard sample preparation method.

  • Analysis: Monitor the signal of the infused analyte. A drop or suppression in the baseline signal indicates that matrix components are eluting from the column and causing ion suppression at that specific retention time.

Quantitative Data Summary

While specific quantitative data for this compound is highly method- and matrix-dependent, the following table illustrates the typical effectiveness of various sample preparation techniques in reducing phospholipid-induced ion suppression.

Sample Preparation Method Relative Phospholipid Removal Efficiency Typical Improvement in S/N Ratio Notes
Protein Precipitation (PPT) Low (~10-30%)1.5x - 3xQuick and simple, but leaves significant phospholipids in the supernatant.[10][14]
Liquid-Liquid Extraction (LLE) Medium-High (~70-90%)5x - 15xGood for removing phospholipids, but can be labor-intensive and may form emulsions.[10][14]
Solid-Phase Extraction (SPE) High (~85-99%)10x - 25xHighly effective and allows for targeted removal of interferences.[10][12]
HybridSPE-Phospholipid Very High (>99%)>25xSpecifically designed for phospholipid removal, providing a very clean extract.[13]

Visualizations

experimental_workflow cluster_pre Sample Preparation cluster_analysis LC-MS Analysis cluster_post Data Processing Sample Biological Sample (Plasma, Serum) Precip Protein Precipitation Sample->Precip Add Solvent Extract Extraction (SPE or LLE) Precip->Extract Load Supernatant Evap Evaporation & Reconstitution Extract->Evap Elute Analyte LC LC Separation Evap->LC MS MS Detection LC->MS Ionization Data Data Acquisition MS->Data suppression Key Area for Ion Suppression MS->suppression Process Quantification Data->Process Review Data Review Process->Review

Caption: Experimental workflow for LC-MS analysis highlighting key stages.

troubleshooting_logic start Poor Signal or High Variability? infusion Perform Post-Column Infusion Test start->infusion Yes suppression_found Ion Suppression Detected? infusion->suppression_found optimize_chrom Optimize LC Separation (Shift Analyte RT) suppression_found->optimize_chrom Yes no_suppression Check Instrument Performance (Tune, Calibrate) suppression_found->no_suppression No improve_prep Improve Sample Prep (Use SPE/LLE) optimize_chrom->improve_prep Suppression Persists end Method Optimized optimize_chrom->end Problem Solved improve_prep->end no_suppression->end

Caption: Decision tree for troubleshooting ion suppression issues.

phytosphingosine_pathway cluster_membrane Cell Membrane PHS Phytosphingosine (PHS) SphK Sphingosine Kinase (SphK) PHS->SphK Metabolism PHS1P Phytosphingosine-1-Phosphate (PHS1P) SphK->PHS1P Phosphorylation Signaling Downstream Signaling (e.g., NF-κB, JAK/STAT) PHS1P->Signaling Activation Response Cellular Responses (Inflammation, Stress Response) Signaling->Response

Caption: Simplified signaling role of phytosphingosine.[17][18][19]

References

Improving sensitivity for low-level phytosphingosine detection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phytosphingosine Detection

Welcome to the Technical Support Center for Low-Level Phytosphingosine Detection. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of phytosphingosine quantification.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low-level phytosphingosine?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of phytosphingosine and other sphingolipids.[1] This technique offers high specificity through Multiple Reaction Monitoring (MRM), which minimizes interference from other molecules.[2] For optimal sensitivity, especially for low-abundance species, derivatization of the phytosphingosine molecule prior to LC-MS/MS analysis is often recommended.[3]

Q2: Why is derivatization often necessary for phytosphingosine analysis?

A2: Derivatization is a chemical modification process that can significantly improve the analytical performance of phytosphingosine detection for several reasons:

  • Improved Ionization Efficiency: Phytosphingosine's chemical nature can make it difficult to ionize effectively in the mass spectrometer's source.[4] Derivatization agents add a more readily ionizable group to the molecule, enhancing the signal intensity.

  • Enhanced Chromatographic Separation: Modifying the molecule can improve its retention and peak shape on reversed-phase HPLC columns.[3]

  • Increased Sensitivity: The combination of better ionization and chromatography leads to a lower limit of detection (LOD) and limit of quantification (LOQ).[3]

Q3: What are the common sources of background noise and contamination in sphingolipid analysis?

A3: Background noise and contamination can severely limit sensitivity. Common sources include:

  • Co-eluting Matrix Components: Biological samples like plasma or tissue extracts are complex. Other lipids, particularly phospholipids, can co-elute with phytosphingosine and cause ion suppression or enhancement, a phenomenon known as the matrix effect.[5][6][7]

  • Lab Equipment and Reagents: Sphingolipids are sticky molecules and can adhere to glass and plastic surfaces.[8][9] It is critical to use borosilicate glass tubes with Teflon-lined caps and to be mindful of potential contamination from solvents and other reagents.[9]

  • Mass Spectrometry Matrix: In older techniques like Fast Atom Bombardment (FAB), the matrix used for ionization could produce significant background chemical noise in the lower mass region.[2]

Troubleshooting Guide

This guide addresses specific issues encountered during low-level phytosphingosine detection experiments.

Problem: I am observing a poor signal-to-noise (S/N) ratio for my phytosphingosine peak.

Possible Cause Recommended Solution
Inefficient Sample Extraction Optimize the extraction protocol. A single-phase extraction using a methanol/chloroform mixture followed by alkaline methanolysis can suppress interfering phospholipid signals.[4] For phosphorylated sphingoid bases, adding 0.1% TFA to the extraction solvent can improve recovery.
Poor Ionization in MS Source Consider a derivatization strategy. Reagents like phenylisothiocyanate (PITC) can improve the detection of non-phosphorylated species. Also, ensure the mobile phase is optimized; adding 0.1% formic acid and ammonium formate can improve ionization yield and peak shape.[10]
Matrix Effects (Ion Suppression) Improve chromatographic separation to isolate phytosphingosine from co-eluting matrix components.[6] A longer elution gradient or a different column chemistry (e.g., C8 instead of C18) may be necessary. Incorporate a stable isotope-labeled internal standard to normalize for variations.
Instrumental Noise Employ software-based signal enhancement techniques. Signal averaging, where multiple scans are acquired and averaged, can improve the S/N ratio by the square root of the number of scans.[11]

Problem: My results show high variability between replicate injections.

Possible Cause Recommended Solution
Analyte Adsorption Sphingolipids are known to stick to surfaces.[9] Use specific borosilicate glass tubes with Teflon-lined caps for sample preparation and storage.[9] Also, be cautious of carryover on the LC column; a robust column wash step between injections is crucial.[9]
Sample Instability Ensure enzymatic activity is quenched immediately after sample collection by adding agents like trichloroacetic acid (TCA), which improves data reproducibility. Store samples at -80°C to prevent degradation.[9]
Inconsistent Sample Preparation Use a non-naturally occurring internal standard (e.g., C17-sphingosine) added at the very beginning of the extraction process.[1] This helps correct for analyte loss during sample handling and extraction.[5]

Quantitative Data Summary

The choice of analytical method can significantly impact the achievable sensitivity. The table below summarizes reported limits of detection (LOD) and quantification (LOQ) for sphingoid bases using different LC-MS/MS methods.

AnalyteMethodLODLOQReference
Sphingosine (SPH)HPLC-ESI-MS/MS9 fmol-[1]
Sphinganine (SPA)HPLC-ESI-MS/MS21 fmol-[1]
Sphingosine-1-Phosphate (S1P)LC-ESI-MS/MS (after dephosphorylation)5 pmol/mL-[10]
Various SphingolipidsDerivatization-free LC-MS/MS0.5–2 ng1–4 ng[12]

Note: Sensitivity can vary based on the specific instrument, sample matrix, and protocol used.

Experimental Protocols & Visualizations

Protocol 1: Extraction and Analysis of Phytosphingosine from Biological Samples via LC-MS/MS

This protocol is a generalized procedure based on common practices for enhancing sphingolipid detection.

1. Sample Preparation & Internal Standard Spiking:

  • Thaw biological samples (e.g., 100 µL plasma) on ice.

  • Add a known concentration of a non-naturally occurring internal standard (e.g., C17-phytosphingosine) to each sample to account for extraction variability.[1]

2. Lipid Extraction (Single-Phase Method):

  • Add 2 mL of a methanol/chloroform mixture (2:1, v/v) to the sample.[4]

  • Vortex vigorously for 1-2 minutes.

  • Incubate at 38°C for 1 hour to ensure complete extraction.[4]

3. Suppression of Phospholipids (Alkaline Methanolysis):

  • Perform a 2-hour alkaline methanolysis at 38°C to hydrolyze glycerophospholipids, which are a major source of matrix interference.[4]

  • Neutralize the reaction with an acid (e.g., formic acid).

4. Sample Clean-up and Concentration:

  • Centrifuge the sample to pellet any precipitates.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum centrifuge.

  • Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[13]

5. LC-MS/MS Analysis:

  • Column: A C8 or C18 reversed-phase column is commonly used.[8][13]

  • Mobile Phase: A typical mobile phase consists of two buffers:

    • Buffer A: Water with 0.1-0.2% formic acid and 2-10 mM ammonium formate.[8][10]

    • Buffer B: Acetonitrile/Methanol/Isopropanol mixture with 0.1-0.2% formic acid.[8][10]

  • Gradient: A gradient elution is used, starting with a higher percentage of aqueous Buffer A and ramping up to a high percentage of organic Buffer B to elute the lipids.[8]

  • MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[8] Specific precursor-to-product ion transitions for phytosphingosine and the internal standard must be determined. A characteristic fragment for phytosphingosine (t18:0) backbone is m/z 264.4, which arises after dehydration.[2][13]

G cluster_prep Sample Preparation cluster_extract Extraction & Clean-up cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Spike Add Internal Standard (e.g., C17-Phytosphingosine) Sample->Spike Extract Single-Phase Extraction (MeOH/Chloroform) Spike->Extract Hydrolysis Alkaline Methanolysis (Suppress Phospholipids) Extract->Hydrolysis Dry Dry Down & Reconstitute Hydrolysis->Dry LC LC Separation (Reversed-Phase C8/C18) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data G Start Start: Low Phytosphingosine Signal Check_IS Is Internal Standard (IS) signal also low? Start->Check_IS Check_Chroma Poor Peak Shape or High Background? Check_IS->Check_Chroma No Sol_Extraction Issue: Sample Extraction - Optimize extraction solvent - Check sample stability (TCA) Check_IS->Sol_Extraction Yes Check_Variability High Variability between Replicates? Check_Chroma->Check_Variability No Sol_Matrix Issue: Matrix Effects - Improve LC separation - Perform alkaline hydrolysis Check_Chroma->Sol_Matrix Yes Sol_MS Issue: MS Ionization - Optimize mobile phase (additives) - Consider derivatization Check_Variability->Sol_MS No Sol_Carryover Issue: Adsorption/Carryover - Use appropriate glassware - Add robust column wash Check_Variability->Sol_Carryover Yes

References

Stability and storage conditions for D-ribo-Phytosphingosine-13C2,d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the stability and proper storage conditions for D-ribo-Phytosphingosine-¹³C₂,d₂. Adherence to these guidelines is crucial for ensuring the integrity and performance of the product in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for D-ribo-Phytosphingosine-¹³C₂,d₂?

A1: D-ribo-Phytosphingosine-¹³C₂,d₂ should be stored at -20°C.[1][2][3] When received as a powder, it is stable under these conditions. If you dissolve the compound in an organic solvent, the solution should also be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[2][3]

Q2: How should I handle the powdered form of D-ribo-Phytosphingosine-¹³C₂,d₂ upon receiving it?

A2: When you receive D-ribo-Phytosphingosine-¹³C₂,d₂ as a powder, it is important to allow the container to warm to room temperature before opening.[2][3] This prevents condensation of moisture, which can lead to hydrolysis of the lipid.

Q3: What is the shelf life of D-ribo-Phytosphingosine-¹³C₂,d₂?

Q4: Can I store solutions of D-ribo-Phytosphingosine-¹³C₂,d₂ in plastic tubes?

A4: No, it is not recommended to store organic solutions of lipids in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[2][3] Plasticizers and other impurities can leach from the plastic, contaminating your sample. Always use glass vials with Teflon-lined caps for storing lipid solutions.[2][3]

Q5: Does the isotopic labeling affect the stability of D-ribo-Phytosphingosine-¹³C₂,d₂?

A5: The presence of stable isotopes (¹³C and ²H) does not significantly alter the chemical stability of the molecule under recommended storage conditions.[4][5][6] The primary factors affecting stability are temperature, moisture, and exposure to oxidizing agents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in mass spectrometry analysis. Sample contamination.Ensure you are using glass or stainless steel tools for transferring the lipid.[2][3] Avoid plastic pipette tips and tubes for organic solutions.[2][3] Verify the purity of the solvent used.
Reduced signal intensity over time. Degradation of the compound.Check your storage conditions. Ensure the compound is stored at -20°C and protected from light. If in solution, ensure the vial is tightly sealed and consider purging with an inert gas like argon or nitrogen before sealing.[2][3] Avoid repeated freeze-thaw cycles.
Compound appears gummy or oily after opening the vial. Moisture absorption.This can happen if the vial is opened before it has reached room temperature.[2][3] While the compound may still be usable, it is best to prepare a stock solution immediately and store it under the recommended conditions.

Storage and Handling Summary

Parameter Guideline Rationale
Storage Temperature -20°C[1][2][3]To minimize chemical degradation.
Form Powder or Organic SolutionPowder is generally more stable for long-term storage.[2][3]
Container (Powder) Original glass vialTo prevent contamination.
Container (Solution) Glass vial with Teflon-lined cap[2][3]To prevent leaching of impurities from plastic.
Atmosphere (Solution) Inert gas (Argon or Nitrogen) recommended[2][3]To prevent oxidation.
Handling Allow to warm to room temperature before opening.[2][3] Use glass or stainless steel tools.[2][3]To prevent moisture condensation and contamination.

Experimental Protocols

Protocol for Preparing a Stock Solution

  • Equilibration: Remove the vial of D-ribo-Phytosphingosine-¹³C₂,d₂ from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes before opening.

  • Solvent Selection: Choose a high-purity organic solvent in which phytosphingosine is soluble, such as ethanol, methanol, or a chloroform:methanol mixture.

  • Dissolution: Under a fume hood, carefully open the vial. Using a calibrated glass syringe or a gas-tight syringe, add the desired volume of the chosen solvent to the vial to achieve the target concentration.

  • Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Storage: If not for immediate use, purge the headspace of the vial with an inert gas (argon or nitrogen), securely tighten the Teflon-lined cap, and store the stock solution at -20°C.

Visual Guides

Storage_and_Handling_Workflow cluster_storage Storage cluster_handling Handling storage_powder Store Powder at -20°C warm_to_rt Warm to Room Temperature storage_powder->warm_to_rt For Use storage_solution Store Solution at -20°C in Glass Vial storage_solution->warm_to_rt For Subsequent Use dissolve Dissolve in Organic Solvent warm_to_rt->dissolve dissolve->storage_solution For Storage use_in_experiment Use in Experiment dissolve->use_in_experiment Immediate Use

Caption: Recommended workflow for the storage and handling of D-ribo-Phytosphingosine-¹³C₂,d₂.

Troubleshooting_Guide start Experiencing Poor Experimental Results? check_storage Were storage conditions (-20°C, dark) maintained? start->check_storage check_handling Was the vial warmed to RT before opening? check_storage->check_handling Yes outcome_degradation Potential Degradation: Consider using a fresh vial. check_storage->outcome_degradation No check_solvent Was the correct solvent and glassware used for solutions? check_handling->check_solvent Yes outcome_hydrolysis Potential Hydrolysis: Prepare fresh solution. check_handling->outcome_hydrolysis No outcome_contamination Potential Contamination: Use high-purity solvent and appropriate glassware. check_solvent->outcome_contamination No outcome_ok Review other experimental parameters. check_solvent->outcome_ok Yes

Caption: Troubleshooting decision tree for stability issues with D-ribo-Phytosphingosine-¹³C₂,d₂.

References

Technical Support Center: Quantitative Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of sphingolipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the quantitative analysis of sphingolipids, from sample preparation to data analysis.

Sample Preparation

Question: Why am I seeing low recovery of my target sphingolipids after extraction?

Answer: Low recovery is a frequent issue stemming from the diverse physicochemical properties of sphingolipids. The high structural diversity of sphingolipids, ranging from hydrophobic ceramides to water-soluble gangliosides, makes a single extraction method for all types challenging.[1] The choice of extraction solvent and protocol significantly impacts recovery. For instance, methods optimized for ceramides might not be suitable for gangliosides, which are more polar.

Troubleshooting Steps:

  • Method Selection: Ensure your extraction protocol is appropriate for the target sphingolipid class. The Folch and Bligh & Dyer methods are common but may not be optimal for all species.[2][3] A single-phase extraction in a methanol/chloroform mixture has been shown to be effective for a broad range of sphingolipids.[4][5]

  • Solvent Polarity: For complex sphingolipids like gangliosides, ensure the aqueous phase is retained during liquid-liquid extraction, as they may partition into it.[1][3]

  • Internal Standards: Use appropriate internal standards for each class of sphingolipid to monitor and correct for recovery issues.[1][6] Ideally, stable isotope-labeled standards that are structurally identical to the analyte should be used.[6][7]

  • Sample Handling: Be aware that sphingolipids can adhere to certain types of glass. Using borosilicate tubes with Teflon-lined caps can minimize sample loss.[8]

  • Alkaline Hydrolysis: To reduce interference from abundant glycerophospholipids, an alkaline hydrolysis step can be employed. However, this must be carefully optimized to prevent the degradation of your target sphingolipids.[4][5]

Question: How can I minimize matrix effects that interfere with my analysis?

Answer: Matrix effects, primarily ion suppression or enhancement in electrospray ionization (ESI), are a major source of quantitative inaccuracy. These effects arise from co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte.

Troubleshooting Steps:

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate your analytes from the bulk of the matrix components.[9] Using techniques like hydrophilic interaction liquid chromatography (HILIC) can be beneficial for polar sphingolipids.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower your analyte signal, so a balance must be found.

  • Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the analyte is the most effective way to compensate for matrix effects.[7]

  • Extraction Protocol: A thorough extraction and sample clean-up procedure can remove many interfering substances before LC-MS/MS analysis.

Mass Spectrometry Analysis

Question: My quantification is inconsistent, and I suspect issues with my internal standards. What should I consider?

Answer: Inconsistent quantification is often linked to the selection and use of internal standards. The common "one standard per class" approach can be problematic because different molecular species within a sphingolipid class can exhibit different fragmentation patterns and ionization efficiencies.[10]

Troubleshooting Steps:

  • Standard Selection: Whenever possible, use a stable isotope-labeled internal standard for each analyte being quantified.[6][7] If this is not feasible, use an internal standard that is structurally as similar as possible to the analyte (e.g., an odd-chain length version).[6][11]

  • Fragmentation Analysis: Be aware that the fragmentation of sphingolipids can vary depending on their structure (e.g., acyl chain length, saturation).[10] This can lead to quantification errors if a single fragment is used for a diverse class of lipids. Developing fragmentation models can help correct for these differences.[10]

  • Standard Concentration: Ensure that the concentration of the internal standard is appropriate for the expected concentration of the analyte in the sample.

Question: I am having difficulty distinguishing between isobaric and isomeric sphingolipids. How can I resolve this?

Answer: The presence of isobaric (same nominal mass) and isomeric (same elemental composition) sphingolipids is a significant challenge in sphingolipidomics.[1][12] For example, glucosylceramides and galactosylceramides are isomers that are often difficult to separate.

Troubleshooting Steps:

  • Chromatographic Resolution: High-performance liquid chromatography (HPLC) is essential for separating isomers and isobars before they enter the mass spectrometer.[13][14] Both normal-phase and reverse-phase LC can be used, depending on the specific separation required.[13]

  • Tandem Mass Spectrometry (MS/MS): For complex glycosphingolipids, multiple rounds of fragmentation (MSn) may be necessary to distinguish between different glycan structures.[1]

  • High-Resolution Mass Spectrometry: High-resolution instruments like Orbitraps or FT-ICR-MS can help differentiate between species with very similar masses.[15]

Data Analysis

Question: What are the best practices for normalizing my quantitative sphingolipid data?

Answer: Proper data normalization is crucial for making meaningful biological comparisons.[16] Without it, variations in sample amount or instrument performance can be misinterpreted as biological effects.

Troubleshooting Steps:

  • Normalization Strategy: Common normalization approaches include using a constant amount of starting material (e.g., cell number, tissue weight), or normalizing to the total protein or DNA content.[10] The choice of normalization strategy should be carefully considered and validated for your specific experimental system.

  • Internal Standards: As mentioned previously, internal standards are key for correcting variations during sample preparation and analysis.

  • Data-Based Normalization: Statistical methods and software tools are available for data-based normalization, which can help to correct for systematic variations in the dataset.[16]

Quantitative Data Summary

Table 1: Comparison of Sphingolipid Extraction Efficiencies for Different Protocols

Sphingolipid ClassFolch Method Recovery (%)Bligh & Dyer Method Recovery (%)Single-Phase (MeOH/CHCl3) Recovery (%)
Sphingosine75-8570-80>90
Sphingosine-1-Phosphate60-7055-65>85
Ceramide (d18:1/16:0)>90>90>95
Sphingomyelin (d18:1/16:0)>90>90>95
Glucosylceramide80-9075-85>90
Ganglioside GM340-6030-5070-80

Note: Recovery percentages are approximate and can vary based on the specific experimental conditions.

Table 2: Common Internal Standards for Sphingolipid Classes

Sphingolipid ClassRecommended Internal Standard TypeCommon Examples
Sphingoid BasesStable Isotope-Labeled or Odd-Chaind7-Sphingosine, C17-Sphingosine
Sphingoid Base-1-PhosphatesStable Isotope-Labeled or Odd-Chaind7-Sphingosine-1-Phosphate, C17-S1P
CeramidesStable Isotope-Labeled or Odd-Chaind7-C16-Ceramide, C17-Ceramide
SphingomyelinsStable Isotope-Labeled or Odd-Chaind9-C16-Sphingomyelin, C17-Sphingomyelin
GlycosphingolipidsStable Isotope-Labeled or Odd-Chaind3-C16-Glucosylceramide, C12-GlcCer

Experimental Protocols

Protocol 1: General Sphingolipid Extraction from Cultured Cells

This protocol is a general method for the extraction of a broad range of sphingolipids from cultured cells.

Materials:

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Water (HPLC grade)

  • Internal standard cocktail (containing appropriate standards for your analytes of interest)

  • Borosilicate glass tubes with Teflon-lined caps

  • Sonicator

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting: Harvest approximately 1-5 million cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Addition: Resuspend the cell pellet in a known volume of PBS. Add the internal standard cocktail to the cell suspension.

  • Solvent Extraction: Add methanol and chloroform to the cell suspension to achieve a final solvent ratio of methanol:chloroform:water of approximately 2:1:0.8 (v/v/v).

  • Sonication and Incubation: Sonicate the mixture for 30 seconds and then incubate at 48°C for 2 hours with occasional vortexing.

  • Phase Separation (Optional for differential extraction): For a two-phase extraction, add chloroform and water to achieve a final ratio of 2:2:1.8. Centrifuge to separate the phases. The upper aqueous phase will contain more polar lipids like gangliosides, while the lower organic phase will contain more nonpolar lipids like ceramides. For a single-phase extraction, proceed to the next step.

  • Drying: Transfer the single-phase extract or the desired phase from the two-phase extraction to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Protocol 2: LC-MS/MS Analysis of Sphingolipids

This is a general LC-MS/MS method that can be adapted for various sphingolipid classes.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.

  • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the lipids based on their polarity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

MS/MS Conditions:

  • Ionization Mode: Positive ESI is generally used for most sphingolipids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on triple quadrupole instruments. Precursor-to-product ion transitions specific for each analyte and internal standard are monitored.

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of your target analytes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Biological Sample (Cells, Tissue, Plasma) is_add Add Internal Standards sample->is_add extraction Lipid Extraction (e.g., Single-Phase) is_add->extraction hydrolysis Alkaline Hydrolysis (Optional) extraction->hydrolysis drydown Dry Extract hydrolysis->drydown reconstitute Reconstitute in LC Solvent drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification & Normalization data_proc->quant results Quantitative Results quant->results

Caption: A typical experimental workflow for quantitative sphingolipid analysis.

sphingolipid_pathway serine Serine + Palmitoyl-CoA kds 3-ketodihydrosphingosine serine->kds SPT spa Sphinganine (Sa) kds->spa KDS Reductase dhc Dihydroceramides (dhCer) spa->dhc CerS cer Ceramides (Cer) dhc->cer DEGS1 sm Sphingomyelin (SM) cer->sm SMS gc Glucosylceramides (GlcCer) cer->gc GCS sph Sphingosine (Sph) cer->sph Ceramidase sph->cer CerS s1p Sphingosine-1-Phosphate (S1P) sph->s1p SphK s1p->sph SPP

Caption: A simplified diagram of the de novo sphingolipid biosynthesis pathway.

References

Technical Support Center: Correcting for Instrument Variability in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address instrument variability in their lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of instrument variability in lipidomics?

Instrument variability in lipidomics can arise from several sources throughout the analytical workflow. These include fluctuations in the performance of the liquid chromatography (LC) and mass spectrometry (MS) systems, such as changes in column performance, detector sensitivity, and ionization efficiency.[1][2] Other contributing factors include variations in sample preparation, extraction efficiency, and the stability of lipids during storage and analysis.[3][4][5] Batch effects, which are systematic variations between different analytical runs, are also a major source of variability, especially in large-scale studies.[6]

Q2: Why is it crucial to correct for instrument variability?

Q3: What are the primary strategies for correcting instrument variability?

The main strategies to correct for instrument variability in lipidomics can be categorized as follows:

  • Use of Internal Standards (IS): Known quantities of specific lipids that are not naturally present in the samples are spiked in at an early stage of the workflow.[9][10][11] These standards help to correct for variations in sample preparation, extraction, and instrument response.[9]

  • Quality Control (QC) Samples: Pooled samples, created by mixing small aliquots from each study sample, are injected periodically throughout the analytical run.[1][8] These QC samples provide a representative measure of the analytical variability and are used for data normalization and quality assessment.[8][12]

  • Data Normalization Techniques: Various computational methods are applied to the data to remove systematic variation. Common techniques include Probabilistic Quotient Normalization (PQN), Locally Estimated Scatterplot Smoothing (LOESS), and normalization to the total ion current (TIC).[7][13]

  • Batch Effect Correction: Specific algorithms are used to correct for systematic differences between analytical batches.[14][15][16]

Troubleshooting Guides

Issue 1: High Variability Observed in Quality Control (QC) Samples

Symptom: Principal Component Analysis (PCA) of your data shows a wide spread of QC samples, indicating significant instrument drift or instability.

Possible Causes:

  • Inconsistent instrument performance (e.g., fluctuating spray stability in the MS source).

  • Degradation of the LC column.

  • Sample carryover between injections.

  • Inconsistent sample preparation of the pooled QC.

Troubleshooting Steps:

  • Inspect Instrument Performance: Review the instrument's diagnostic parameters (e.g., spray current, ion source temperature) for the duration of the run to identify any fluctuations.

  • Evaluate Column Performance: Check for peak shape distortion, retention time shifts, and changes in resolution for known compounds. Consider flushing or replacing the column if performance has degraded.

  • Assess Carryover: Analyze blank samples injected immediately after a QC sample.[12] If significant peaks corresponding to lipids are detected, optimize the wash steps between injections.

  • Verify QC Sample Homogeneity: Ensure that the pooled QC sample was thoroughly mixed and aliquoted consistently.

Issue 2: Poor Normalization Results with Internal Standards

Symptom: After normalizing to internal standards, the variability in your data does not decrease, or in some cases, increases.

Possible Causes:

  • The chosen internal standards are not representative of the lipid classes of interest.[5]

  • The internal standards were added at an inappropriate stage of the workflow.

  • The concentration of the internal standards is too high or too low.

  • The internal standards themselves are unstable.

Troubleshooting Steps:

  • Select Appropriate Internal Standards: Use a mix of internal standards that cover the range of lipid classes in your samples.[17][18][19] Ideally, use stable isotope-labeled standards that are chemically identical to the endogenous lipids being measured.

  • Standardize Spiking Procedure: Add internal standards as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[9]

  • Optimize Internal Standard Concentration: The signal intensity of the internal standards should be within the linear dynamic range of the instrument and comparable to the endogenous lipids.

  • Check Internal Standard Stability: Verify the stability of your internal standard stock solutions over time.

Experimental Protocols

Protocol 1: Preparation and Use of Pooled Quality Control (QC) Samples
  • After preparing the individual samples for your study, take an equal, small aliquot (e.g., 10-20 µL) from each sample.

  • Combine all the aliquots into a single, sterile tube.

  • Vortex the pooled sample vigorously for at least 1 minute to ensure homogeneity.

  • Divide the pooled sample into smaller aliquots, each sufficient for a single injection, and store them under the same conditions as your study samples (e.g., -80°C).

  • During the analytical run, inject a QC sample at regular intervals (e.g., every 5-10 study samples) and at the beginning and end of the batch.[8]

Data Presentation

Table 1: Comparison of Different Normalization Methods on QC Sample Variability

Normalization MethodAverage Relative Standard Deviation (RSD) of Lipids in QC Samples
No Normalization25.8%
Total Ion Current (TIC) Normalization18.2%
Probabilistic Quotient Normalization (PQN)12.5%
Locally Estimated Scatterplot Smoothing (LOESS)11.8%
Internal Standard Normalization9.3%

This table presents hypothetical data for illustrative purposes, demonstrating the potential improvement in data quality with different normalization techniques.

Visualizations

Lipidomics_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_data Data Processing & Analysis Sample_Collection Sample Collection Lipid_Extraction Lipid Extraction (with Internal Standards) Sample_Collection->Lipid_Extraction LC_Separation LC Separation Lipid_Extraction->LC_Separation MS_Analysis MS Analysis LC_Separation->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Peak_Picking Peak Picking Data_Acquisition->Peak_Picking Normalization Normalization (QC-based) Peak_Picking->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Caption: A typical lipidomics workflow, from sample collection to data analysis.

Correction_Strategy_Logic Start Raw Lipidomics Data IS_Norm Internal Standard Normalization Start->IS_Norm QC_Norm QC-based Normalization (e.g., PQN) IS_Norm->QC_Norm Batch_Correct Batch Effect Correction QC_Norm->Batch_Correct Clean_Data Corrected Data for Statistical Analysis Batch_Correct->Clean_Data

Caption: A logical workflow for applying data correction strategies in lipidomics.

QC_Evaluation_Pathway Acquire_Data Acquire Data with Periodic QC Injections PCA Perform PCA on Uncorrected Data Acquire_Data->PCA Assess_QC_Clustering Assess QC Clustering PCA->Assess_QC_Clustering Tight_Cluster Tight QC Cluster: Proceed with Normalization Assess_QC_Clustering->Tight_Cluster Good Wide_Spread Wide QC Spread: Troubleshoot Instrument Assess_QC_Clustering->Wide_Spread Poor

References

Technical Support Center: Analysis of D-ribo-Phytosphingosine-13C2,d2 by MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-ribo-Phytosphingosine-13C2,d2 as an internal standard in mass spectrometry-based sphingolipid analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

The molecular formula for D-ribo-Phytosphingosine is C₁₈H₃₉NO₃. The introduction of two ¹³C atoms and two deuterium (d) atoms replaces two ¹²C atoms and two ¹H atoms, respectively.

  • Unlabeled D-ribo-Phytosphingosine: The monoisotopic mass is approximately 317.29 g/mol . The protonated ion [M+H]⁺ is observed at m/z 318.30.[1]

  • D-ribo-Phytosphingosine-¹³C₂,d₂: The mass will increase by approximately 2.0067 Da for the two ¹³C atoms and 2.0157 Da for the two deuterium atoms. Therefore, the expected protonated molecular ion [M+H]⁺ will be observed at approximately m/z 322.3.

Q2: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?

The fragmentation of phytosphingosine in positive ion mode typically involves sequential losses of water molecules. For the ¹³C₂,d₂ labeled standard, the major product ions will be shifted by +4 Da compared to the unlabeled compound.

Data Presentation: Predicted Fragmentation Patterns

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Product Ion 3 (m/z)
D-ribo-Phytosphingosine (Unlabeled)318.3300.3282.3256.3
D-ribo-Phytosphingosine-¹³C₂,d₂322.3304.3286.3260.3

Experimental Protocols

Recommended LC-MS/MS Method for Phytosphingosine Analysis

This protocol provides a general starting point for the analysis of D-ribo-Phytosphingosine and its labeled internal standard. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Lipid Extraction: A common method for extracting sphingolipids from biological samples is a modified Bligh-Dyer extraction.

    • To your sample (e.g., cell pellet, tissue homogenate), add the internal standard D-ribo-Phytosphingosine-¹³C₂,d₂.

    • Add a 2:1:0.8 (v/v/v) mixture of chloroform:methanol:water.

    • Vortex thoroughly and incubate at 48°C for 1-2 hours.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used for separating sphingolipids (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over the course of the run to elute the lipids.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis.

  • MRM Transitions:

    • Unlabeled Phytosphingosine: m/z 318.3 → 300.3 and/or m/z 318.3 → 282.3

    • D-ribo-Phytosphingosine-¹³C₂,d₂: m/z 322.3 → 304.3 and/or m/z 322.3 → 286.3

  • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for your specific instrument.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Signal for Analyte and Internal Standard 1. Inefficient extraction. 2. Poor ionization. 3. Incorrect MS parameters.1. Optimize the lipid extraction protocol. Ensure complete phase separation. 2. Check and optimize ESI source conditions. Ensure the mobile phase is compatible with good ionization (e.g., contains a proton source like formic acid). 3. Verify the correct precursor and product ion masses are being monitored in your MRM method.
High Background Noise 1. Contaminated solvents or glassware. 2. Matrix effects from the sample. 3. Presence of plasticizers or other common contaminants.1. Use high-purity solvents (LC-MS grade) and thoroughly clean all glassware. 2. Improve sample cleanup. Consider solid-phase extraction (SPE) after the initial liquid-liquid extraction. 3. Identify and eliminate sources of contamination (e.g., use glass instead of plastic containers where possible).
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible sample solvent with the initial mobile phase. 3. Overloading the column.1. Replace the analytical column. 2. Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions. 3. Dilute the sample.
Inconsistent Retention Times 1. Unstable pump performance. 2. Column temperature fluctuations. 3. Changes in mobile phase composition.1. Purge the LC pumps and ensure a stable flow rate. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phases daily.
Isotopic Crosstalk The M+4 isotope peak of the unlabeled analyte interferes with the labeled internal standard.This is generally not an issue with a +4 Da mass difference. However, if using a different internal standard with a smaller mass difference, ensure chromatographic separation or use a correction factor in your quantification calculations.

Visualizations

fragmentation_pathway cluster_unlabeled Unlabeled D-ribo-Phytosphingosine cluster_labeled D-ribo-Phytosphingosine-¹³C₂,d₂ unlabeled_precursor [M+H]⁺ m/z 318.3 unlabeled_frag1 [M+H-H₂O]⁺ m/z 300.3 unlabeled_precursor->unlabeled_frag1 - H₂O unlabeled_frag2 [M+H-2H₂O]⁺ m/z 282.3 unlabeled_frag1->unlabeled_frag2 - H₂O labeled_precursor [M+H]⁺ m/z 322.3 labeled_frag1 [M+H-H₂O]⁺ m/z 304.3 labeled_precursor->labeled_frag1 - H₂O labeled_frag2 [M+H-2H₂O]⁺ m/z 286.3 labeled_frag1->labeled_frag2 - H₂O troubleshooting_workflow start Problem Encountered check_signal Check for Signal (Analyte & IS) start->check_signal check_peak Evaluate Peak Shape & Retention Time check_signal->check_peak Yes no_signal No/Low Signal check_signal->no_signal No/Low check_background Assess Background Noise check_peak->check_background Good bad_peak Poor Peak Shape/ Inconsistent RT check_peak->bad_peak Poor/Inconsistent high_noise High Background check_background->high_noise High end Problem Resolved check_background->end Low solution_signal Optimize Extraction & MS Parameters no_signal->solution_signal solution_peak Check Column, Sample Solvent & Concentration bad_peak->solution_peak solution_noise Improve Sample Cleanup & Check for Contaminants high_noise->solution_noise solution_signal->end solution_peak->end solution_noise->end

References

Validation & Comparative

A Head-to-Head Comparison of D-ribo-Phytosphingosine-13C2,d2 and Other Sphingolipid Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of sphingolipids, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of D-ribo-Phytosphingosine-13C2,d2 with other commonly used sphingolipid internal standards, supported by experimental data and detailed methodologies to aid in the selection of the most suitable standard for your analytical needs.

In the field of sphingolipidomics, accurate and reproducible quantification of analytes by mass spectrometry (MS) is critically dependent on the use of internal standards (IS). These standards are essential for correcting variations that can occur during sample preparation, extraction, and instrumental analysis.[1] The ideal internal standard should mimic the physicochemical properties of the endogenous analyte as closely as possible to ensure comparable extraction efficiency and ionization response.[1] This guide focuses on the performance of this compound, a stable isotope-labeled standard, in comparison to other classes of sphingolipid internal standards.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are widely regarded as the gold standard for quantitative mass spectrometry.[1] By incorporating heavy isotopes such as carbon-13 (¹³C) and deuterium (d), these standards are chemically identical to their endogenous counterparts but have a distinct mass, allowing for their differentiation by the mass spectrometer. This near-identical chemical behavior ensures that the internal standard experiences similar matrix effects and extraction losses as the analyte of interest, leading to highly accurate quantification.[2][3]

This compound is a prime example of such a standard, incorporating two ¹³C atoms and two deuterium atoms. This dual labeling strategy provides a significant mass shift from the endogenous molecule, minimizing the risk of isotopic overlap and enhancing analytical accuracy.[3]

Alternative Approaches: Odd-Chain and Fluorescently Tagged Standards

While stable isotope-labeled standards are preferred, other types of internal standards are also utilized in sphingolipid analysis. Odd-chain length standards, such as those with a C17 sphingoid base, are not naturally abundant in most biological systems and can be used to quantify a range of sphingolipids within a class.[1][4] Fluorescently tagged standards are another option, though they are more commonly employed in chromatographic methods with fluorescence detection rather than mass spectrometry.[4]

Comparative Performance Data

To provide a clear comparison, the following table summarizes the key performance characteristics of this compound against an odd-chain internal standard (C17 Phytosphingosine) based on typical experimental outcomes in LC-MS/MS analysis.

Performance MetricThis compoundC17 Phytosphingosine (Odd-Chain IS)Rationale
Extraction Recovery High and consistent with endogenous phytosphingosineVariable, may differ from endogenous C18 phytosphingosineThe near-identical chemical structure of the stable isotope-labeled standard ensures it behaves similarly to the analyte during extraction.[5]
Linearity (R²) > 0.99Typically > 0.98Both standard types can produce linear calibration curves, but stable isotope standards often yield slightly better linearity due to their closer chemical match.[6]
Signal-to-Noise (S/N) Ratio HighGenerally lower than stable isotope standardsThe distinct mass of the stable isotope-labeled standard allows for more specific detection and reduced background noise.
Correction for Matrix Effects ExcellentGood, but can be less effective than stable isotope standardsStable isotope standards co-elute with the analyte, experiencing the same ion suppression or enhancement, leading to more accurate correction.[2][7]
Cost HigherLowerThe synthesis of stable isotope-labeled compounds is generally more complex and expensive.

Experimental Protocols

To facilitate the implementation of these internal standards in your laboratory, detailed experimental protocols for sphingolipid extraction and LC-MS/MS analysis are provided below.

Experimental Protocol 1: Sphingolipid Extraction from Biological Samples

This protocol is suitable for the extraction of sphingolipids from various biological matrices, including cell pellets and tissue homogenates.

Materials:

  • Biological sample (e.g., 1 million cells, 10 mg tissue)

  • Internal Standard Spiking Solution (containing this compound or C17 Phytosphingosine at a known concentration)

  • Chloroform

  • Methanol

  • Deionized Water

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To the sample in a 1.5 mL microcentrifuge tube, add 200 µL of methanol.

  • Add a known amount of the Internal Standard Spiking Solution.

  • Add 100 µL of chloroform and vortex thoroughly for 2 minutes.

  • Add 100 µL of chloroform and 100 µL of deionized water and vortex for another 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, into a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).

Experimental Protocol 2: LC-MS/MS Quantification of Phytosphingosine

This protocol outlines the parameters for the quantification of phytosphingosine using a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 60% B

    • 2-10 min: Linear gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15-15.1 min: Return to 60% B

    • 15.1-20 min: Re-equilibration at 60% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Endogenous Phytosphingosine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation

    • C17 Phytosphingosine: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be optimized based on instrumentation

  • Collision Energy: To be optimized for each transition.

  • Source Parameters: To be optimized for the specific mass spectrometer used (e.g., capillary voltage, source temperature, gas flows).

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the sphingolipid metabolism pathway and a typical experimental workflow for sphingolipid analysis.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Phytosphingosine Phytosphingosine Sphinganine->Phytosphingosine DES2 Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Sphingomyelinases, Glucosylceramidase Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK Phytoceramide Phytoceramide Phytosphingosine->Phytoceramide CerS

Caption: A simplified diagram of the sphingolipid metabolism pathway.

Experimental_Workflow Sample Collection\n(Cells, Tissue) Sample Collection (Cells, Tissue) Homogenization Homogenization Sample Collection\n(Cells, Tissue)->Homogenization Internal Standard Spiking Internal Standard Spiking Homogenization->Internal Standard Spiking Lipid Extraction\n(e.g., Bligh & Dyer) Lipid Extraction (e.g., Bligh & Dyer) Internal Standard Spiking->Lipid Extraction\n(e.g., Bligh & Dyer) Phase Separation Phase Separation Lipid Extraction\n(e.g., Bligh & Dyer)->Phase Separation Organic Phase Collection Organic Phase Collection Phase Separation->Organic Phase Collection Solvent Evaporation Solvent Evaporation Organic Phase Collection->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing\n(Quantification) Data Processing (Quantification) LC-MS/MS Analysis->Data Processing\n(Quantification)

Caption: A typical experimental workflow for sphingolipid analysis by LC-MS/MS.

Conclusion

The selection of an appropriate internal standard is a critical decision in quantitative sphingolipidomics. While odd-chain standards offer a cost-effective solution, stable isotope-labeled standards, such as this compound, provide superior accuracy and precision due to their near-identical physicochemical properties to the endogenous analytes.[1][3] The dual labeling with ¹³C and deuterium in this compound offers a robust and reliable tool for researchers aiming for the highest level of confidence in their quantitative data. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on the specific requirements of their analytical workflow.

References

A Comparative Guide to the Validation of a Lipidomics Method Using D-ribo-Phytosphingosine-¹³C₂,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sphingolipids is crucial for understanding their roles in cellular processes and their implications in various diseases. This guide provides a comparative analysis of D-ribo-Phytosphingosine-¹³C₂,d₂ as a stable isotope-labeled internal standard for the robust validation of lipidomics methods, particularly for the quantification of phytosphingosine and related sphingolipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] They exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring similar extraction efficiency and ionization response, which corrects for sample loss during preparation and for matrix effects during analysis.[2][3] D-ribo-Phytosphingosine-¹³C₂,d₂ offers these advantages for the specific and sensitive quantification of phytosphingosine.

General Lipidomics Experimental Workflow

A typical lipidomics workflow involves several key stages, from sample preparation to data analysis, each critical for obtaining reliable and reproducible results.[4][5] The use of an appropriate internal standard like D-ribo-Phytosphingosine-¹³C₂,d₂ is integral to this entire process.

G cluster_prep Wet Lab: Sample Preparation cluster_analysis Analytical Stage cluster_data Dry Lab: Data Processing Sample Biological Sample (Tissue, Plasma, Cells) Spike Spike with Internal Standard (D-ribo-Phytosphingosine-¹³C₂,d₂) Sample->Spike Extract Lipid Extraction (e.g., Bligh-Dyer, MTBE) Spike->Extract Dry Dry & Reconstitute Extract->Dry LC LC Separation (HILIC or Reversed-Phase) Dry->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Peak Peak Integration & Normalization MS->Peak Quant Quantification (Analyte/IS Ratio) Peak->Quant Stats Statistical Analysis Quant->Stats Interpretation Interpretation Quant->Interpretation Biological Interpretation Stats->Interpretation

Caption: General workflow for quantitative lipidomics analysis.

Experimental Protocols

Sample Preparation and Lipid Extraction
  • Homogenization: Tissue samples are homogenized in a suitable buffer. For plasma or cell pellets, an initial protein precipitation step with ice-cold methanol is often employed.[6]

  • Internal Standard Spiking: A known concentration of D-ribo-Phytosphingosine-¹³C₂,d₂ (and other relevant internal standards) in solution is added to the homogenate prior to extraction.[7][8] This is a critical step for accurate quantification.

  • Lipid Extraction: A common method is a modified Bligh-Dyer extraction using a monophasic solvent system of methanol/chloroform. Alternatively, methyl-tert-butyl ether (MTBE) extraction offers high recovery for a broad range of lipid classes.

  • Phase Separation: The addition of water or an aqueous buffer induces phase separation. The lower organic phase, containing the lipids, is collected.

  • Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/chloroform 1:1, v/v).[9]

LC-MS/MS Analysis
  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating polar sphingolipids like phytosphingosine, providing good peak shapes and short analysis times.[7][8] A typical HILIC setup might use a silica-based column with a gradient of acetonitrile and an aqueous buffer containing ammonium formate.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode (ESI+) is commonly used for sphingoid bases.

    • Detection: Analysis is performed on a triple quadrupole (QqQ) or QTRAP mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6] MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte (phytosphingosine) and the internal standard (D-ribo-Phytosphingosine-¹³C₂,d₂).

Comparative Performance Data

The primary advantage of using a stable isotope-labeled internal standard like D-ribo-Phytosphingosine-¹³C₂,d₂ over other alternatives, such as non-endogenous odd-chain standards (e.g., C17-Phytosphingosine), is its ability to co-elute perfectly with the analyte, ensuring the most accurate correction for matrix effects.[7][10]

Table 1: Comparison of Internal Standard Performance in Method Validation

Validation ParameterD-ribo-Phytosphingosine-¹³C₂,d₂ (Stable Isotope Labeled)C17-Phytosphingosine (Odd-Chain Homolog)
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 95 - 105%85 - 115%
Precision (CV %) < 10%< 15%
Limit of Detection (LOD) Low fmol rangeLow to mid fmol range
Co-elution with Analyte Perfect co-elutionNear, but separate elution
Matrix Effect Correction HighModerate to High

Note: The values presented are typical expected ranges for a validated LC-MS/MS method. Actual values may vary based on the specific matrix, instrumentation, and protocol.

Table 2: Example MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Phytosphingosine 318.3282.3
D-ribo-Phytosphingosine-¹³C₂,d₂ 322.3286.3
C17-Phytosphingosine 304.3268.3

Biological Context: Phytosphingosine Signaling

Phytosphingosine is not merely a structural component of membranes but also a bioactive sphingolipid involved in critical cellular signaling pathways, notably apoptosis (programmed cell death).[11][12] Its accurate quantification is therefore essential for studies in cancer research and drug development. Phytosphingosine can induce apoptosis through pathways that involve the direct activation of caspases and the perturbation of mitochondrial function.[12][13][14]

G cluster_caspase Caspase Pathway cluster_mito Mitochondrial Pathway Phyto Phytosphingosine Casp8 Caspase-8 Activation Phyto->Casp8 Bax Bax Translocation to Mitochondria Phyto->Bax Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis1 Apoptosis Casp3->Apoptosis1 CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp9->Casp3

Caption: Phytosphingosine-induced apoptotic signaling pathways.[11][13]

References

The Pivotal Role of D-ribo-Phytosphingosine-13C2,d2 in Advancing Ceramide Quantification Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly focusing on the intricate roles of ceramides in cellular processes, ranging from signaling pathways in apoptosis and inflammation to their structural function in the skin barrier. Accurate quantification of these bioactive lipids is paramount for understanding their physiological and pathological significance. This guide provides a comparative analysis of ceramide quantification methods, with a special emphasis on the use of the stable isotope-labeled internal standard, D-ribo-Phytosphingosine-13C2,d2, and its impact on analytical accuracy and reliability.

The gold standard for ceramide analysis is Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[1] However, the accuracy of LC-MS/MS quantification is heavily reliant on the choice of an appropriate internal standard (IS). The IS is introduced into the sample at a known concentration at an early stage of sample preparation to correct for variability in extraction efficiency and instrument response.[2]

Comparing Internal Standards: The Case for Stable Isotopes

A variety of internal standards are utilized in ceramide quantification, broadly categorized into two groups: those with odd-numbered carbon chains (e.g., C17 or C25 ceramides) and stable isotope-labeled (SIL) standards.[2][3] While odd-chain ceramides are not naturally abundant and thus provide a distinct mass signal, their physicochemical properties may not perfectly mimic those of the endogenous ceramides being quantified.[3]

SIL internal standards, such as this compound, offer a significant advantage. These standards are structurally and chemically almost identical to their endogenous counterparts, ensuring they behave similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2] This near-identical behavior leads to more accurate and precise quantification by effectively compensating for matrix effects and variations in analytical conditions.[2][4]

The use of stable isotopes, such as carbon-13 (¹³C) and deuterium (²H), introduces a mass shift that allows the mass spectrometer to differentiate the internal standard from the endogenous analyte.[2][5] This is crucial for avoiding signal overlap and ensuring accurate measurement.

Quantitative Data Comparison

The following tables summarize key performance metrics from various studies employing different internal standards for ceramide quantification via LC-MS/MS. This data highlights the high accuracy and precision achievable with stable isotope-labeled standards.

Table 1: Performance Metrics of Ceramide Quantification Methods

Internal Standard TypeAnalyte(s)Linearity (R²)Recovery (%)Lower Limit of Quantification (LLOQ)Reference
Odd-Chain Ceramide (C17 & C25)Multiple Ceramides>0.9970-995-50 pg/mL[3]
Deuterated Ceramides ([²H₄]Cer(22:0) & [²H₄]Cer(24:0))Very Long Chain Ceramides>0.99109-1140.02-0.08 µg/mL[4]
¹³C-Labeled Ceramide ([¹³C₁₆]C16:0 ceramide)C16:0 CeramideNot explicitly statedNot explicitly statedNot explicitly stated[5]

Note: Direct comparison of LLOQ across different units (pg/mL vs. µg/mL) requires careful consideration of the specific analytes and experimental conditions. The high recovery percentages observed with deuterated ceramides suggest excellent accuracy.[4]

Experimental Protocols for Ceramide Quantification

A robust and validated experimental protocol is the foundation of accurate ceramide quantification. Below is a generalized workflow commonly employed in LC-MS/MS-based sphingolipid analysis.

Experimental Workflow for Ceramide Quantification

Ceramide Quantification Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample_Collection Biological Sample Collection (Plasma, Tissue, Cells) IS_Spiking Spiking with Internal Standard (e.g., this compound) Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer or Folch method) IS_Spiking->Lipid_Extraction Sample_Concentration Sample Concentration (Drying under Nitrogen) Lipid_Extraction->Sample_Concentration Reconstitution Reconstitution in LC-MS compatible solvent Sample_Concentration->Reconstitution LC_Separation Liquid Chromatography Separation (e.g., Reversed-Phase C18 column) Reconstitution->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry Detection (Multiple Reaction Monitoring - MRM) Ionization->MS_Detection Peak_Integration Peak Integration and Ratio Calculation (Analyte/IS) MS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

Caption: Generalized workflow for ceramide quantification using LC-MS/MS.

Key Methodological Considerations:
  • Lipid Extraction: The choice of extraction method, such as the Bligh and Dyer or Folch method, is critical for efficient recovery of ceramides from the biological matrix.[3]

  • Chromatographic Separation: Reversed-phase liquid chromatography, often using a C18 column, is commonly employed to separate different ceramide species based on their acyl chain length and saturation.[6][7]

  • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer provides high selectivity and sensitivity for detecting specific ceramide species and their corresponding internal standards.[8][9]

Ceramide Signaling Pathways: A Simplified Overview

Ceramides are central hubs in sphingolipid metabolism and are involved in a multitude of cellular signaling pathways. Accurate quantification is essential to unravel their complex roles.

Ceramide Signaling Pathway cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Hydrolysis cluster_2 Downstream Signaling Serine_Palmitoyltransferase Serine + Palmitoyl-CoA Dihydroceramide Dihydroceramide Serine_Palmitoyltransferase->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide desaturase Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Sphingomyelinase Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Inflammation Inflammation Ceramide->Inflammation

Caption: Simplified overview of ceramide generation and downstream signaling.

Conclusion

The accurate quantification of ceramides is indispensable for advancing our understanding of their roles in health and disease. While various methods exist, the use of stable isotope-labeled internal standards, such as this compound, in conjunction with LC-MS/MS, stands out for its superior accuracy and precision. By closely mimicking the behavior of endogenous ceramides, these standards effectively correct for analytical variability, leading to more reliable and reproducible data. For researchers in academia and the pharmaceutical industry, the adoption of such robust analytical strategies is crucial for generating high-quality data that can confidently drive scientific discovery and drug development.

References

A Researcher's Guide to Cross-Validating Lipidomics Results with Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of lipidomics data are paramount. Internal standards are the bedrock of reliable quantification in mass spectrometry-based lipidomics. This guide provides an objective comparison of different internal standard strategies, supported by experimental data, to aid in the selection of the most appropriate standards for your research needs.

The choice of internal standard can significantly impact the accuracy and precision of lipid quantification. This guide delves into the comparison of different internal standards, providing a framework for their cross-validation to ensure the robustness of your lipidomics results.

The Critical Role of Internal Standards in Lipidomics

Internal standards are essential in lipidomics to correct for variations that can occur during sample preparation, extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] These standards are compounds that are chemically similar to the analytes of interest but are not naturally present in the sample.[2] By adding a known amount of an internal standard to each sample before processing, variations in sample handling and instrument response can be normalized, leading to more accurate and precise quantification of endogenous lipids.[2][3]

The ideal internal standard should co-elute with the analyte of interest or be structurally very similar to ensure it experiences the same matrix effects and ionization suppression or enhancement.[4] The two main types of internal standards used in lipidomics are:

  • Stable Isotope-Labeled Internal Standards: These are considered the gold standard as they are chemically identical to the endogenous lipid but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).[2] This ensures they have nearly identical extraction efficiencies and chromatographic behavior.

  • Odd-Chain or Non-Endogenous Internal Standards: These are lipids with fatty acid chains that are not typically found in the biological system being studied (e.g., C17:0).[2] They are a cost-effective alternative to stable isotope-labeled standards but may not perfectly mimic the behavior of all endogenous lipids.

Comparing the Performance of Commercial Internal Standard Kits

Several commercial kits provide mixtures of internal standards for broad-spectrum lipid analysis. Here, we compare the performance of two commonly used types of kits based on published data: a comprehensive kit with a large number of internal standards and a more streamlined kit with fewer standards.

An interlaboratory study evaluating the performance of the MxP® Quant 500 kit, which includes a comprehensive set of internal standards, demonstrated high reproducibility for the quantification of 634 metabolites, including numerous lipid species.[5][6][7] The study reported median coefficients of variation (CVs) across 14 laboratories, providing a robust measure of the kit's performance in a real-world setting.[5][6][7]

While a direct head-to-head comparison with another kit in the same study is unavailable, data from a study using a different single-point quantification approach can provide insights into the accuracy of lipid quantification. This study highlights that the choice of internal standard can significantly impact the accuracy of the results, with median relative absolute percent bias varying depending on the standard used.[3][8]

Table 1: Interlaboratory Reproducibility of Lipid Quantification using the MxP® Quant 500 Kit [5][6][7]

Lipid ClassNumber of Lipids QuantifiedMedian CV (%)
Acylcarnitines4012.5
Lysophosphatidylcholines1415.2
Phosphatidylcholines7614.8
Sphingomyelins1513.9
Triacylglycerols24116.1
Cholesterol Esters2314.3
Diacylglycerols5717.2
Ceramides2815.8

This table summarizes the median interlaboratory coefficients of variation (CVs) for various lipid classes quantified using the MxP® Quant 500 kit, as reported in a multi-laboratory study. A lower CV indicates higher reproducibility.

Table 2: Impact of Internal Standard Selection on the Accuracy of Fatty Acid Quantification [3][8]

Fatty AcidAlternative Internal StandardMedian Relative Absolute Percent Bias (%)Median Increase in Variance (%)
C16:0C17:01.5120
C18:0C17:02.1150
C18:1n9C17:11.2110
C20:4n6C19:40.990
C22:6n3C21:51.8130

This table illustrates the impact of using an alternative (odd-chain) internal standard on the accuracy and precision of quantifying common fatty acids. The data shows that while the bias may be relatively low, the variance can increase significantly.

Experimental Protocols for Lipidomics Analysis

To ensure the cross-validation of lipidomics results, standardized and well-documented experimental protocols are crucial. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis.

Lipid Extraction Protocol (Methyl-tert-butyl ether - MTBE)

This protocol is a widely used method for the extraction of a broad range of lipids from biological samples.

  • Sample Preparation: Homogenize tissue samples or aliquot biofluids (e.g., 50 µL of plasma) into a glass tube.

  • Internal Standard Spiking: Add the internal standard mixture to each sample. The amount and composition of the internal standard mixture should be optimized based on the sample type and the lipid classes of interest.

  • Solvent Addition: Add 1.5 mL of a 10:3 (v/v) MTBE:methanol solution.

  • Extraction: Vortex the mixture for 1 minute and incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation: Add 375 µL of water to induce phase separation. Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general method for the separation and detection of lipids using a high-resolution mass spectrometer.

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of a wide range of lipid species.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B is increased over the course of the run to elute lipids of increasing hydrophobicity.

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, capable of performing MS/MS for lipid identification.

  • Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes to detect a broad range of lipid classes.

  • Data Acquisition: Data is acquired in a data-dependent manner, where the most abundant ions in a full scan are selected for fragmentation (MS/MS) to obtain structural information for lipid identification.

Visualizing the Workflow and Key Signaling Pathways

To provide a clear understanding of the experimental process and the biological context of lipidomics studies, diagrams generated using Graphviz are presented below.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Biological Sample Biological Sample Homogenization/Aliquoting Homogenization/Aliquoting Biological Sample->Homogenization/Aliquoting Internal Standard Spiking Internal Standard Spiking Homogenization/Aliquoting->Internal Standard Spiking Solvent Addition (MTBE/MeOH) Solvent Addition (MTBE/MeOH) Internal Standard Spiking->Solvent Addition (MTBE/MeOH) Phase Separation Phase Separation Solvent Addition (MTBE/MeOH)->Phase Separation Organic Phase Collection Organic Phase Collection Phase Separation->Organic Phase Collection Drying Drying Organic Phase Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Peak Picking & Integration Peak Picking & Integration Data Acquisition->Peak Picking & Integration Lipid Identification Lipid Identification Peak Picking & Integration->Lipid Identification Normalization to IS Normalization to IS Lipid Identification->Normalization to IS Quantitative Analysis Quantitative Analysis Normalization to IS->Quantitative Analysis

Lipidomics Experimental Workflow

This diagram illustrates the key steps in a typical lipidomics experiment, from sample preparation to data analysis, highlighting the crucial stage of internal standard spiking.

G Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids GCS/GALT Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK

Simplified Sphingolipid Metabolism Pathway

This diagram outlines the central role of ceramide in the sphingolipid metabolic network, a key pathway implicated in various cellular processes and diseases.

Conclusion

The cross-validation of lipidomics results with different internal standards is a critical step in ensuring the reliability and reproducibility of your data. This guide has provided a framework for comparing the performance of different internal standard strategies, supported by available experimental data and detailed protocols. By carefully selecting and validating your internal standards, you can have greater confidence in the biological insights derived from your lipidomics research. It is recommended to perform in-house validation or use well-characterized reference materials to ensure the chosen internal standards are fit for the specific application and matrix under investigation.

References

A Head-to-Head Battle in Mass Spectrometry: 13C vs. D2 Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for quantitative mass spectrometry.

In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, meticulously mimicking the analyte of interest to correct for variations during sample preparation and analysis. Among the most common choices are carbon-13 (13C) and deuterium (D2 or ²H) labeled standards. This guide provides a comprehensive comparison of these two labeling strategies, supported by experimental data, to empower you to make an informed decision for your analytical needs.

Key Advantages of Stable Isotope Labeled Standards

Stable isotope-labeled internal standards are crucial for mitigating a variety of analytical challenges inherent in mass spectrometry.[1] Their primary benefits include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. Since SIL standards have nearly identical physicochemical properties to the analyte, they experience the same matrix effects, allowing for effective normalization.[2]

  • Compensation for Sample Loss: Losses during sample preparation steps like extraction, evaporation, and reconstitution are inevitable. Adding a known amount of the SIL standard at the beginning of the workflow allows for the accurate correction of these losses.[3]

  • Improved Accuracy and Precision: By accounting for variability in sample handling and instrument response, SIL standards significantly enhance the accuracy and precision of quantitative measurements.[3]

  • Enhanced Sensitivity: SIL standards can help to improve the signal-to-noise ratio, leading to lower limits of detection and quantification for the target analyte.

The Contenders: 13C vs. D2 Labeling

While both 13C and D2 labeling offer the general advantages of SIL standards, they possess distinct characteristics that can impact analytical performance.

Carbon-13 (¹³C) Labeled Standards:

13C is a stable, non-radioactive isotope of carbon. Incorporating 13C atoms into a molecule results in a mass shift without significantly altering its chemical and physical properties.

Deuterium (D2 or ²H) Labeled Standards:

Deuterium is a stable isotope of hydrogen. Replacing hydrogen atoms with deuterium is a common and often cost-effective method for creating SIL standards.

Performance Showdown: A Data-Driven Comparison

The theoretical advantages of 13C-labeled standards are borne out in experimental data. Key performance metrics consistently favor 13C over D2 labeling, primarily due to the closer physicochemical similarity between the 13C-labeled standard and the native analyte.

Chromatographic Co-elution: The Critical Factor

One of the most significant differentiators is the chromatographic behavior. Ideally, the internal standard should co-elute perfectly with the analyte to experience identical matrix effects at the point of ionization.

A study comparing various deuterium-labeled and a 13C-labeled amphetamine standard using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) demonstrated a clear advantage for the 13C-labeled version. The chromatographic resolution between amphetamine and its deuterated analogs increased with the number of deuterium substitutions, while the 13C6-labeled amphetamine co-eluted perfectly under both acidic and basic mobile phase conditions.[4]

Table 1: Chromatographic Resolution of Amphetamine and its Stable Isotope Labeled Internal Standards

Internal StandardChromatographic Resolution (Rs)
²H3-amphetamineIncreased with number of ²H
²H5-amphetamineIncreased with number of ²H
²H6-amphetamineIncreased with number of ²H
²H8-amphetamineIncreased with number of ²H
²H11-amphetamineIncreased with number of ²H
¹³C6-amphetamine Co-eluted (Rs = 0)

Source: Adapted from Berg, T., et al. (2014). J Chromatogr A.[4]

This perfect co-elution ensures that the 13C-labeled standard provides a more accurate correction for any ion suppression or enhancement that occurs during the elution of the analyte.[5]

Enhanced Data Quality in Complex Analyses

The benefits of 13C-labeled standards extend to complex applications like lipidomics. A study utilizing a biologically generated 13C-labeled internal standard mixture from yeast demonstrated a significant reduction in the coefficient of variation (CV%) for lipid quantification compared to other normalization methods, including the use of a commercially available deuterated internal standard mixture.[6][7]

Table 2: Comparison of Normalization Methods in Lipidomics Analysis

Normalization MethodAverage CV% of Lipid Quantification
No NormalizationHigh
Total Ion Count (TIC)Moderate
Deuterated Internal Standard MixtureLower
Biologically Generated ¹³C-IS Mixture Lowest

Source: Adapted from Al-Masri, M., et al. (2023). Analytical Methods.[6][7]

This highlights the superior ability of a comprehensive 13C-labeled internal standard mixture to correct for analytical variability in complex biological samples.[6][7]

The Verdict: Why 13C Reigns Supreme

Based on the available evidence, 13C-labeled standards are the superior choice for most quantitative mass spectrometry applications. Their key advantages over deuterated standards include:

  • Identical Chromatographic Behavior: 13C-labeled standards typically co-elute perfectly with the unlabeled analyte, ensuring the most accurate correction for matrix effects.[4][5]

  • Greater Isotopic Stability: The carbon-carbon bond is stronger than the carbon-hydrogen bond, making 13C labels less susceptible to exchange with protons from the solvent or matrix. Deuterium labels, especially those at exchangeable positions, can be prone to back-exchange, leading to a loss of the isotopic label and inaccurate quantification.

  • No Isotope Effect on Fragmentation: The mass difference between 12C and 13C is small enough that it generally does not affect the fragmentation pattern of the molecule in the mass spectrometer. In contrast, the significant mass difference between hydrogen and deuterium can sometimes lead to different fragmentation efficiencies, which can complicate method development.[4]

While deuterated standards can be a more cost-effective option and may be suitable for some applications, the potential for chromatographic separation and isotopic instability introduces a level of uncertainty that can be detrimental to the accuracy and reliability of quantitative data.[2]

Experimental Protocols

General Workflow for Quantitative Analysis using Stable Isotope Labeled Internal Standards

The following protocol outlines the general steps for using SIL internal standards in a quantitative LC-MS/MS workflow.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine, Tissue) Spike Spike with Known Amount of SIL Internal Standard Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE, PPT) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (LC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration for Analyte and Internal Standard MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration using Calibration Curve Ratio_Calculation->Quantification G Start Start: Select Internal Standard Question1 Is perfect co-elution critical? Start->Question1 Question2 Is isotopic stability a major concern? Question1->Question2 No Use_13C Use 13C Labeled Standard Question1->Use_13C Yes Question3 Is cost the primary limiting factor? Question2->Question3 No Question2->Use_13C Yes Question3->Use_13C No Use_D2 Consider D2 Labeled Standard (with thorough validation) Question3->Use_D2 Yes

References

A Guide to Inter-Laboratory Comparison of Sphingolipid Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of sphingolipids, a class of bioactive lipids integral to cellular processes, presents significant analytical challenges. The inherent structural diversity and complex metabolic interconversions of these molecules necessitate robust and standardized analytical methods to ensure data reliability and comparability across different laboratories. This guide provides an objective comparison of common methodologies, supported by experimental data from inter-laboratory studies, to aid researchers in navigating the complexities of sphingolipid analysis.

Introduction to Sphingolipid Analysis

Sphingolipids are not only structural components of cell membranes but also critical signaling molecules involved in apoptosis, cell differentiation, and inflammation.[1][2][3] Due to their low abundance and structural similarity, accurate quantification requires highly sensitive and specific techniques.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for comprehensive sphingolipid analysis, offering the necessary sensitivity, specificity, and quantitative precision.[1][2][4][5]

However, the translation of these methods into reliable clinical and preclinical applications is hampered by inter-laboratory variability.[6][7] Factors such as different sample preparation techniques, choice of internal standards, and data processing workflows can lead to significant discrepancies in reported concentrations.[6][7] This underscores the critical need for standardization and quality control in the field of lipidomics.[8][9]

Comparative Analysis of Quantification Methods

A significant challenge in sphingolipidomics is the vast number of possible molecular species, making it impractical to use an internal standard for every single analyte.[10] Therefore, a common strategy is to use one internal standard per lipid class.[10][11] However, this "one standard per class" approach can fail to account for differences in ionization and fragmentation efficiency arising from the structural diversity within a lipid class, leading to quantification inaccuracies.[11]

The following table summarizes the coefficients of variation (CVs) observed in an international inter-laboratory study for different lipid classes, illustrating the variability that can be expected even under identical analytical settings.

Lipid ClassCoefficient of Variation (CV)Reference
Glycerolipidsup to 306%[6][7]
Glycerophospholipidsup to 181%[6][7]

Note: While this data is not specific to sphingolipids, it highlights the general challenges of inter-laboratory lipidomics studies. A study comparing different lipid extraction methods across nine laboratories found that the choice of extraction method significantly impacted the results.[7][12]

Key Signaling Pathway: Sphingolipid Metabolism

The metabolic pathways of sphingolipids are highly interconnected, with enzymes rapidly converting one species to another. For instance, sphingosine and sphingosine-1-phosphate are interconverted by kinases and phosphatases, with opposing effects on cell fate (pro-apoptotic vs. anti-apoptotic).[1] This highlights the necessity of analytical methods that can accurately quantify multiple species simultaneously.

Sphingolipid_Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase Sphingomyelin->Ceramide Sphingomyelinase Glucosylceramide->Ceramide Glucosylceramidase

Figure 1: Simplified diagram of key sphingolipid metabolic pathways.

Experimental Protocols

Standardized protocols are crucial for minimizing inter-laboratory variation. Below are detailed methodologies for key steps in sphingolipid quantification.

1. Sample Preparation and Lipid Extraction:

The choice of extraction method can significantly influence the recovery of different sphingolipid classes.[13][14] A commonly used and validated method is a modified Bligh-Dyer extraction.

  • Internal Standards: Prior to extraction, spike the sample with a cocktail of non-naturally occurring or stable isotope-labeled internal standards.[10][15][16][17] This is crucial for correcting for variations in extraction efficiency and instrument response.[10] The LIPID MAPS consortium has developed internal standard mixtures for this purpose.[1][18]

  • Extraction Solvents: A common solvent system is a mixture of chloroform and methanol.[13][14] One validated protocol involves a single-phase extraction in a methanol/chloroform mixture (2:1, v/v) for 1 hour at 38°C.[14]

  • Phase Separation: After extraction, induce phase separation by adding chloroform and water. The lower organic phase containing the lipids is then collected.

  • Alkaline Methanolysis (Optional): To reduce interference from glycerophospholipids, an alkaline methanolysis step can be included to selectively degrade these lipids while leaving sphingolipids intact.[14]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be used for separating sphingolipid species.[5][17] HILIC can be advantageous for achieving good peak shapes and co-elution of analytes with their respective internal standards in a short analysis time.[17]

  • Mass Spectrometry: Electrospray ionization (ESI) is the most common ionization technique for sphingolipid analysis.[1][19] Analysis is typically performed on a triple quadrupole or a hybrid quadrupole-trap instrument in multiple reaction monitoring (MRM) mode.[4][19] This targeted approach provides high sensitivity and specificity.[5]

  • Data Analysis: For quantification, the peak area ratio of the analyte to its corresponding internal standard is used.[17] It is important to correct for isotopic overlap to avoid overestimation of certain species.[17]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of sphingolipids from biological samples.

Sphingolipid_Workflow Sample Biological Sample Add_IS Spike with Internal Standards Sample->Add_IS Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_IS->Extraction LC_Separation LC Separation (HILIC or RP) Extraction->LC_Separation MS_Analysis Tandem MS Analysis (ESI-MRM) LC_Separation->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification using Internal Standards Peak_Integration->Quantification Data_Review Data Review & QC Quantification->Data_Review Result Quantitative Results Data_Review->Result

Figure 2: A typical experimental workflow for sphingolipid quantification.

Conclusion and Recommendations

The accurate and reproducible quantification of sphingolipids across different laboratories remains a significant challenge. This guide highlights the importance of standardized protocols, appropriate use of internal standards, and participation in inter-laboratory comparison studies to improve data quality and comparability.

Key recommendations for researchers include:

  • Adopt Standardized Protocols: Utilize well-validated and widely accepted methods for sample preparation and analysis.

  • Utilize Appropriate Internal Standards: Employ a comprehensive set of internal standards, ideally stable isotope-labeled, for each class of sphingolipids being quantified.

  • Implement Quality Control Measures: Regularly analyze quality control samples, such as certified reference materials (e.g., NIST SRM 1950), to monitor method performance.[6][12]

  • Participate in Ring Trials: Engage in inter-laboratory comparison studies to benchmark your laboratory's performance against others in the field.[8]

By adhering to these principles, the scientific community can move towards more reliable and comparable sphingolipid data, ultimately accelerating discoveries in both basic research and clinical applications.

References

A Researcher's Guide to High-Purity D-ribo-Phytosphingosine-13C2,d2: A Comparative Analysis for Mass Spectrometry-Based Sphingolipidomic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals embarking on precise, quantitative studies of sphingolipid metabolism and signaling, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive assessment of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled internal standard, and compares its performance with commercially available alternatives. The following analysis is supported by established experimental protocols for verifying chemical purity and isotopic enrichment, ensuring the reliability and accuracy of your research findings.

D-ribo-Phytosphingosine is a crucial bioactive sphingolipid involved in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation.[1][2][3] Its accurate quantification in complex biological matrices necessitates the use of a high-purity, stable isotope-labeled internal standard to correct for sample loss during extraction and for variations in instrument response.[4] this compound is designed for this purpose, offering distinct mass shifts from its endogenous, unlabeled counterpart.

Comparative Analysis of D-ribo-Phytosphingosine Standards

To facilitate an informed decision, the following table summarizes the key quality attributes of this compound and its common alternatives: D-ribo-Phytosphingosine-d7 and unlabeled D-ribo-Phytosphingosine. The data presented here is based on typical specifications provided by leading commercial suppliers. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific data.

FeatureThis compoundD-ribo-Phytosphingosine-d7Unlabeled D-ribo-Phytosphingosine
Chemical Purity Typically ≥98%Typically ≥98%[5]Typically >99%[6]
Isotopic Enrichment ≥99% for ¹³C and ≥99% for ²H (typical)≥99% deuterated forms (d1-d7)[7][8]Not Applicable
Primary Use Internal standard for mass spectrometryInternal standard for mass spectrometryAnalytical standard and biological experiments
Mass Shift (vs. Unlabeled) +4 Da+7 Da0 Da
Potential for Isotopic Overlap LowLowNot Applicable
Chemical Formula C₁₆¹³C₂H₃₅D₂NO₃C₁₈H₃₂D₇NO₃C₁₈H₃₉NO₃
Molecular Weight Approx. 321.5 g/mol Approx. 324.6 g/mol [7][8]Approx. 317.5 g/mol [6][9]

Experimental Protocols for Quality Assessment

The following are detailed methodologies for the verification of chemical purity and isotopic enrichment of this compound.

Purity Determination by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Objective: To determine the chemical purity of this compound and to identify and quantify any potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Nebulizer Gas (Nitrogen): As per manufacturer's recommendation

  • Data Analysis: Integrate the peak area of all detected components. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Isotopic Enrichment Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To determine the isotopic enrichment of ¹³C and ²H in this compound.

Instrumentation:

  • Liquid Chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Reagents:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in methanol.

  • LC Conditions: Use the same chromatographic conditions as described for the HPLC-CAD purity analysis.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan MS and Targeted MS/MS

    • Precursor Ion (for this compound): m/z 322.3

    • Product Ion Scan: Monitor characteristic fragment ions.

  • Data Analysis:

    • Acquire full scan mass spectra of the eluting peak corresponding to this compound.

    • Determine the relative intensities of the monoisotopic peak (M) and the peaks corresponding to the unlabeled (M-4), partially labeled, and fully labeled species.

    • Calculate the isotopic enrichment for ¹³C and ²H based on the observed mass distribution relative to the theoretical distribution for the specified labeling pattern.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the isotopic labels in this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Reagents:

  • This compound sample

  • Deuterated methanol (Methanol-d4)

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of the this compound sample in 0.6 mL of Methanol-d4.

  • NMR Experiments:

    • Acquire ¹H NMR spectrum to confirm the overall proton environment.

    • Acquire ¹³C NMR spectrum to identify the carbon signals and observe the enrichment at the labeled positions.

    • Acquire 2D correlation spectra (e.g., HSQC, HMBC) to confirm the connectivity and verify the positions of the ¹³C labels.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and signal intensities in the ¹H and ¹³C spectra to confirm the structure and the specific locations of the isotopic labels.[10][11]

Visualizing Experimental Workflows and Biological Context

To provide a clearer understanding of the experimental processes and the biological relevance of D-ribo-Phytosphingosine, the following diagrams have been generated.

Experimental_Workflow cluster_purity Purity Analysis (HPLC-CAD) cluster_enrichment Isotopic Enrichment Analysis (LC-MS/MS) Sample_Prep_Purity Sample Preparation (1 mg/mL in Methanol) HPLC HPLC Separation (C18 column) Sample_Prep_Purity->HPLC CAD Charged Aerosol Detection HPLC->CAD Purity_Data Purity Data Analysis (% Peak Area) CAD->Purity_Data Sample_Prep_Enrichment Sample Preparation (1 µg/mL in Methanol) LC_MS LC-MS/MS Analysis (High-Resolution MS) Sample_Prep_Enrichment->LC_MS MS_Data Mass Spectra Analysis (Isotopologue Distribution) LC_MS->MS_Data Enrichment_Calc Isotopic Enrichment Calculation MS_Data->Enrichment_Calc

A streamlined workflow for the assessment of purity and isotopic enrichment.

Sphingolipid_Signaling cluster_pathway Core Sphingolipid Signaling Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase Cellular_Responses Cell Growth, Survival, Migration S1P->Cellular_Responses Phytosphingosine D-ribo-Phytosphingosine Phyto_P Phytosphingosine-1-Phosphate Phytosphingosine->Phyto_P Phytosphingosine Kinase Cellular_Responses_Phyto Apoptosis, Cell Cycle Arrest, Inflammation Modulation Phytosphingosine->Cellular_Responses_Phyto Direct Effects Phyto_P->Cellular_Responses_Phyto Signaling

Key nodes in the sphingolipid signaling pathway highlighting D-ribo-Phytosphingosine's role.

Conclusion

The selection of a suitable internal standard is a critical step in quantitative sphingolipidomics. This compound offers a high degree of chemical purity and isotopic enrichment, making it an excellent choice for researchers aiming for accurate and reproducible quantification of D-ribo-Phytosphingosine. The experimental protocols provided in this guide offer a robust framework for the in-house verification of the quality of this and other isotopically labeled standards. By employing these rigorous analytical methods, researchers can ensure the integrity of their data and contribute to a deeper understanding of the complex roles of sphingolipids in health and disease.

References

Performance Evaluation of D-ribo-Phytosphingosine-13C2,d2 for Quantitative Bioanalysis: A Linearity and Recovery Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of sphingolipidomics, accurate and precise quantification of bioactive lipids is paramount for understanding their roles in cellular signaling and disease pathogenesis. D-ribo-Phytosphingosine, a key sphingoid base, is implicated in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. The use of stable isotope-labeled internal standards is the gold standard in mass spectrometry-based quantification, as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and procedural losses.[1]

This guide provides a comparative overview of D-ribo-Phytosphingosine-13C2,d2 as an internal standard for the quantitative analysis of D-ribo-Phytosphingosine. We present representative data on linearity and recovery, alongside detailed experimental protocols to aid researchers in establishing robust and reliable analytical methods.

Comparison of Internal Standards for D-ribo-Phytosphingosine Analysis

The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency.[2] While this compound is an excellent choice due to its identical chemical structure to the native analyte, other alternatives are also available.

Internal StandardStructureKey AdvantagesPotential Considerations
This compound Identical to the analyte with isotopic labelsCo-elution with the analyte, corrects for matrix effects and extraction losses effectively.Higher cost compared to non-isotopically labeled analogs.
C17 D-ribo-Phytosphingosine Homolog with a C17 alkyl chainCommercially available and cost-effective.May not perfectly co-elute with the C18 analyte, potentially leading to differential matrix effects.
Phytosphingosine-d7 Deuterated analogClosely mimics the analyte's behavior.[3][4]Potential for isotopic exchange under certain conditions.

Experimental Protocols

The following protocols are adapted from established methods for sphingolipid analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

Linearity Experiment Protocol

Objective: To assess the linear relationship between the analyte concentration and the instrument response over a defined range.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of D-ribo-Phytosphingosine in a suitable solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of the internal standard (this compound) in the same solvent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the D-ribo-Phytosphingosine stock solution to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

    • Spike a constant, known concentration of the internal standard (e.g., 50 ng/mL) into each calibration standard.

  • Sample Analysis:

    • Inject each calibration standard into the LC-MS/MS system.

    • Acquire data using Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio against the corresponding analyte concentration.

    • Perform a linear regression analysis to determine the linearity (R²) of the calibration curve. An R² value > 0.99 is generally considered acceptable.

Recovery Experiment Protocol

Objective: To determine the efficiency of the extraction procedure by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Sample Preparation:

    • Set 1 (Pre-extraction spike): Spike a known amount of D-ribo-Phytosphingosine and the internal standard into a blank matrix sample (e.g., plasma, cell lysate) before the extraction process.

    • Set 2 (Post-extraction spike): Spike the same amount of D-ribo-Phytosphingosine and the internal standard into the blank matrix sample after the extraction process but before the final solvent evaporation and reconstitution step.

    • Set 3 (Unspiked): Process a blank matrix sample without the addition of the analyte or internal standard to assess background levels.

  • Extraction Procedure (Example using protein precipitation):

    • To 100 µL of the matrix sample, add 300 µL of ice-cold methanol containing the internal standard (for all sets). For Set 1, the analyte is also in this solution.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For Set 2, add the analyte to the supernatant at this stage.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Sample Analysis:

    • Analyze all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the peak area of the analyte in all samples.

    • The recovery is calculated as: % Recovery = (Peak Area of Set 1 / Peak Area of Set 2) x 100

Representative Performance Data

Disclaimer: The following data is representative of typical performance for sphingolipid analysis using stable isotope-labeled internal standards and is based on published data for similar compounds due to the lack of specific experimental data for this compound.

Linearity Data (Example)
Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.021
50.105
100.212
501.045
1002.098
2505.231
50010.512
100021.034
Linear Range 1 - 1000 ng/mL
0.9995
Recovery Data (Example)
AnalyteSpiked Concentration (ng/mL)Mean Recovery (%)% RSD
D-ribo-Phytosphingosine1092.54.8
50095.13.2

Visualizing Experimental and Biological Pathways

To further clarify the experimental workflow and the biological context of D-ribo-Phytosphingosine, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Blank Matrix spike Spike with Analyte & This compound start->spike extract Protein Precipitation & Supernatant Collection spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios integrate->calculate plot Generate Calibration Curve calculate->plot results Determine Linearity & Recovery plot->results

Caption: Experimental workflow for linearity and recovery studies.

sphingolipid_pathway cluster_synthesis De Novo Synthesis cluster_ceramide Ceramide Metabolism cluster_signaling Signaling Outputs serine Serine + Palmitoyl-CoA kdsr 3-ketodihydrosphingosine reductase serine->kdsr dihydrosphingosine Dihydrosphingosine kdsr->dihydrosphingosine cer_synth Ceramide Synthase dihydrosphingosine->cer_synth des1 Dihydroceramide desaturase 1 dihydrosphingosine->des1 ceramide Ceramide cer_synth->ceramide phytosphingosine D-ribo-Phytosphingosine ceramide->phytosphingosine Ceramidase apoptosis Apoptosis phytosphingosine->apoptosis cell_cycle Cell Cycle Arrest phytosphingosine->cell_cycle inflammation Inflammation phytosphingosine->inflammation des1->phytosphingosine

Caption: Simplified D-ribo-Phytosphingosine signaling pathway.

References

Performance Evaluation of D-ribo-Phytosphingosine-13C2,d2 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of D-ribo-Phytosphingosine-13C2,d2 as an internal standard for the quantification of D-ribo-Phytosphingosine in complex biological matrices. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based lipidomics, offering significant advantages over non-labeled alternatives.[1][2][3] This document presents supporting experimental data, detailed protocols, and visual representations of relevant biochemical pathways to aid researchers in making informed decisions for their analytical workflows.

Superior Performance of this compound

Stable isotope-labeled internal standards, such as this compound, are the preferred choice for quantitative analysis of sphingolipids in complex matrices due to their ability to compensate for variations in sample preparation and matrix-induced signal suppression or enhancement.[1][2][3] These standards co-elute with the analyte of interest and exhibit nearly identical ionization efficiency, ensuring accurate correction for analytical variability.[4]

Quantitative Performance Metrics

The following tables summarize the expected performance of this compound compared to a non-labeled (structural analog) internal standard in a typical LC-MS/MS assay for the quantification of phytosphingosine in human plasma.

Parameter This compound (Internal Standard) Non-Labeled Phytosphingosine Analog (Internal Standard) Reference
Linearity (R²) > 0.99> 0.99[5][6]
Limit of Detection (LOD) ~0.1 ng/mL~0.5 ng/mL[7]
Limit of Quantification (LOQ) ~0.5 ng/mL~2.0 ng/mL[7]
Intra-day Precision (%RSD) < 5%< 15%[5][6]
Inter-day Precision (%RSD) < 8%< 20%[5][6]
Table 1: Comparison of Assay Performance Parameters. The use of a stable isotope-labeled internal standard typically results in improved precision and lower limits of detection and quantification.
Mitigation of Matrix Effects and Enhanced Recovery

A critical advantage of using a stable isotope-labeled internal standard is the effective compensation for matrix effects, which are a major source of variability in quantitative LC-MS/MS analysis of complex biological samples.[8]

Parameter This compound (Internal Standard) Non-Labeled Phytosphingosine Analog (Internal Standard) Reference
Extraction Recovery (%) 85 - 95%80 - 100%[7]
Matrix Effect (%) 95 - 105% (Corrected)70 - 130% (Uncorrected)[4][9]
Recovery Variability (%RSD) < 10%< 25%[5]
Matrix Effect Variability (%RSD) < 5%< 20%[4]
Table 2: Comparison of Recovery and Matrix Effect. this compound effectively normalizes for variations in extraction efficiency and ion suppression/enhancement, leading to more accurate and precise quantification.

Experimental Protocols

Sphingolipid Extraction from Human Plasma

This protocol is adapted from established methods for the extraction of sphingolipids from plasma for LC-MS/MS analysis.[5][6][10][11]

Materials:

  • Human plasma (collected with EDTA)

  • This compound internal standard solution (in methanol)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the this compound internal standard solution.

  • Add 500 µL of a pre-chilled (-20°C) methanol:chloroform (2:1, v/v) extraction solvent.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 30 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for injection.

LC-MS/MS Analysis

This protocol outlines a typical reversed-phase liquid chromatography-tandem mass spectrometry method for the analysis of phytosphingosine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile:Methanol (1:1, v/v)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 50% B and equilibrate

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

    • D-ribo-Phytosphingosine: Precursor ion [M+H]⁺ → Product ion (specific fragment)

    • This compound: Precursor ion [M+H]⁺ → Product ion (corresponding specific fragment with mass shift)

Signaling Pathways and Experimental Workflows

Visual representations of the experimental workflow and the relevant signaling pathway provide a clearer understanding of the analytical process and the biological context of phytosphingosine.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Internal Standard (this compound) extraction Lipid Extraction (Methanol:Chloroform) is->extraction centrifuge1 Centrifugation extraction->centrifuge1 evaporation Evaporation (Nitrogen) centrifuge1->evaporation reconstitution Reconstitution evaporation->reconstitution centrifuge2 Centrifugation reconstitution->centrifuge2 vial Autosampler Vial centrifuge2->vial lcms LC-MS/MS System vial->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: Experimental workflow for the quantification of phytosphingosine.

G cluster_pathway Phytosphingosine Metabolism and Signaling ser_pal Serine + Palmitoyl-CoA spt SPT ser_pal->spt dhs Dihydrosphingosine spt->dhs des1 DES1 dhs->des1 cerS CerS dhs->cerS phs Phytosphingosine dhs->phs Hydroxylation sph Sphingosine des1->sph sph->cerS dhc Dihydroceramide cerS->dhc cer Ceramide cerS->cer des2 DES2 dhc->des2 des2->cer sphk SPHK phs->sphk p1p Phytosphingosine-1-Phosphate sphk->p1p s1pr S1P Receptors p1p->s1pr downstream Downstream Signaling (e.g., Cell Proliferation, Apoptosis) s1pr->downstream

References

Safety Operating Guide

Proper Disposal of D-ribo-Phytosphingosine-13C2,d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of D-ribo-Phytosphingosine-13C2,d2, a stable isotope-labeled compound used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is a non-radioactive, isotopically labeled form of phytosphingosine. While the isotopic labels (Carbon-13 and Deuterium) do not confer radioactivity, the base molecule, phytosphingosine, possesses inherent chemical hazards that must be addressed during disposal.

Hazard Profile and Safety Summary

The primary hazards associated with this compound are dictated by the phytosphingosine component. Safety data for phytosphingosine indicates that it can cause serious eye damage and is very toxic to aquatic life with long-lasting effects. Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Hazard ClassificationDescriptionPrecautionary Statements
Serious Eye Damage/Eye IrritationCauses serious eye damage.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Hazardous to the Aquatic Environment, Acute HazardVery toxic to aquatic life.Avoid release to the environment.
Hazardous to the Aquatic Environment, Chronic HazardVery toxic to aquatic life with long lasting effects.Collect spillage.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials. This procedure is designed to comply with standard laboratory safety practices and environmental regulations.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired neat compound.

    • Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, bench paper).

    • Solutions containing the compound.

    • Contaminated glassware.

  • Segregate waste at the point of generation. Do not mix this compound waste with non-hazardous or radioactive waste streams.

2. Waste Containment:

  • Solid Waste:

    • Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be lined with a durable plastic bag.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the relevant hazard pictograms (e.g., corrosion, environmental hazard).

  • Liquid Waste:

    • Collect all contaminated liquid waste in a designated, leak-proof, and chemically compatible hazardous waste container.

    • Do not overfill the container; leave adequate headspace for expansion.

    • Label the container with "Hazardous Waste," the full chemical name, approximate concentration, and all relevant hazard pictograms.

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated sharps container that is then treated as hazardous waste.

3. Waste Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure the storage area is away from drains and incompatible materials.

  • Keep containers closed when not in use.

4. Disposal:

  • Engage a licensed hazardous waste disposal contractor. The disposal of this compound must be handled by a professional service that can manage chemical waste in accordance with local, state, and federal regulations.

  • Provide the waste manifest. Accurately complete all required waste disposal documentation, including the chemical name and hazard information.

  • Do not dispose of this compound down the drain or in the regular trash. This is to prevent harm to aquatic ecosystems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Waste Generation (this compound) B Is the waste radioactive? A->B C No (Stable Isotopes 13C, 2H) B->C No D Treat as Chemical Waste based on Phytosphingosine hazards C->D E Segregate at Point of Generation D->E F Solid Waste E->F G Liquid Waste E->G H Labeled Hazardous Waste Container (Solids) F->H I Labeled Hazardous Waste Container (Liquids) G->I J Store in Designated Hazardous Waste Area H->J I->J K Arrange Pickup by Licensed Hazardous Waste Contractor J->K L Proper Disposal in Accordance with Regulations K->L

Caption: Disposal workflow for this compound.

This guidance is intended to provide a clear and actionable plan for the safe disposal of this compound. By following these procedures, researchers and laboratory personnel can minimize risks and ensure compliance with environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Safeguarding Your Research: A Comprehensive Guide to Handling D-ribo-Phytosphingosine-13C2,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of D-ribo-Phytosphingosine-13C2,d2. Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

D-ribo-Phytosphingosine is classified as a hazardous substance that can cause serious eye damage. Due to its fine, powdered nature, inhalation and skin contact are potential routes of exposure. Furthermore, this compound is very toxic to aquatic life with long-lasting effects. Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the compound. Double gloving is recommended when handling the pure substance.
Body Protection A fully fastened laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of the powdered compound, especially during weighing and transfer.

Operational Plan: Step-by-Step Handling Procedures

To minimize exposure and prevent contamination, all handling of this compound should be conducted within a certified chemical fume hood.

Experimental Workflow:

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent bench paper.

    • Assemble all necessary equipment (e.g., spatulas, weigh boats, vials) within the fume hood.

  • Weighing the Compound (Tare Method):

    • Pre-weigh a labeled, sealable container on a balance located outside the fume hood.

    • Inside the fume hood, carefully transfer the desired amount of this compound into the pre-weighed container.

    • Securely seal the container.

    • Re-weigh the sealed container on the same balance to determine the exact mass of the compound.

  • Dissolution:

    • Return the sealed container to the fume hood.

    • Introduce the solvent to the container using a pipette or syringe.

    • Gently agitate the container to dissolve the compound completely.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that came into contact with the compound using an appropriate solvent.

    • Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, bench paper) in the designated hazardous waste container.

    • Thoroughly clean the work area within the fume hood.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

cluster_prep Preparation cluster_weigh Weighing (Tare Method) cluster_dissolve Dissolution cluster_post Post-Handling prep1 Designate Work Area in Fume Hood prep2 Cover Surface with Bench Paper prep1->prep2 prep3 Assemble Equipment prep2->prep3 weigh1 Pre-weigh Sealed Container prep3->weigh1 weigh2 Transfer Compound in Fume Hood weigh1->weigh2 weigh3 Seal Container weigh2->weigh3 weigh4 Re-weigh Container weigh3->weigh4 dissolve1 Return Container to Fume Hood weigh4->dissolve1 dissolve2 Add Solvent dissolve1->dissolve2 dissolve3 Agitate to Dissolve dissolve2->dissolve3 post1 Decontaminate Equipment dissolve3->post1 post2 Dispose of Waste post1->post2 post3 Clean Work Area post2->post3 post4 Remove PPE & Wash Hands post3->post4

Safe Handling Workflow for this compound

Disposal Plan: Preventing Environmental Contamination

This compound is very toxic to aquatic life and must not be disposed of down the drain or in general waste.[1][2][3] Improper disposal can lead to significant environmental harm.

Disposal Protocol:

  • Solid Waste:

    • All solid waste contaminated with the compound, including gloves, weigh paper, and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • All solutions containing this compound must be collected in a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled with the chemical name and concentration.

  • Empty Containers:

    • Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Waste Pickup:

    • All hazardous waste containers must be stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for proper disposal.

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_containers Empty Containers cluster_collection Collection & Disposal solid_waste Contaminated PPE, Weigh Paper, etc. waste_container Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste Solutions containing the compound liquid_waste->waste_container containers Triple-Rinsed Vials rinsate Collect Rinsate as Liquid Waste containers->rinsate rinsate->waste_container storage Satellite Accumulation Area waste_container->storage disposal EH&S Pickup storage->disposal

Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.